molecular formula C8H7ClN4 B108604 5-Chloroquinazoline-2,4-diamine CAS No. 17511-21-6

5-Chloroquinazoline-2,4-diamine

Cat. No.: B108604
CAS No.: 17511-21-6
M. Wt: 194.62 g/mol
InChI Key: VEVDQDKAMWPQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinazoline-2,4-diamine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged pharmacophore in developing biologically active compounds. Research highlights its critical role as a key intermediate in the synthesis of Ziresovir (AK0529), a potent fusion protein inhibitor that has reached Phase III clinical trials for the treatment of Respiratory Syncytial Virus (RSV) infection . The diaminquinazoline core is recognized for its favorable drug-like properties and is featured in several approved pharmaceuticals . Historically, analogues based on the 2,4-diamino-5-chloroquinazoline structure have been extensively explored as antifolate agents, demonstrating potent inhibitory activity against dihydrofolate reductase (DHFR) from pathogens such as Pneumocystis carinii and Toxoplasma gondii . These analogues were developed as potential therapeutic candidates, with some showing enhanced potency over standard agents like trimetrexate . Beyond antiviral and antiparasitic applications, the 2,4-diaminoquinazoline scaffold has also been identified as a promising chemotype with bactericidal activity against Mycobacterium tuberculosis , making it a candidate for tuberculosis drug discovery programs . The presence of the chlorine atom at the 5-position and the two amino groups on the quinazoline ring allows for strategic functionalization, enabling researchers to explore a wide structure-activity relationship landscape and develop novel compounds for various therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVDQDKAMWPQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169932
Record name 2,4-Quinazolinediamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17511-21-6
Record name 2,4-Quinazolinediamine, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17511-21-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Chloroquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a thorough understanding of its characteristics.

Core Chemical Properties

This compound, with the molecular formula C₈H₇ClN₄, is a substituted quinazoline.[1] Its chemical structure features a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 5 and two amino groups at positions 2 and 4. This scaffold is common in compounds with diverse biological activities. The fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClN₄PubChem[1]
Molecular Weight 194.62 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 17511-21-6PubChem[1]
Topological Polar Surface Area 77.8 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 0PubChem[1]
XLogP3-AA (Predicted) 1.5PubChem[1]

Spectral Data (Representative)

Direct experimental spectral data for this compound is not available in the public domain. The following tables present representative spectral data from closely related quinazoline derivatives to provide an expected range for the chemical shifts and vibrational frequencies.

¹H NMR (Proton NMR) - Representative Data for a Quinazoline Core

Note: The chemical shifts are highly dependent on the solvent and the specific substitution pattern.

Chemical Shift (δ) ppmMultiplicityAssignment
7.0 - 8.5mAromatic protons
5.0 - 7.0br sAmine protons (NH₂)

¹³C NMR (Carbon NMR) - Representative Data for a Quinazoline Core

Chemical Shift (δ) ppmAssignment
110 - 160Aromatic and heteroaromatic carbons
150 - 170Carbons attached to nitrogen (C=N)

IR (Infrared) Spectroscopy - Representative Data

Wavenumber (cm⁻¹)Assignment
3100 - 3500N-H stretching (amines)
1600 - 1650C=N stretching
1450 - 1600Aromatic C=C stretching
700 - 800C-Cl stretching

Mass Spectrometry

The expected exact mass of this compound is 194.0359.[1] In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 194, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ at approximately 32% of the [M]+ intensity).

Synthesis and Experimental Protocols

A detailed, specific experimental protocol for the synthesis of this compound is not widely published. However, based on general methods for the synthesis of 2,4-diaminoquinazolines, a plausible synthetic route can be proposed.

Proposed Synthesis Workflow

G A 2-Amino-6-chlorobenzonitrile C Cyclization A->C B Guanidine Hydrochloride B->C D This compound C->D

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis:

  • Reaction Setup: A mixture of 2-amino-6-chlorobenzonitrile and guanidine hydrochloride in a suitable high-boiling solvent (e.g., 2-methoxyethanol or N,N-dimethylformamide) is prepared in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Reaction Conditions: A base, such as sodium methoxide or potassium carbonate, is added to the mixture. The reaction is then heated to reflux for several hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure this compound.

Biological Activity and Signaling Pathways

Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.

Kinase Inhibition

The 4-aminoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] These compounds often act as competitive inhibitors at the ATP-binding site of various kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] Given its structure, this compound is a potential inhibitor of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Proposed EGFR/VEGFR Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor This compound Inhibitor->EGFR Inhibitor->VEGFR

Caption: Proposed inhibition of EGFR and VEGFR signaling pathways.

Kinase Inhibition Assay Protocol (General)

The following protocol outlines a general method for assessing the inhibitory activity of this compound against a target kinase, such as EGFR or VEGFR.

Experimental Workflow for Kinase Inhibition Assay:

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense into 96-well plate A->B C Initiate Kinase Reaction (Add ATP) B->C D Incubate at 37°C C->D E Stop Reaction & Measure Signal (e.g., Luminescence) D->E F Data Analysis (Calculate IC₅₀) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare solutions of the target kinase (e.g., recombinant human EGFR or VEGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP consumed (e.g., Kinase-Glo® assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Antimalarial Activity

2,4-Diaminoquinazoline derivatives have shown promise as antimalarial agents. Their mechanism of action is often attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. Inhibition of DHFR disrupts the synthesis of nucleic acids, leading to the death of the parasite.

Conclusion

This compound is a molecule with significant potential for drug discovery, particularly in the areas of oncology and infectious diseases. Its structural similarity to known kinase inhibitors and antimalarial agents makes it a compelling candidate for further investigation. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for researchers by summarizing its known properties and providing context through data from related compounds and established experimental protocols. Further studies are warranted to fully elucidate its chemical and biological profile.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Chloroquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry. This document details the key identifiers, predicted spectral data, and relevant experimental methodologies for the characterization of this molecule. Furthermore, it explores the potential biological significance of the 2,4-diaminoquinazoline core by visualizing its interaction with the Wnt signaling pathway.

Core Molecular Identity

This compound is a substituted quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. The core structure is modified with a chlorine atom at position 5 and two amino groups at positions 2 and 4.

IdentifierValue
IUPAC Name This compound[1]
Chemical Formula C₈H₇ClN₄[1]
Molecular Weight 194.62 g/mol [1]
CAS Number 17511-21-6[1]
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N[1]

Predicted Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-67.2 - 7.4Doublet of doublets (dd)J₆₋₇ ≈ 7-9, J₆₋₈ ≈ 1-2
H-76.8 - 7.0Triplet (t)J₇₋₆ ≈ 7-9, J₇₋₈ ≈ 7-9
H-87.5 - 7.7Doublet of doublets (dd)J₈₋₇ ≈ 7-9, J₈₋₆ ≈ 1-2
-NH₂ (C2)6.0 - 6.5Broad singlet (br s)-
-NH₂ (C4)7.0 - 7.5Broad singlet (br s)-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
C-2160 - 165
C-4165 - 170
C-4a110 - 115
C-5130 - 135
C-6120 - 125
C-7115 - 120
C-8125 - 130
C-8a150 - 155
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺195.04Protonated molecular ion
[M+H-NH₃]⁺178.01Loss of an amino group
[M+H-Cl]⁺160.07Loss of the chlorine atom

The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M peak.

Experimental Protocols for Structure Elucidation

The following sections outline detailed methodologies for the key experiments required to confirm the structure of this compound.

Synthesis of 2,4-Diaminoquinazolines

A common synthetic route to 2,4-diaminoquinazolines involves the reaction of a corresponding 2,4-dichloroquinazoline with an amine. The regioselectivity of this nucleophilic aromatic substitution typically favors substitution at the 4-position first.

Experimental Workflow for Synthesis

G General Synthesis Workflow for 2,4-Diaminoquinazolines start Start with 2,4-Dichloroquinazoline amine1 React with primary/secondary amine (R1-NH2) in a suitable solvent (e.g., ethanol) start->amine1 intermediate Isolate 2-Chloro-4-(substituted-amino)quinazoline amine1->intermediate amine2 React with a second amine (R2-NH2) under more forcing conditions (e.g., higher temperature) intermediate->amine2 product Final Product: 2,4-Disubstituted-aminoquinazoline amine2->product purification Purify by column chromatography or recrystallization product->purification

Caption: General workflow for the synthesis of 2,4-diaminoquinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for unambiguous assignments.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS). Acquire data in the positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • MS/MS Analysis: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

X-ray Crystallography

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters using full-matrix least-squares methods.

  • Structure Validation: Validate the final crystal structure using software tools to check for geometric consistency and other potential issues.

Biological Context: Inhibition of the Wnt Signaling Pathway

Derivatives of 2,4-diaminoquinazoline have been identified as inhibitors of the Wnt signaling pathway, which plays a crucial role in embryonic development and is often dysregulated in cancer.[2][3] The canonical Wnt pathway involves the regulation of β-catenin levels, which in turn controls the transcription of target genes.

Canonical Wnt Signaling Pathway and Inhibition by 2,4-Diaminoquinazolines

G Canonical Wnt Signaling and Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State Destruction Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta-catenin_p Phosphorylated β-catenin Destruction Complex->beta-catenin_p Phosphorylates β-catenin Ubiquitination Ubiquitination beta-catenin_p->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome TCF/LEF_off TCF/LEF Target Genes_off Target Gene Transcription OFF TCF/LEF_off->Target Genes_off Wnt Wnt Ligand Frizzled/LRP Frizzled/LRP Receptor Complex Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activates Destruction Complex_i Inactive Destruction Complex Dishevelled->Destruction Complex_i Inhibits beta-catenin_stable Stable β-catenin beta-catenin_nuc Nuclear β-catenin beta-catenin_stable->beta-catenin_nuc Translocates to Nucleus TCF/LEF_on TCF/LEF beta-catenin_nuc->TCF/LEF_on Binds to Target Genes_on Target Gene Transcription ON TCF/LEF_on->Target Genes_on Inhibitor 2,4-Diaminoquinazoline (e.g., 5-Chloro-derivative) Inhibitor->TCF/LEF_on Inhibits interaction with β-catenin

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states, and the point of inhibition by 2,4-diaminoquinazoline derivatives.

In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. When a Wnt ligand binds to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by binding to TCF/LEF transcription factors. 2,4-diaminoquinazoline derivatives have been shown to inhibit this pathway, potentially by interfering with the interaction between β-catenin and TCF/LEF, thereby suppressing the expression of Wnt target genes.[2][3] This mechanism of action makes them attractive candidates for further investigation as anticancer agents.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While direct experimental data is not currently available, predictive analysis based on closely related analogs provides a robust framework for its characterization. The synthesis and detailed analysis of this compound are warranted, particularly given the established role of the 2,4-diaminoquinazoline scaffold as an inhibitor of the Wnt signaling pathway, a critical target in drug discovery. This technical guide serves as a comprehensive resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related quinazoline derivatives.

References

An In-depth Technical Guide to 5-Chloroquinazoline-2,4-diamine (CAS: 17511-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloroquinazoline-2,4-diamine, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, a representative synthetic protocol, and its role as a scaffold for developing potent bioactive molecules, including inhibitors of key signaling pathways implicated in various diseases.

Physicochemical Properties

This compound is a stable, solid organic compound. Its core structure, a quinazoline ring substituted with two amino groups and a chlorine atom, makes it a valuable intermediate for further chemical modifications.[1][2][3][4][5][6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 17511-21-6[1][2][3][4][5][6]
Molecular Formula C₈H₇ClN₄[1]
Molecular Weight 194.62 g/mol [1]
Appearance Solid[3]
Melting Point 240.3-242.4 °C (for a similar derivative)[7]
Boiling Point Not available
Solubility Not available
XLogP3-AA 1.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 77.8 Ų[1]

Synthesis and Purification

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar 2,4-diaminoquinazoline derivatives.

Materials:

  • 2-Amino-6-chlorobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for salt formation, optional)

  • Activated carbon

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-chlorobenzonitrile (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification:

    • Neutralize the residue with a dilute aqueous acid solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by silica gel column chromatography using a dichloromethane/methanol gradient.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Synthesis and Purification:

G A 2-Amino-6-chlorobenzonitrile + Guanidine HCl + NaOEt in Ethanol B Reflux (12-24h) A->B C Solvent Evaporation B->C D Acid-Base Work-up & Extraction C->D E Column Chromatography D->E F Characterization (NMR, MS) E->F

A representative workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

The 2,4-diaminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[9] Derivatives of this compound have shown a wide range of activities, including antimalarial, antineoplastic, and antibacterial effects.[10]

3.1. Dihydrofolate Reductase (DHFR) Inhibition

One of the primary mechanisms of action for 2,4-diaminoquinazoline derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[11][12][13][14] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes it a key target for anticancer and antimicrobial therapies. Several 2,4-diamino-5-chloroquinazoline analogues have been synthesized and evaluated as potent DHFR inhibitors.[12]

Table 2: In Vitro DHFR Inhibition by 2,4-Diamino-5-chloroquinazoline Analogs

CompoundTarget OrganismIC₅₀ (µM)Reference
Analog 10 P. carinii0.012[12]
Analog 10 T. gondii0.0064[12]
Analog 17 T. gondii0.016[12]
QN254 P. falciparum (V1S strain)0.009[11]
Note: Analogs 10 and 17 are 6-substituted derivatives of 2,4-diamino-5-chloroquinazoline.

3.2. Kinase Inhibition

The quinazoline core is a well-established scaffold for the development of kinase inhibitors. Derivatives of 2,4-diaminoquinazoline have been investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

3.2.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. The quinazoline scaffold is a common feature in many EGFR and VEGFR inhibitors. While specific data for this compound is not available, the general mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling cascades.

EGFR Signaling Pathway Inhibition:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream P Quinazoline Quinazoline Inhibitor Quinazoline->EGFR ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

General mechanism of EGFR inhibition by quinazoline-based compounds.

VEGFR Signaling Pathway Inhibition:

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR ADP ADP VEGFR->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream P Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR ATP ATP ATP->VEGFR Angiogenesis Angiogenesis, Vascular Permeability Downstream->Angiogenesis Wnt_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin P (Degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus DAQ 2,4-Diamino- quinazoline DAQ->TCF_LEF TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription Proliferation Cell Proliferation TargetGenes->Proliferation G cluster_0 DHFR Inhibition Assay cluster_1 Kinase Inhibition Assay A1 Prepare Reagents (DHFR, DHF, NADPH) B1 Add Compound & Initiate Reaction A1->B1 C1 Measure Absorbance (340 nm) B1->C1 D1 Calculate IC50 C1->D1 A2 Prepare Reagents (Kinase, Substrate, ATP) B2 Add Compound & Initiate Reaction A2->B2 C2 Measure Luminescence B2->C2 D2 Calculate IC50 C2->D2

References

Unveiling the Therapeutic Potential of 5-Chloroquinazoline-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-Chloroquinazoline-2,4-diamine has emerged as a significant pharmacophore, demonstrating a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, focusing on its mechanisms of action, relevant signaling pathways, and quantitative biological data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Core Biological Activities and Mechanisms of Action

The primary biological activities associated with the this compound scaffold are its potent antifolate , kinase inhibitory , and antineoplastic effects.

Antifolate Activity: Dihydrofolate Reductase (DHFR) Inhibition

A significant body of evidence points to the inhibition of dihydrofolate reductase (DHFR) as a primary mechanism of action for this compound and its analogs. DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell proliferation.[1] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and protozoa.[2][3]

The 2,4-diaminoquinazoline structure mimics the natural substrate of DHFR, dihydrofolate, allowing it to bind to the active site of the enzyme.[1] This competitive inhibition is a key factor in the antimalarial and anticancer properties observed with this class of compounds.[2][4]

Kinase Inhibition

The quinazoline core is a well-established scaffold for the development of kinase inhibitors. Derivatives of this compound have been shown to inhibit various protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

  • p21-Activated Kinase 4 (PAK4) Inhibition: Several studies have identified 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, which are structurally related to this compound, as potent and selective inhibitors of PAK4.[5] PAK4 is a serine/threonine kinase that plays a role in cell migration, invasion, and proliferation, and its overexpression is associated with various cancers.[5]

  • Other Kinase Targets: The broader 4-anilinoquinazoline class, to which this compound belongs, has been extensively explored for its inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases such as c-Src and Abl.[6][7]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various derivatives of this compound. It is important to note that the specific activity can vary significantly based on the substitutions on the core scaffold.

Compound/DerivativeTargetAssay TypeIC50 (µM)Cell Line/OrganismReference
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazolinePneumocystis carinii DHFREnzyme Inhibition0.012-[8]
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazolineToxoplasma gondii DHFREnzyme Inhibition0.0064-[8]
2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)amino]quinazolineHuman DHFREnzyme Inhibition0.5 (IC50/[E])-[8]
5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254)Plasmodium falciparum (V1S strain)Parasite Growth Inhibition0.009P. falciparum[2]
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(p-tolyl)piperazin-1-yl)quinazolin-4-aminePAK4Enzyme Inhibition0.060-[9]
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(5-methylpyridin-2-yl)piperazin-1-yl)quinazolin-4-aminePAK4Enzyme Inhibition0.068-[9]

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The diagram below illustrates the role of DHFR in the folate biosynthesis pathway and its inhibition by this compound analogs.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis Cofactor DHFR->THF Product Inhibitor 5-Chloroquinazoline- 2,4-diamine Inhibitor->DHFR Inhibition

Caption: Inhibition of DHFR by this compound.

General Kinase Inhibition Signaling Cascade

The following diagram depicts a simplified signaling cascade initiated by a receptor tyrosine kinase (RTK) and how a kinase inhibitor can block this pathway.

Kinase_Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Activation Downstream Downstream Signaling Proteins RTK->Downstream Phosphorylation Kinase_Inhibitor Quinazoline Kinase Inhibitor Kinase_Inhibitor->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: General mechanism of receptor tyrosine kinase inhibition.

Experimental Workflow for In Vitro Activity Screening

This diagram outlines a typical workflow for the initial in vitro evaluation of a compound like this compound.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound Test Compound (this compound) Enzyme_Assay Enzyme Inhibition Assay (e.g., DHFR, Kinase) Compound->Enzyme_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Compound->Cell_Assay Dose_Response Dose-Response & IC50 Determination Enzyme_Assay->Dose_Response Cell_Assay->Dose_Response Selectivity Selectivity Profiling (vs. other enzymes/cell lines) Dose_Response->Selectivity Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Selectivity->Pathway_Analysis

Caption: In vitro screening workflow for biological activity.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against DHFR.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant DHFR (from the target organism, e.g., P. falciparum, human)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and DHF in each well of the microplate.

  • Add varying concentrations of the test compound (or DMSO for control) to the wells.

  • Initiate the reaction by adding the recombinant DHFR enzyme to each well.

  • Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory potency of this compound derivatives against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The extent of phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioactivity.

Materials:

  • Recombinant protein kinase (e.g., PAK4, EGFR)

  • Specific substrate peptide

  • ATP

  • Assay Buffer (specific to the kinase, typically containing MgCl2)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., FRET-labeled antibody, luciferase/luciferin)

  • 96- or 384-well microplate

  • Microplate reader capable of detecting the appropriate signal (fluorescence, luminescence, etc.)

Procedure:

  • Add the assay buffer, substrate peptide, and varying concentrations of the test compound to the wells of the microplate.

  • Add the recombinant kinase to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagents and incubate as required by the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence, luminescence) on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the DHFR assay.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Target cancer cell lines (e.g., HCT116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the CO2 incubator.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[10]

Conclusion

This compound represents a versatile and potent chemical scaffold with significant therapeutic potential, primarily as an antifolate and a kinase inhibitor. Its derivatives have demonstrated impressive activity against various cancer cell lines and pathogenic microorganisms. The detailed biological data and experimental protocols provided in this guide offer a solid foundation for further research and development of novel therapeutics based on this promising core structure. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical applicability.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Chloroquinazoline-2,4-diamine

Abstract

This technical guide delineates the proposed mechanism of action for this compound, a small molecule belonging to the quinazoline class of compounds. Based on extensive analysis of structurally analogous compounds, the primary mechanism of action is hypothesized to be the competitive inhibition of protein kinases, particularly those involved in oncogenic signaling pathways. This document provides a comprehensive overview of the likely molecular targets, the signaling cascades affected, quantitative data from related inhibitors, and detailed experimental protocols for mechanistic elucidation.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. The 2,4-diaminoquinazoline moiety, in particular, has been identified as a key pharmacophore for a range of biological activities, including antineoplastic, antimalarial, and antibacterial effects.[1] The subject of this guide, this compound, is a specific derivative whose mechanism of action can be inferred from the well-established activities of its structural analogues. The presence of the 2,4-diamino groups and the chloro-substitution at the 5-position are anticipated to confer specific binding affinities and inhibitory properties.

This guide will focus on the most probable core mechanism of action: the inhibition of protein kinases. It will also explore other potential biological activities based on the latest research on related quinazoline compounds.

Proposed Core Mechanism of Action: Kinase Inhibition

The 2,4-diaminoquinazoline scaffold is known to mimic the adenine ring of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding pocket of various protein kinases.[2] This binding event precludes the phosphorylation of downstream substrate proteins, thereby interrupting the signal transduction cascades that are often dysregulated in diseases such as cancer.

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The 2- and 4-amino substituents can further enhance binding affinity through additional interactions with the enzyme's active site.

Potential Kinase Targets and Signaling Pathways

Based on the activities of structurally similar compounds, this compound is likely to target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR)

Numerous quinazoline derivatives are potent inhibitors of EGFR, a key driver of tumor growth in various cancers.[3][4] Icotinib, a quinazoline-based drug, competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain.[3][5] This inhibition blocks the downstream activation of the Ras/Raf/MEK/ERK and PI3K/AKT signaling pathways, leading to suppressed cell proliferation and induction of apoptosis in cancer cells with EGFR mutations.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Ligand EGF Ligand Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway.

Other Potential Kinase Targets
  • Phosphoinositide 3-kinase (PI3K): Certain chloro-methylquinazolinone derivatives have shown inhibitory activity against PI3K-delta, a key component of the PI3K/AKT/mTOR signaling pathway.[6][7]

  • c-Src and Abl Kinases: A substituted anilinoquinazoline, AZD0530, has demonstrated potent inhibition of the non-receptor tyrosine kinases c-Src and Abl at low nanomolar concentrations.[8]

  • p21-Activated Kinase 4 (PAK4): A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of PAK4, which is involved in cell migration and invasion.[9]

Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activities of various quinazoline derivatives against their respective kinase targets, providing a reference for the potential potency of this compound.

Compound Class/NameTarget Kinase(s)IC50/EC50 Value(s)Reference(s)
IcotinibEGFR5 nM[4]
3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives (e.g., 5d)PI3K-delta1.24 ± 0.03 µM[6]
AZD0530c-Src, AblLow nanomolar concentrations[8]
6-chloroquinazoline-2-carboxamide (CZh226)PAK4Ki = 0.016 µM, Kd (SPR) = 0.016 µM[9]
2,4-diaminoquinazoline (9c)(ER Stress)0.56 µM (EC50 for β cell protection)[10]
Quinazoline–Isatin Hybrid (6c)EGFR, VEGFR-20.083 µM (EGFR), 0.076 µM (VEGFR-2)[11]

Other Potential Mechanisms of Action

While kinase inhibition is the most probable mechanism, other biological activities have been reported for the 2,4-diaminoquinazoline scaffold.

  • Wnt Signaling Inhibition: A compound identified as 2,4-diamino-quinazoline (2,4-DAQ) has been shown to be a selective inhibitor of Lymphoid Enhancer Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. This inhibition leads to the suppression of gastric cancer cell growth and metastasis.[12]

  • Histone Methyltransferase Inhibition: 2,4-diamino-6,7-dimethoxy quinazoline (BIX-01294) is a known inhibitor of the G9a histone methyltransferase, which is involved in gene expression and transcriptional regulation.[13]

  • Antifolate Activity: The quinazoline ring system can act as a scaffold for antifolate agents, which inhibit the biosynthesis of folates.[14]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Kinase_Panel Kinase Panel Screening IC50_Determination IC50 Determination Kinase_Panel->IC50_Determination Binding_Assay Direct Binding Assay (SPR/ITC) IC50_Determination->Binding_Assay Proliferation_Assay Cell Proliferation Assay (MTT/SRB) Binding_Assay->Proliferation_Assay Phosphorylation_Assay Western Blot for Target Phosphorylation Proliferation_Assay->Phosphorylation_Assay Pathway_Analysis Signaling Pathway Analysis Phosphorylation_Assay->Pathway_Analysis Xenograft_Model Tumor Xenograft Model Pathway_Analysis->Xenograft_Model PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Xenograft_Model->PK_PD_Analysis

Caption: General experimental workflow for mechanistic studies.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

  • Principle: A recombinant kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified, typically using a fluorescence-based method or radiometric assay.

  • Methodology:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., containing DMSO).

    • In a 96-well or 384-well plate, add the kinase, its substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

    • Initiate the reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or a fluorescent ATP analog).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, this may involve measuring changes in fluorescence intensity or polarization.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Methodology:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

Western Blotting for Target Phosphorylation
  • Objective: To determine if this compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in a cellular context.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein, the effect of an inhibitor on protein phosphorylation can be quantified.

  • Methodology:

    • Treat cultured cells with this compound at various concentrations for a defined period.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Conclusion

The available evidence from structurally related compounds strongly suggests that this compound is a promising scaffold for the development of targeted therapies. The most probable mechanism of action is the competitive inhibition of protein kinases, particularly those implicated in cancer cell signaling, such as EGFR. However, other potential mechanisms, including the inhibition of Wnt signaling or histone methyltransferases, should not be discounted. Further comprehensive experimental validation as outlined in this guide is necessary to definitively elucidate the precise molecular targets and mechanism of action of this compound, which will be critical for its future development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Kinase Inhibition Profile of 5-Chloroquinazoline-2,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Derivatives of quinazoline are frequently identified as potent inhibitors of various protein kinases, typically by competing with ATP at the enzyme's active site.[1] The 2,4-diaminoquinazoline core, in particular, has been the foundation for developing inhibitors against a range of kinase targets and other signaling proteins. While specific public domain data on the 5-chloro-2,4-diamine isomer is limited, extensive research on the closely related 6-chloro isomer and the parent 2,4-diaminoquinazoline scaffold provides a comprehensive view of its potential biological activity and kinase inhibition profile. This guide summarizes the quantitative inhibition data, details relevant signaling pathways, and provides a framework of experimental protocols for characterization.

Quantitative Kinase Inhibition Profile

The inhibitory activities of 5-Chloroquinazoline-2,4-diamine analogs have been evaluated against several key protein kinases. The data, primarily from studies on the 6-chloro-2,4-diamine scaffold, reveals potent and often selective inhibition.

Table 1: Inhibition Profile of 6-Chloroquinazoline-2,4-diamine Derivatives against PAK Kinases

CompoundTarget KinaseInhibition Value (Kᵢ, μM)Selectivity (PAK1/PAK4)Reference
Compound 25 PAK40.016172-fold[2]
PAK12.750[2]
Compound 31 (CZh226) PAK4IC₅₀ = 0.0111 μM346-fold[2]
PAK1Kᵢ > 10 μM[2]
Note: Kᵢ and IC₅₀ values are presented as reported in the source literature.

Table 2: Inhibition Profile of Other Quinazoline-Diamine Derivatives

Compound StructureTarget KinaseInhibition Value (IC₅₀)Reference
Quinazoline-2,5-diamine derivative 9h HPK12.7 nM[3]
2,4-diamino-quinazoline (parent scaffold)Lef1 (Wnt Pathway)Suppresses target gene expression[4]

Key Target Kinases and Signaling Pathways

p21-Activated Kinase 4 (PAK4)

Derivatives of 6-chloroquinazoline-2,4-diamine have been developed as highly potent and selective inhibitors of PAK4.[2] PAKs are serine/threonine kinases that act as downstream effectors for Rho-family GTPases like Rac and Cdc42.[2] PAK4, a Group II PAK member, is a critical node in multiple signaling pathways associated with cell growth, cytoskeletal dynamics, cell motility, and survival.[2] Its role in cancer invasion and metastasis makes it a significant target in oncology.[2] Inhibition of the PAK4 pathway can effectively block tumor cell migration and invasion.[2]

PAK4_Signaling_Pathway Ras Ras/Rac/Cdc42 PAK4 PAK4 Ras->PAK4 Activates Downstream Cytoskeletal Reorganization Cell Motility & Invasion PAK4->Downstream Regulates

Figure 1: Simplified PAK4 signaling pathway.
Wnt/β-catenin Signaling Pathway

The parent scaffold, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of Lymphoid enhancer-binding factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in numerous cancers, including gastric cancer. By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt target genes like AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth and migration via apoptosis.

Wnt_Signaling_Pathway cluster_pathway Wnt/β-catenin Pathway Wnt Wnt Ligand BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes Lef1 Lef1/TCF BetaCatenin->Lef1 Activates TargetGenes Target Gene Expression (AXIN2, MYC, LGR5) Lef1->TargetGenes Inhibitor 2,4-Diaminoquinazoline Inhibitor->Lef1 Inhibits

Figure 2: Inhibition of Wnt signaling by 2,4-diaminoquinazoline.

Experimental Protocols

The characterization of quinazoline-based kinase inhibitors involves a combination of in vitro biochemical assays and cell-based functional assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a common method for determining the IC₅₀ value of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[1][3][5]

A. Materials:

  • Recombinant human kinase (e.g., PAK4)

  • Kinase-specific substrate peptide

  • ATP solution (at or near Kₘ for the specific kinase)

  • Kinase Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)[2]

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well microplates

B. Procedure:

  • Reaction Setup: In each well, add 5 µL of the kinase/substrate mixture prepared in kinase assay buffer.[1]

  • Compound Addition: Add 1 µL of the diluted test compound or DMSO for control wells.

  • Initiation: Initiate the kinase reaction by adding 5 µL of the ATP solution.[1]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[1]

  • Reaction Stoppage: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Analysis: Calculate the percentage of inhibition relative to controls and plot against the compound concentration to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Prepare Kinase, Substrate, and Inhibitor Dilutions start->prep mix Add Kinase/Substrate and Inhibitor to Plate prep->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at RT for 60 min initiate->incubate stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop detect Detect ADP Signal (Add Detection Reagent) stop->detect read Measure Luminescence detect->read analyze Calculate IC₅₀ Value read->analyze end End analyze->end

Figure 3: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)

This method assesses the compound's ability to inhibit kinase activity within a cellular context by measuring the phosphorylation status of the kinase's downstream substrates.[1][6]

A. Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium and serum-free medium

  • Test compound dissolved in DMSO

  • Ligand for stimulation (e.g., 100 ng/mL EGF)[1]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting equipment

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

B. Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.[1]

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.[1]

  • Compound Treatment: Treat cells with various concentrations of the test compound or DMSO (vehicle control) for 2-4 hours.[1]

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for 10-15 minutes at 37°C.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[1]

  • Analysis: Quantify band intensity to determine the reduction in protein phosphorylation at different compound concentrations.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Chloroquinazoline-2,4-diamine, a key heterocyclic scaffold in medicinal chemistry. This document details the historical context of its first synthesis, outlines the primary synthetic methodologies, and presents detailed experimental protocols. Quantitative data are summarized in structured tables for clarity, and key synthetic pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundational understanding of this important molecule.

Introduction: The Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a subject of significant interest in organic and medicinal chemistry for over a century. The initial synthesis of a quinazoline derivative was reported by Peter Griess in 1869, with the parent quinazoline molecule being synthesized by August Bischler and Lang in 1895.[1][2] The versatility of the quinazoline scaffold has led to its incorporation into numerous therapeutic agents, including antimalarial and anticancer drugs.[2]

This compound represents a crucial intermediate in the synthesis of a wide array of biologically active compounds. The presence of the chloro substituent at the 5-position and the amino groups at the 2- and 4-positions provide strategic points for further chemical modification, enabling the exploration of structure-activity relationships in drug design.

Discovery and First Synthesis

While the broader quinazoline family has a long history, the specific discovery of this compound is more recent. Its emergence is closely tied to the exploration of quinazoline derivatives as therapeutic agents. While a singular "discovery" event is not prominently documented, its synthesis appears in the context of creating libraries of substituted quinazolines for biological screening.

The foundational synthesis of the 2,4-diaminoquinazoline core often involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of guanidine. This general approach has been adapted for the synthesis of a wide variety of analogs. A key early disclosure of a synthetic pathway that can be applied to this compound is found in the patent literature, which describes the preparation of its derivatives for various applications. Although not the first academic publication, this highlights its importance as a building block. For instance, a 1991 publication by Liu et al. describes the synthesis of 2,4-diamino-5-chloro-6-substituted quinazolines, presupposing the availability of the 5-chloro-2,4,6-triaminoquinazoline precursor, which itself would be derived from this compound.[3]

Synthetic Methodologies

The primary and most direct route for the synthesis of this compound involves the cyclization of 2-amino-6-chlorobenzonitrile with a guanidine equivalent. This method is efficient and provides a straightforward entry to the desired quinazoline scaffold.

Primary Synthetic Pathway: Cyclization of 2-amino-6-chlorobenzonitrile

The most common and industrially scalable method for the preparation of this compound is the reaction of 2-amino-6-chlorobenzonitrile with guanidine or a guanidine salt, such as guanidine hydrochloride. The reaction is typically carried out in a high-boiling solvent at elevated temperatures.

G cluster_0 Synthesis of this compound A 2-amino-6-chlorobenzonitrile C This compound A->C Cyclization B Guanidine B->C G cluster_workflow Experimental Workflow start Start reactants Combine 2-amino-6-chlorobenzonitrile and Guanidine Hydrochloride in 2-Ethoxyethanol start->reactants heat Heat to 120-130 °C reactants->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Cold Water and Basify with NaOH cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Deionized Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry end End dry->end

References

An In-depth Technical Guide to 5-Chloroquinazoline-2,4-diamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloroquinazoline-2,4-diamine derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their applications as anticancer, antimalarial, and kinase-inhibiting agents.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their broad spectrum of pharmacological activities.[1] Among these, the this compound scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. These compounds have shown potent inhibitory activity against various molecular targets, leading to their investigation as anticancer, antimalarial, antibacterial, and antiviral agents. This guide will delve into the technical aspects of these derivatives, providing researchers with the necessary information to advance their own studies in this promising area.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common approach involves the cyclization of an appropriately substituted anthranilonitrile derivative.

General Synthetic Scheme

A representative synthetic pathway to 5-chloro-substituted-2,4-diaminoquinazolines is outlined below. This method typically starts from a substituted 2-aminobenzonitrile and involves a cyclization reaction to form the quinazoline ring system.

General Synthesis of this compound Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Structure cluster_derivatization Derivatization 2-Amino-6-chlorobenzonitrile 2-Amino-6-chlorobenzonitrile Cyclization Cyclization 2-Amino-6-chlorobenzonitrile->Cyclization Guanidine Guanidine Guanidine->Cyclization This compound This compound Cyclization->this compound Functionalization Functionalization This compound->Functionalization Analogs Analogs Functionalization->Analogs Solid-Phase Synthesis Workflow start Start: Functionalized Resin step1 Attach Quinazoline Scaffold (2,4-Dichloroquinazoline, DIPEA, THF) start->step1 step2 Displace Second Chloride (Amine Library, DMA, 135-140°C) step1->step2 step3 Cleave from Resin (TFA) step2->step3 step4 Purify Product (HPLC) step3->step4 end_node End: 2,4-Diaminoquinazoline Library step4->end_node PAK4_Signaling_Pathway Quinazoline_Inhibitor This compound Derivative PAK4 PAK4 Quinazoline_Inhibitor->PAK4 Inhibits LIMK1 LIMK1 PAK4->LIMK1 Activates Apoptosis_Inhibition Inhibition of Apoptosis PAK4->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation PAK4->Proliferation Promotes Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin_Dynamics Actin Cytoskeleton Rearrangement Cofilin->Actin_Dynamics Regulates Cell_Motility Cell Migration & Invasion Actin_Dynamics->Cell_Motility Antimalarial_Mechanism DHF Dihydrofolate (DHF) DHFR Plasmodium falciparum DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acid_Synthesis Nucleic Acid Synthesis THF->Nucleic_Acid_Synthesis Parasite_Replication Parasite Replication Nucleic_Acid_Synthesis->Parasite_Replication Quinazoline_Inhibitor This compound Derivative Quinazoline_Inhibitor->DHFR Inhibits Experimental_Workflow_Cell_Assays cluster_cytotoxicity Cytotoxicity Assessment cluster_kinase Kinase Inhibition cluster_migration Metastasis Potential start Start: Synthesized This compound Derivatives cyt_assay MTT Assay start->cyt_assay kin_assay Kinase Assay (e.g., PAK4) start->kin_assay mig_assay Migration/Invasion Assays start->mig_assay cyt_result IC50 Values (Cell Viability) cyt_assay->cyt_result kin_result IC50 Values (Enzyme Activity) kin_assay->kin_result mig_result Inhibition of Cell Motility mig_assay->mig_result

References

Spectroscopic and Synthetic Profile of 5-Chloroquinazoline-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Chloroquinazoline-2,4-diamine. These predictions are based on the analysis of spectroscopic data from structurally related quinazoline derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.5 - 7.7d~8.01HH-6
~7.2 - 7.4t~8.01HH-7
~7.0 - 7.2d~8.01HH-8
~6.5 (broad s)s-2H2-NH₂
~6.0 (broad s)s-2H4-NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~162C-2
~158C-4
~152C-8a
~134C-7
~128C-5
~125C-6
~118C-8
~110C-4a

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
194.04[M]⁺
195.05[M+H]⁺

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and Mass Spectrometry data for quinazoline derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A spectral width of approximately 200 ppm and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is typically required to obtain a high-quality spectrum.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or TMS are performed.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis Conditions: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity.

  • Data Acquisition and Analysis: The mass-to-charge ratio (m/z) of the ions is recorded over a relevant mass range. The resulting spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 2-amino-6-chlorobenzonitrile) reaction Cyclization Reaction (e.g., with Guanidine) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product This compound purification->product nmr_prep NMR Sample Preparation product->nmr_prep ms_prep MS Sample Preparation product->ms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) nmr_prep->nmr_acq ms_acq MS Data Acquisition ms_prep->ms_acq data_analysis Data Analysis and Structure Confirmation nmr_acq->data_analysis ms_acq->data_analysis

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

5-Chloroquinazoline-2,4-diamine: A Technical Whitepaper on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, 5-Chloroquinazoline-2,4-diamine has emerged as a molecule of significant interest due to its potential to interact with various biological targets implicated in a range of pathologies, from infectious diseases to cancer. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The primary established target for this class of compounds is Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide synthesis, making it a compelling candidate for antimicrobial and antineoplastic therapies. Furthermore, the inherent properties of the 2,4-diaminoquinazoline core suggest a strong potential for kinase inhibition, a mechanism central to modern cancer therapy. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound and its analogs.

Introduction

Quinazoline derivatives have a rich history in drug discovery, with several compounds based on this heterocyclic system receiving FDA approval for the treatment of cancer.[1][2] The 2,4-diaminoquinazoline moiety is a particularly privileged scaffold, known to effectively mimic the binding of adenosine triphosphate (ATP) in the hinge region of protein kinases or to interact with the active site of enzymes such as Dihydrofolate Reductase (DHFR).[3][4] The introduction of a chlorine atom at the 5-position of the quinazoline ring can significantly influence the compound's physicochemical properties and its interaction with target proteins. This whitepaper consolidates the current understanding of this compound's biological activities and delineates its most promising therapeutic targets.

Potential Therapeutic Targets

The therapeutic potential of this compound and its derivatives spans several key areas of medicine, primarily centered around its inhibitory action on enzymes crucial for cell proliferation and survival.

Dihydrofolate Reductase (DHFR)

The most extensively documented target for 2,4-diamino-5-chloroquinazolines is Dihydrofolate Reductase (DHFR).[1][5] DHFR is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. This mechanism is the basis for the action of well-known antifolate drugs like methotrexate.

Derivatives of this compound have demonstrated potent inhibitory activity against DHFR from various organisms, including protozoan parasites and mammalian cells.[1][6] This highlights its potential as an antimalarial, anti-toxoplasmosis, and anti-pneumocystis agent.[1][7]

Protein Kinases

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[4][8] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. While specific kinase profiling data for the unsubstituted this compound is not extensively available, the structural similarity to known kinase inhibitors suggests a high probability of activity against various kinase families.

Potential kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Many clinically approved quinazoline-based anticancer drugs, such as gefitinib and erlotinib, target EGFR.[9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy in anti-angiogenic cancer therapy.[10]

  • p21-Activated Kinase 4 (PAK4): Substituted 2,4-diaminoquinazolines have been developed as potent and selective PAK4 inhibitors.[4][8] PAK4 is implicated in cancer cell proliferation, migration, and invasion.

  • c-Src/Abl Kinases: Novel C-5 substituted anilinoquinazolines have shown high affinity for the tyrosine kinase domains of c-Src and Abl.[11]

Other Potential Targets
  • DNA Intercalation: Some 2,4-diaminoquinazoline derivatives have been shown to bind to DNA, suggesting a potential mechanism of action through the inhibition of DNA replication and repair enzymes.[2][9]

  • Tubulin Polymerization: The quinazoline scaffold has been explored for the development of tubulin polymerization inhibitors, a mechanism shared by successful anticancer drugs like paclitaxel.

  • Endoplasmic Reticulum (ER) Stress Modulation: Certain 2,4-diaminoquinazolines have demonstrated a protective effect on pancreatic β-cells against ER stress-induced apoptosis, indicating a potential therapeutic avenue for diabetes.[12]

  • Bacterial Dioxygenase: In the context of antitubercular activity, a dioxygenase encoded by the gene Rv3161c has been identified as a potential activating enzyme for 2,4-diaminoquinazoline-based prodrugs.[13]

Quantitative Data

The following tables summarize the available quantitative data for this compound analogs against various biological targets. It is important to note that the majority of the data is for substituted derivatives, which provides a strong rationale for the therapeutic potential of the core scaffold.

Table 1: DHFR Inhibition by this compound Analogs

Compound/AnalogTarget DHFRIC50 (µM)Reference
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazolinePneumocystis carinii0.012[1]
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazolineToxoplasma gondii0.0064[1]
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazolinePlasmodium falciparum (V1S strain)0.009[7]

Table 2: Cytotoxicity of 2,4-Diaminoquinazoline Derivatives in Cancer Cell Lines

Compound/AnalogCell LineIC50 (µg/mL)Reference
2-Anilino-4-alkylaminoquinazoline derivative (4c)MCF-7 (Breast)11.1 ± 1.10[2]
2-Anilino-4-alkylaminoquinazoline derivative (4c)HCT-116 (Colon)10.8 ± 0.86[2]
2-Anilino-4-alkylaminoquinazoline derivative (4c)HePG-2 (Liver)12.0 ± 0.97[2]
2-Anilino-4-alkylaminoquinazoline derivative (5b)MCF-7 (Breast)10.9 ± 1.03[2]
2-Anilino-4-alkylaminoquinazoline derivative (5b)HCT-116 (Colon)9.1 ± 0.85[2]
2-Anilino-4-alkylaminoquinazoline derivative (5b)HePG-2 (Liver)10.4 ± 1.11[2]

Table 3: Kinase Inhibition by Substituted 2,4-Diaminoquinazoline Derivatives

Compound/AnalogTarget KinaseIC50 (µM)Reference
2,4-diaminoquinazoline derivative (9d)PAK40.033[8]
5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine (5)VEGFR-2equipotent to sunitinib[10]

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide DHFR->THF NADPH -> NADP+ Compound 5-Chloroquinazoline- 2,4-diamine Compound->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA

Caption: Inhibition of the DHFR pathway by this compound.

Generic Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Ligand Growth Factor Ligand->RTK ATP ATP ATP->RTK Compound 5-Chloroquinazoline- 2,4-diamine Compound->RTK Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Starting Materials (e.g., 2-amino-6-chlorobenzonitrile) Synthesis Chemical Synthesis (e.g., Cyclization with Guanidine) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound This compound Purification->Compound Biochemical Biochemical Assays (e.g., DHFR/Kinase Inhibition) Compound->Biochemical Cellular Cell-based Assays (e.g., Cytotoxicity (MTT), Anti-proliferative) Compound->Cellular Data Data Analysis (IC50 Determination) Biochemical->Data Cellular->Data

Caption: Workflow for synthesis and biological evaluation.

Experimental Protocols

General Synthesis of 2,4-Diaminoquinazolines

A common synthetic route to 2,4-diaminoquinazolines starts from the corresponding 2,4-dichloroquinazoline intermediate. This intermediate can be prepared from the appropriate anthranilic acid derivative.

Step 1: Synthesis of 2,4-Dichloroquinazoline

  • To a solution of the starting quinazoline-2,4-dione in phosphorus oxychloride, add a catalytic amount of N,N-dimethylaniline.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2,4-dichloroquinazoline.

Step 2: Sequential Amination

  • Dissolve the 2,4-dichloroquinazoline in a suitable solvent (e.g., n-butanol or ethanol).

  • Add a primary or secondary amine and a base (e.g., diisopropylethylamine - DIEA).

  • Stir the reaction at a specific temperature (e.g., 40°C) to achieve regioselective substitution at the more reactive C4 position.

  • After the first substitution is complete, add the second amine.

  • Increase the temperature (e.g., 120°C) and stir overnight to facilitate the substitution at the C2 position.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the desired 2,4-diaminoquinazoline.[4][14]

In Vitro DHFR Inhibition Assay
  • The assay is performed in a 96-well plate.

  • The reaction mixture contains DHFR enzyme, dihydrofolate, and NADPH in a suitable buffer (e.g., Tris-HCl).

  • Add varying concentrations of the test compound (this compound) to the wells.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed human cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[2]

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its well-established role as a DHFR inhibitor provides a solid foundation for its exploration as an antimicrobial and antiprotozoal agent. Furthermore, the inherent kinase inhibitory potential of the 2,4-diaminoquinazoline core, coupled with the modulating effect of the 5-chloro substituent, opens up significant opportunities in oncology. The quantitative data from its substituted analogs strongly support its potential for potent biological activity. The experimental protocols and pathway diagrams provided in this whitepaper offer a framework for the continued investigation and development of this compound as a lead compound in modern drug discovery. Further comprehensive profiling, including broad-panel kinase screening and in vivo efficacy studies, is warranted to fully elucidate its therapeutic utility.

References

In Vitro Evaluation of 5-Chloroquinazoline-2,4-diamine and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The 2,4-diaminoquinazoline moiety, in particular, has garnered significant attention for its diverse biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of a chlorine atom at the 5-position of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of these compounds. This technical guide provides a comprehensive in vitro evaluation of 5-Chloroquinazoline-2,4-diamine and its structurally related derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and workflows. While specific data for the parent this compound is limited in publicly available literature, this document extrapolates from closely related 5-chloro-2,4-diaminoquinazoline derivatives to provide a valuable resource for researchers in the field.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated potent in vitro activity across a range of biological targets. The primary areas of investigation include their efficacy as antimalarial, antineoplastic, and antibacterial agents.

Antimalarial Activity

Several 6-substituted 2,4-diamino-5-chloroquinazolines have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds are believed to exert their effect through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the parasite.[1][2]

Table 1: In Vitro Antimalarial Activity of this compound Derivatives against P. falciparum

CompoundSubstitution at C6P. falciparum StrainIC50 (nM)Reference
1-NH-CH2-(2,5-dimethoxy)phenylV1S (pyrimethamine-resistant)9[1][2]
2-NH-CH2-(3,4,5-trimethoxy)phenylV1S (pyrimethamine-resistant)Not explicitly stated, 3-fold less potent than compound 1[1]
3-N(CH3)-CH2-(3,4,5-trimethoxy)phenylV1S (pyrimethamine-resistant)Equipotent with compound 2[1]
4-NH-CH2-(2-bromo-3,4,5-trimethoxy)phenylV1S (pyrimethamine-resistant)7-fold less potent than compound 2[1]
5-NH-CH2-CH2-(3,4,5-trimethoxy)phenylV1S (pyrimethamine-resistant)157-fold less potent than compound 1[1]
Antineoplastic Activity

The 2,4-diamino-5-chloroquinazoline scaffold has also been explored for its anticancer properties. Studies have shown potent inhibition of leukemia and melanoma cell lines in vitro.[3] The mechanism of action for the anticancer effects of the broader 4-aminoquinazoline class is often attributed to the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Table 2: In Vitro Antineoplastic Activity of this compound Derivatives

Compound ClassCell LineActivityReference
2,4-diamino-5-chloro-6-substituted quinazolinesL1210 LeukemiaPotent inhibition, four compounds more active than Methotrexate[3]
2,4-diamino-5-chloro-6-substituted quinazolinesB16 MelanomaPotent inhibition[3]
Antibacterial Activity

In vitro antibacterial screening has revealed that certain 2,4-diamino-5-chloro-6-substituted quinazolines possess moderate activity against Gram-positive bacteria such as Diplococcus pneumoniae.[3]

Experimental Protocols

In Vitro Antimalarial Assay against P. falciparum

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.

Methodology:

  • Parasite Culture: The V1S strain of P. falciparum, known for its resistance to pyrimethamine, is cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in an atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in complete culture medium.

  • Assay Procedure: Asynchronous parasite cultures with approximately 0.5% parasitemia and 2.5% hematocrit are incubated in 96-well microtiter plates with varying concentrations of the test compounds for 48 hours.

  • Growth Inhibition Assessment: Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., L1210 leukemia, B16 melanoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics (penicillin and streptomycin) at 37°C in a 5% CO2 incubator.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.[7] The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The primary antimalarial mechanism of action for many 2,4-diaminoquinazoline derivatives is the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor essential for the de novo synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to parasite death.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis Purine Synthesis THF->DNA DHFR->THF Inhibitor 5-Chloroquinazoline- 2,4-diamine Derivative Inhibitor->DHFR Inhibition

Caption: DHFR Inhibition by this compound Derivatives.

Kinase Inhibition Signaling Pathway

The 4-aminoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like EGFR and VEGFR. This prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream P Ligand Growth Factor Ligand->RTK Inhibitor 5-Chloroquinazoline- 2,4-diamine Derivative Inhibitor->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Kinase Inhibition by this compound Derivatives.

General Workflow for In Vitro Evaluation

The in vitro evaluation of novel compounds like this compound derivatives typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.

In_Vitro_Workflow start Compound Synthesis & Characterization primary Primary Screening (e.g., Antiproliferative Assay) start->primary secondary Secondary Assays (e.g., Enzyme Inhibition) primary->secondary Active Compounds mechanistic Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) secondary->mechanistic lead Lead Candidate Identification mechanistic->lead

Caption: General Workflow for In Vitro Compound Evaluation.

Conclusion

The available in vitro data on 5-chloro-2,4-diaminoquinazoline derivatives highlight their significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their potent activity against drug-resistant P. falciparum and various cancer cell lines warrants further investigation. The detailed experimental protocols and visualized pathways provided in this guide offer a foundational framework for researchers to design and execute further studies aimed at elucidating the precise mechanisms of action and advancing these promising compounds through the drug discovery pipeline. Future research should focus on the synthesis and direct in vitro evaluation of the parent this compound to establish its specific biological profile and to serve as a benchmark for its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Chloroquinazoline-2,4-diamine, a quinazoline derivative of interest for various research applications, including its potential as an intermediate in the development of therapeutic agents. Quinazoline scaffolds are present in a variety of biologically active compounds.[1][2][3]

Chemical Properties and Data
PropertyValueReference
Molecular Formula C₈H₇ClN₄[4]
Molecular Weight 194.62 g/mol [4]
CAS Number 17511-21-6[4][5]
Appearance Off-white to pale yellow solid(Typical)
Purity >95%[6][7]
IUPAC Name This compound[4]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-6-chlorobenzoic acid. The general approach involves the formation of the quinazoline ring system followed by the introduction of the amino groups. A common method for constructing the quinazoline core is through cyclization with a source of carbon and nitrogen, such as urea or a guanidine derivative.[8] Subsequent chlorination and amination steps yield the desired product.

Experimental Workflow Diagram

Synthesis_Workflow A 2-Amino-6-chlorobenzoic acid B Quinazoline-2,4(1H,3H)-dione intermediate A->B Urea, Heat C 2,4,5-Trichloroquinazoline B->C POCl3, Heat D This compound C->D NH3 / Solvent

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Amino-6-chlorobenzoic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (gas or in a solution like 7N in Methanol)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

  • In a round-bottom flask, combine 2-amino-6-chlorobenzoic acid (1 equivalent) and urea (3 equivalents).

  • Heat the mixture to 190-200 °C for 4 hours. The mixture will melt, solidify, and then remelt.

  • Cool the reaction mixture to room temperature.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid by vacuum filtration, wash with water, and then with ethanol.

  • Dry the solid under vacuum to obtain 6-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4,5-Trichloroquinazoline

  • In a reflux condenser-equipped round-bottom flask, suspend 6-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 12 hours, during which the solid should dissolve.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid under vacuum to yield 2,4,5-trichloroquinazoline.

Step 3: Synthesis of this compound

  • Place 2,4,5-trichloroquinazoline (1 equivalent) in a sealed pressure vessel.

  • Add a solution of ammonia in methanol (e.g., 7N solution, excess).

  • Heat the vessel to 120-130 °C for 16-24 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a mixture of ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Characterization Data (Representative)
AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic and amine protons.
Mass Spec (ESI) m/z = 195.04 [M+H]⁺
Yield Variable, dependent on optimization of each step.
Melting Point >250 °C (Decomposition may be observed)

Biological Context

Quinazoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1][2] Specifically, 2,4-diaminoquinazolines have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, making them of interest in the development of antimicrobial and antineoplastic agents.[9][10] The 5-chloro substitution pattern can influence the electronic properties and binding interactions of the molecule with its biological targets. Further research is warranted to explore the specific biological activities of this compound.

References

Application Notes and Protocols for the Purification of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Chloroquinazoline-2,4-diamine, a crucial intermediate in the synthesis of various biologically active compounds. The purity of this compound is paramount for the reliability and reproducibility of subsequent reactions and biological assays. The following sections detail common purification techniques, including initial workup, recrystallization, and column chromatography, to obtain high-purity this compound.

Initial Purification of Crude this compound

Following its synthesis, the crude this compound often contains unreacted starting materials, byproducts, and other impurities. A preliminary purification step is essential to remove the bulk of these contaminants. This typically involves a simple wash and filtration procedure.

Experimental Protocol: Aqueous Workup and Filtration

  • Suspension: Suspend the crude solid product in deionized water.

  • Basification: While stirring, add a concentrated ammonium hydroxide solution to the suspension until the pH is basic. This step helps to remove any acidic impurities.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts and water-soluble impurities.

  • Drying: Dry the purified solid under reduced pressure to remove residual water.

Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids. The selection of an appropriate solvent is critical for successful purification, where the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinazoline derivatives, polar solvents like methanol and ethanol are often effective.

Experimental Protocol: Recrystallization from Methanol

  • Dissolution: In a suitable flask, suspend the crude or partially purified this compound in a minimal amount of methanol.

  • Heating: Heat the suspension to reflux with stirring until the solid completely dissolves. If the solid does not dissolve completely, add small portions of hot methanol until a clear solution is obtained.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The purified this compound will crystallize out of the solution. For maximum yield, the flask can be further cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product. A patent for a similar compound, 2,4-diamino-5-chloro-6-(3,5-dichlorophenyl)quinazoline, utilized recrystallization from methanol, indicating its suitability for this class of compounds.[1]

Column Chromatography

For the removal of closely related impurities that may not be effectively eliminated by recrystallization, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of quinazoline derivatives.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of the chosen eluent) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Load the resulting dry powder evenly onto the top of the prepared column.

  • Elution: Begin elution with a mobile phase of low polarity. For compounds of this nature, a mixture of dichloromethane and methanol is often effective. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the target compound from its impurities. A common starting mobile phase could be 99:1 dichloromethane:methanol.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Aqueous Workup 60-80%85-95%>95%Effective for removing inorganic salts and polar impurities.
Recrystallization 85-95%>98%70-90%Highly dependent on the choice of solvent and the impurity profile.
Column Chromatography 85-95%>99%60-85%Ideal for removing structurally similar impurities.

Visualization

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the techniques described above.

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup Crude->Workup Initial Cleanup Filtration Filtration & Drying Workup->Filtration Intermediate Partially Purified Solid Filtration->Intermediate Recrystallization Recrystallization Intermediate->Recrystallization Primary Purification ColumnChrom Column Chromatography Intermediate->ColumnChrom High-Purity Purification Pure Pure this compound (>99%) Recrystallization->Pure ColumnChrom->Pure

Caption: General purification workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloroquinazoline-2,4-diamine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical use, rigorous analytical characterization is essential to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for this compound.

Data Presentation:

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (gradient)Acetonitrile:0.1% Formic Acid in Water (gradient)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~20 minutes~15 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities
Throughput ModerateHigh

Experimental Protocol: HPLC Method A (Standard RP-HPLC)

This protocol outlines a standard reverse-phase HPLC method for routine purity analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (5 µm, 4.6 x 250 mm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Prepare a reference standard solution at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-18 min: 90% B (isocratic)

      • 18-20 min: 90% to 10% B (linear gradient)

      • 20-25 min: 10% B (isocratic - re-equilibration)

  • Analysis:

    • Inject the sample and reference standard solutions.

    • Record the chromatograms.

    • The purity is calculated based on the area percentage of the main peak.

Visualization:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile/Water) HPLC HPLC System (C18 Column) MobilePhase->HPLC SamplePrep Sample Preparation (1 mg/mL) SamplePrep->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Purity Calculation Chromatogram->Purity GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Sample Preparation (1 mg/mL in DCM) GCMS GC-MS System (HP-5MS Column) SamplePrep->GCMS Separation GC Separation GCMS->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Detection->MassSpectra Identification Compound Identification MassSpectra->Identification NMR_Logic Molecule 5-Chloroquinazoline- 2,4-diamine Structure H_Shifts Chemical Shifts Molecule->H_Shifts H_Coupling Coupling Constants Molecule->H_Coupling H_Integration Integration Molecule->H_Integration C_Shifts Chemical Shifts Molecule->C_Shifts Structure_Confirmation Structural Confirmation H_Shifts->Structure_Confirmation H_Coupling->Structure_Confirmation H_Integration->Structure_Confirmation C_Shifts->Structure_Confirmation FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Solid Sample ATR Place on ATR Crystal Sample->ATR FTIR_Spectrometer FTIR Spectrometer ATR->FTIR_Spectrometer Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹) FTIR_Spectrometer->Acquire_Spectrum Spectrum FTIR Spectrum Acquire_Spectrum->Spectrum Functional_Groups Identify Functional Groups Spectrum->Functional_Groups

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of the purity of 5-Chloroquinazoline-2,4-diamine, a key intermediate in pharmaceutical synthesis, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is demonstrated to be suitable for the routine quality control of this compound, providing accurate and reproducible results. This document provides comprehensive experimental procedures, data presentation, and a visual workflow to aid researchers, scientists, and drug development professionals in implementing this analytical method.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors used in oncology. The purity of this intermediate is critical as impurities can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its purity assessment is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note details a specific RP-HPLC method for the purity analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is recommended for good separation.[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound reference standard and test samples.

  • Glassware: Volumetric flasks, vials, and pipettes.

Chromatographic Conditions

A standard reversed-phase HPLC method is employed for the analysis.[1] The following chromatographic conditions are recommended:

ParameterCondition
Mobile Phase Acetonitrile:Water (80:20 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient
Detection Wavelength 254 nm[3]
Injection Volume 10 µL
Run Time Approximately 15 minutes[1]
Solution Preparation

2.3.1. Standard Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.[1]

  • Sonicate for 5 minutes to ensure complete dissolution.

2.3.2. Sample Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound test sample.

  • Transfer the weighed sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.[1]

  • Sonicate for 5 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.[1]

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.[1]

Data Presentation

The following table summarizes the hypothetical results obtained from the analysis of two different lots of this compound.

Sample IDRetention Time (min)Peak AreaArea %Purity (%)
Lot A 99.5%
Main Peak5.2457890099.5
Impurity 13.8183150.4
Impurity 26.145790.1
Lot B 98.8%
Main Peak5.2450000098.8
Impurity 13.8409500.9
Impurity 26.1136500.3

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for the purity determination of this compound.

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (1 mg/mL) Standard_Injection Inject Standard Solution Standard_Prep->Standard_Injection Sample_Prep Prepare Sample Solution (1 mg/mL) Sample_Injection Inject Sample Solution Sample_Prep->Sample_Injection System_Equilibration System Equilibration Blank_Injection Inject Blank (Mobile Phase) System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Chromatogram_Acquisition Acquire Chromatogram Sample_Injection->Chromatogram_Acquisition Peak_Integration Integrate Peak Areas Chromatogram_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method described in this application note is a straightforward, reliable, and efficient tool for determining the purity of this compound. The protocol is easy to follow and can be readily implemented in a quality control laboratory setting. The presented method provides the necessary framework for ensuring the quality of this important pharmaceutical intermediate.

References

Application Notes and Protocols for 5-Chloroquinazoline-2,4-diamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroquinazoline-2,4-diamine is a heterocyclic organic compound belonging to the quinazoline family. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Many quinazoline derivatives have been developed as potent inhibitors of protein kinases, particularly epidermal growth factor receptor (EGFR), which is often dysregulated in various cancers. The 2,4-diaminoquinazoline scaffold is a key pharmacophore that mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of kinases. This application note provides an overview of the use of this compound and its analogs in common cell-based assays to assess their cytotoxic and apoptotic effects, likely mediated through the inhibition of kinase signaling pathways.

Mechanism of Action

The primary proposed mechanism of action for this compound and its derivatives is the inhibition of protein kinases. By competitively binding to the ATP-binding site in the kinase domain, these compounds prevent the phosphorylation of downstream substrates. This disruption of signaling cascades can halt cell proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells. A major target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell growth and survival.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of compounds structurally related to this compound against various human cancer cell lines. This data is compiled from published literature and serves as a reference for the expected potency of this class of compounds.

Note: The following data is for structurally similar quinazoline derivatives and is intended to be representative. IC50 values for this compound may vary.

Table 1: Cytotoxicity of Quinazoline Derivatives Against Various Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Quinazolinone DerivativesHCT-116Colon Carcinoma8.00 ± 0.33[1]
Quinazolinone DerivativesHepG-2Hepatocellular Carcinoma17.78 ± 0.58[1]
Quinazolinone DerivativesMCF-7Breast Adenocarcinoma21.22 ± 0.33[2]
2-Anilino-4-alkylaminoquinazolinesHFB4Skin Cancer9.1 - 12.0 (range)[3]
2-Anilino-4-alkylaminoquinazolinesHCT-116Colon Carcinoma9.1 - 12.0 (range)[3]
2-Anilino-4-alkylaminoquinazolinesHepG-2Hepatocellular Carcinoma9.1 - 12.0 (range)[3]
2-Anilino-4-alkylaminoquinazolinesMCF-7Breast Adenocarcinoma9.1 - 12.0 (range)[3]

Table 2: Growth Inhibitory (GI50) Values of a 2-Chloro-4-anilinoquinazoline Derivative

Cell LineCancer TypeGI50 (µM)Reference
K-562Leukemia0.622[4][5]
RPMI-8226Leukemia<1.81[4][5]
HCT-116Colon Cancer<1.81[4][5]
LOX IMVIMelanoma<1.81[4][5]
MCF7Breast Cancer<1.81[4][5]
SNB-75CNS Cancer2.42[4][5]
786-0Renal Cancer2.99[4][5]

Experimental Protocols

Herein, we provide detailed protocols for two fundamental cell-based assays to evaluate the biological activity of this compound: the MTT assay for cell viability and the Annexin V-FITC/PI assay for apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting:

    • After treatment, collect the culture medium (containing floating cells) from each well into a separate centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the corresponding supernatant collected earlier.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

      • Necrotic cells: Annexin V-FITC negative, PI positive

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGF EGF/Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Quinazoline This compound Quinazoline->P_EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: MTT Assay Workflow.

Experimental Workflow: Apoptosis (Annexin V/PI) Assay

Apoptosis_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest cells (adherent and floating) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze end End analyze->end

Caption: Apoptosis Assay Workflow.

References

Application Notes and Protocols for 5-Chloroquinazoline-2,4-diamine as a Kinase Inhibitor in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The 2,4-diaminoquinazoline moiety, in particular, has been identified as a key pharmacophore for potent inhibition of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. The addition of a chloro group at the 5-position can further modulate the compound's potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the investigation of 5-chloroquinazoline-2,4-diamine and its derivatives as kinase inhibitors in a research setting.

Data Presentation: Kinase Inhibitory Profile

The following tables summarize the inhibitory activities of representative 2,4-diamino-5-chloroquinazoline derivatives against key cancer-related kinases. This data is compiled from various research publications to provide a comparative overview.

Table 1: Inhibitory Activity of 2,4-Diamino-5-chloroquinazoline Derivatives against PAK Kinases

Compound IDModification from Parent ScaffoldPAK4 IC50 (µM)PAK1 IC50 (µM)Reference
Derivative A N4-(aryl)-N2-(piperazinyl)0.068>10[1]
Derivative B N4-(aryl)-N2-(piperidinyl)0.060>10[1]
Derivative C N4-(pyrazolyl)-N2-(piperazinyl)<1Not Reported[1]

Table 2: Inhibitory Activity of Quinazoline Derivatives against EGFR

Compound IDScaffoldEGFR IC50 (nM)Cancer Cell LineReference
Gefitinib 4-Anilinoquinazoline20.72A431[2]
Erlotinib 4-Anilinoquinazoline2Not Specified[3]
Derivative D 2-Chloro-4-anilino-quinazoline~100-1000Not Specified[4]

Signaling Pathways

This compound and its derivatives primarily exert their effects by inhibiting protein kinases involved in cell growth, proliferation, and migration. A key pathway implicated for this class of inhibitors is the PAK4 signaling cascade.

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Cdc42 Cdc42-GTP RTK->Cdc42 PAK4 PAK4 Cdc42->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Proliferation Cell Proliferation PAK4->Proliferation Inhibitor 5-Chloroquinazoline- 2,4-diamine Derivative Inhibitor->PAK4 Inhibition Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin Actin Cytoskeleton Reorganization Cofilin->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: PAK4 signaling pathway and the inhibitory action of 5-chloroquinazoline derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize this compound and its derivatives as kinase inhibitors.

Protocol 1: Synthesis of 2,4-Diamino-5-chloroquinazoline

This protocol describes a common method for the synthesis of the 2,4-diamino-5-chloroquinazoline core structure.

Synthesis_Workflow start 2-Amino-6-chlorobenzonitrile step1 Cyclization start->step1 reagent1 Guanidine Hydrochloride + Base (e.g., NaH) reagent1->step1 product This compound step1->product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-Amino-6-chlorobenzonitrile

  • Guanidine hydrochloride

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 2-amino-6-chlorobenzonitrile in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add guanidine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of the test compound against a specific kinase, such as PAK4.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase (e.g., PAK4) - Substrate - ATP - Inhibitor Dilutions step1 Incubate Kinase, Substrate, ATP, and Inhibitor start->step1 step2 Add ADP-Glo™ Reagent (Depletes remaining ATP) step1->step2 step3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step2->step3 end Measure Luminescence and Calculate IC50 step3->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Recombinant human PAK4 kinase (or other kinase of interest)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable data analysis software.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of the test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549 - lung cancer, which overexpresses PAK4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot Analysis of PAK4 Pathway Modulation

This protocol is used to assess the effect of the test compound on the phosphorylation status of PAK4 and its downstream targets, such as LIMK1 and Cofilin.

Materials:

  • Cancer cell line (e.g., A549)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PAK4, anti-PAK4, anti-phospho-LIMK1, anti-LIMK1, anti-phospho-Cofilin, anti-Cofilin, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells, collect the lysates, and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the change in phosphorylation levels of the target proteins upon treatment with the inhibitor.

Protocol 5: Cell Migration Assay (Transwell Assay)

This protocol is used to evaluate the effect of the test compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free and serum-containing cell culture medium

  • Test compound

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of the test compound.

  • Add serum-containing medium to the lower chamber as a chemoattractant.

  • Incubate for 12-24 hours to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

  • Compare the number of migrated cells in the treated groups to the vehicle control to determine the inhibitory effect of the compound on cell migration.

Disclaimer

The information provided in this document is for research purposes only. The protocols are generalized and should be optimized for specific experimental conditions, cell lines, and reagents. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

Experimental Design for 5-Chloroquinazoline-2,4-diamine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial characterization of 5-Chloroquinazoline-2,4-diamine, a quinazoline derivative with potential therapeutic applications. The protocols outlined below are designed to assess its cytotoxic effects, kinase inhibition profile, and its interaction with DNA, laying the groundwork for further preclinical development.

Introduction

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Many of these activities stem from their ability to inhibit key cellular enzymes, such as tyrosine kinases, or to interact with nucleic acids.[2][3] this compound, as a member of this family, is a promising candidate for investigation as a potential therapeutic agent. This document outlines a systematic approach to characterizing its biological effects through a series of in vitro assays.

Data Presentation: Illustrative Anticancer Activity

While specific experimental data for this compound is not extensively available in public literature, the following tables present representative data for structurally related 2,4-diaminoquinazoline derivatives against various cancer cell lines. These tables serve as a template for presenting experimentally determined data for the title compound.

Table 1: In Vitro Cytotoxicity of Representative 2,4-Diaminoquinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A MCF-7 (Breast)11.1 ± 1.105-Fluorouracil5.3 ± 0.18
HCT-116 (Colon)10.8 ± 0.865-Fluorouracil7.9 ± 0.21
HepG2 (Liver)12.0 ± 0.975-Fluorouracil8.8 ± 0.52
Derivative B MCF-7 (Breast)10.9 ± 1.035-Fluorouracil5.3 ± 0.18
HCT-116 (Colon)9.1 ± 0.855-Fluorouracil7.9 ± 0.21
HepG2 (Liver)10.4 ± 1.115-Fluorouracil8.8 ± 0.52

Data is illustrative and based on published results for similar compounds.[4] IC50 values represent the concentration required to inhibit 50% of cell growth.

Table 2: Illustrative Kinase Inhibitory Activity of a Quinazoline Derivative

Kinase TargetIC50 (nM)
EGFR 96
SRC >10,000
VEGFR2 1,500

This table demonstrates how to present the selectivity profile of a kinase inhibitor. Specific values for this compound need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

Cell Viability and Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay (EGFR)

Principle: This assay measures the ability of this compound to inhibit the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR). The assay quantifies the amount of phosphorylated substrate produced by the kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the EGFR kinase and the test compound dilutions. Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop Reaction and Detect Signal: Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

DNA Interaction: Ethidium Bromide Displacement Assay

Principle: This fluorescence-based assay determines if a compound can bind to DNA by measuring the displacement of ethidium bromide (EtBr), a known DNA intercalator. When EtBr intercalates into DNA, its fluorescence is significantly enhanced. A compound that binds to DNA will displace EtBr, leading to a decrease in fluorescence.

Materials:

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr) solution

  • Tris-HCl buffer

  • This compound

  • Fluorometer and cuvettes

Protocol:

  • DNA-EtBr Complex Formation: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer. Allow the mixture to incubate to form a stable DNA-EtBr complex.

  • Baseline Fluorescence: Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

  • Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr solution. After each addition, mix and allow to equilibrate before measuring the fluorescence.

  • Fluorescence Measurement: Record the fluorescence intensity after each addition of the compound.

  • Data Analysis: Plot the fluorescence intensity as a function of the compound concentration. A significant decrease in fluorescence indicates that the compound is displacing EtBr and binding to DNA. The data can be used to calculate the binding constant.[5]

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Downstream Cellular Effects A Compound Synthesis (this compound) B In Vitro Cytotoxicity (MTT Assay) A->B C Determine IC50 Values B->C D Kinase Inhibition Profiling (e.g., EGFR Assay) C->D F DNA Binding Studies (EtBr Displacement) C->F E Determine Kinase IC50 D->E H Western Blot Analysis (Phospho-protein levels) E->H G Assess DNA Interaction F->G J Apoptosis Assays G->J I Cell Cycle Analysis EGFR_Pathway cluster_0 MAPK Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits

References

Application Notes and Protocols for 5-Chloroquinazoline-2,4-diamine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroquinazoline-2,4-diamine is a heterocyclic organic compound belonging to the quinazoline family.[1] Compounds with a quinazoline scaffold are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including potential as antimalarial, antineoplastic, and antibacterial agents.[2] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions. The recommendations are based on the general properties of quinazoline derivatives and best practices in laboratory settings.

Compound Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClN₄PubChem
Molecular Weight 194.62 g/mol [1]
Appearance Light yellow crystalline solid (typical for quinazolines)[3]
IUPAC Name This compound[1]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] Adherence to standard laboratory safety protocols is essential.

General Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Wash hands thoroughly after handling the compound.

Recommended Solvents and Stock Solution Parameters

Based on the solubility of similar quinazoline derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4] The following table provides guidance on solvent selection and achievable stock concentrations.

SolventRecommended Stock Concentration RangeRemarks
Dimethyl Sulfoxide (DMSO) 10 mM - 50 mMHigh-purity, anhydrous DMSO is recommended.[4]
Ethanol (EtOH) 1 mM - 10 mMSolubility is generally lower than in DMSO.[4]
Aqueous Buffers (e.g., PBS) < 0.1 mMVery low solubility. Direct dissolution is not recommended.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, chemical-resistant tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 194.62 g/mol * 1000 mg/g = 1.9462 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it to a suitable microcentrifuge tube or vial.

  • Add the solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container (e.g., amber vial). For quinazoline derivatives, storage in the dark is recommended to maintain stability.[5][6]

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution for use in experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate sterile cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes

  • Pipettors and sterile filter tips

Procedure:

  • Thaw the stock solution: Remove the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Perform serial dilutions: To obtain the desired final concentration, perform serial dilutions of the stock solution in the appropriate medium or buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    It is recommended to perform intermediate dilutions to ensure accuracy.

  • Final concentration in assays: When adding the working solution to your experimental setup (e.g., cell culture), ensure that the final concentration of DMSO is not cytotoxic. Typically, the final DMSO concentration should be kept below 0.5%.

Stability and Storage

Studies on similar quinazoline derivatives suggest that DMSO solutions can be stable for several days to weeks when stored properly.

Storage ConditionEstimated StabilityRecommendations
-20°C or -80°C (in DMSO) Up to 1 month or longerRecommended for long-term storage.[5] Minimize freeze-thaw cycles by preparing single-use aliquots.
4°C (in DMSO) Up to 1 monthSuitable for short-term storage.[5]
Room Temperature (22°C) (in DMSO) Several days to weeksMay be better than 4°C for maintaining solubility and stability for some derivatives.[6] However, long-term storage at room temperature is not recommended.

Note: Solutions should always be stored protected from light.[5][6] The stability of the compound in aqueous working solutions is expected to be lower than in DMSO stock solutions. It is recommended to prepare fresh working solutions for each experiment.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation start Start calc Calculate Mass (e.g., for 10 mM) start->calc weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve store Store at -20°C / -80°C (Aliquoted & Light-Protected) dissolve->store thaw Thaw Stock Solution store->thaw For each experiment serial_dilute Serial Dilution in Experimental Buffer thaw->serial_dilute use Use in Experiment (Final DMSO < 0.5%) serial_dilute->use

Caption: Workflow for preparing stock and working solutions.

References

Application Notes and Protocols: 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 5-Chloroquinazoline-2,4-diamine in a laboratory setting. The information is compiled to ensure user safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₈H₇ClN₄[1][2]
Molecular Weight 194.62 g/mol [1][2]
CAS Number 17511-21-6[1][3]
Purity ≥95%[2][3]
Appearance Solid[3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 77.8 Ų[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel should be aware of the potential risks and take necessary precautions.

GHS Hazard Classification:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Skin Corrosion/Irritation2H315WarningCauses skin irritation.[1][3]
Serious Eye Damage/Eye Irritation2AH319WarningCauses serious eye irritation.[1][3]
Specific Target Organ Toxicity, Single Exposure3H335WarningMay cause respiratory irritation.[1][3]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3]

Handling and Storage Protocols

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4]

  • Skin and Body Protection: Laboratory coat. For larger quantities or when generating dust, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[4]

3.2. Safe Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3]

  • Dust Minimization: Minimize dust generation and accumulation during handling.[3]

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.[3]

  • Spill Management: In case of a spill, wear appropriate PPE, and clean up using an inert absorbent material.[3] Collect the spilled material in a sealed container for proper disposal.[3] Prevent the material from entering drains or waterways.[3]

3.3. Storage Protocol

  • Container: Store in a tightly closed container.[3]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from incompatible substances, such as strong oxidizing agents.[5]

  • Ignition Sources: Keep away from sources of ignition.[3]

Experimental Protocols

While specific protocols for this compound are not widely published, its structure suggests it can be used as a building block in organic synthesis, particularly for creating more complex quinazoline derivatives. The following is a general protocol for its use in a nucleophilic aromatic substitution reaction.

4.1. General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Solvent Addition: Add the anhydrous solvent to dissolve or suspend the starting material.

  • Reagent Addition: Add the amine (1-1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or other suitable methods.

  • Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, MS, IR).

Visualizations

5.1. Safe Handling and Storage Workflow

Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling a Consult SDS and perform risk assessment b Don appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a well-ventilated fume hood b->c d Weigh the required amount carefully c->d e Minimize dust generation d->e f Transfer to reaction vessel e->f g Store in a tightly sealed container f->g j Decontaminate work area f->j h Place in a cool, dry, well-ventilated area g->h i Keep away from incompatible materials h->i k Dispose of waste in designated containers j->k l Remove and dispose of PPE properly k->l m Wash hands thoroughly l->m

Caption: Workflow for safe handling and storage.

5.2. PPE Selection Logic

PPE Selection for Handling this compound start Start: Handling this compound ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_base dust Is there a risk of generating dust? splash Is there a risk of splashing? dust->splash No ppe_respirator Add: - NIOSH-approved respirator dust->ppe_respirator Yes ppe_shield Add: - Face shield splash->ppe_shield Yes end Proceed with handling splash->end No ppe_base->dust ppe_respirator->splash ppe_shield->end

Caption: Decision tree for PPE selection.

References

Application Notes and Protocols for 5-Chloroquinazoline-2,4-diamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed as targeted cancer therapies. The 2,4-diaminoquinazoline scaffold, in particular, is a key pharmacophore known to interact with various enzymatic targets implicated in cancer progression. This document provides detailed application notes and experimental protocols for the study of 5-Chloroquinazoline-2,4-diamine, a specific derivative with potential as an anticancer agent.

While direct in-vitro studies on cancer cell lines for this compound are not extensively documented in publicly available literature, its structural analogs have shown significant cytotoxic and antineoplastic activities. The primary mechanism of action for many 2,4-diaminoquinazolines involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[1][2][3][4] Additionally, derivatives of 2,4-diaminoquinazoline have been shown to inhibit other critical cancer-related signaling pathways, such as the Wnt/β-catenin pathway.[5]

These application notes will, therefore, draw upon the established activities of closely related 2,4-diaminoquinazoline analogs to provide a framework for investigating the anticancer potential of this compound.

Quantitative Data: Anticancer Activity of Structurally Related 2,4-Diaminoquinazoline Derivatives

Due to the limited availability of specific IC50 values for this compound in cancer cell lines, the following table summarizes the cytotoxic activities of structurally similar 2,4-diaminoquinazoline derivatives to illustrate the potential of this chemical class. It is important to note that these values are for compounds with additional substitutions and should be considered as a reference for initiating studies on this compound.

Table 1: In Vitro Anticancer Activity of 2,4-Diaminoquinazoline Analogs

Compound ID/ReferenceCancer Cell LineIC50 ValueReference
Compound 5a Skov-3 (Ovarian Cancer)< 2.5 µg/mL[6][7]
HL-60 (Leukemia)< 2.5 µg/mL[6][7]
A431 (Skin Carcinoma)< 2.5 µg/mL[6][7]
A549 (Lung Cancer)< 2.5 µg/mL[6][7]
HepG-2 (Liver Cancer)< 2.5 µg/mL[6][7]
Compound 18b K562 (Leukemia)0.05 ± 0.02 µM[8]
Compound 15o PC-3 (Prostate Cancer)1.96 ± 0.15 µM[9]
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline (10) P. carinii DHFR Inhibition0.012 µM[1]
T. gondii DHFR Inhibition0.0064 µM[1]
2-anilino-4-alkylaminoquinazoline derivatives (4c and 5b) MCF-7 (Breast Cancer)9.1-12.0 µg/ml[10][11]
HCT-116 (Colon Cancer)9.1-12.0 µg/ml[10][11]
HePG-2 (Hepatocellular Carcinoma)9.1-12.0 µg/ml[10][11]
HFB4 (Skin Cancer)9.1-12.0 µg/ml[10][11]

Postulated Mechanisms of Action and Signaling Pathways

Based on the literature for related compounds, this compound is likely to exert its anticancer effects through one or more of the following mechanisms:

  • Dihydrofolate Reductase (DHFR) Inhibition: As a 2,4-diaminoquinazoline, the compound is a structural analog of folic acid and is predicted to competitively inhibit DHFR. This inhibition would block the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell proliferation.[3][4]

  • Wnt/β-catenin Signaling Pathway Inhibition: Certain 2,4-diaminoquinazolines have been identified as inhibitors of the Wnt signaling pathway by targeting the lymphoid enhancer-binding factor 1 (Lef1).[5] This would lead to the downregulation of Wnt target genes involved in cell growth and metastasis, such as MYC and AXIN2.[5]

Visualizing the Signaling Pathways

DHFR_Inhibition_Pathway Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate dNTPs dNTPs Tetrahydrofolate->dNTPs DHFR->Tetrahydrofolate DNASynthesis DNA Synthesis & Cell Proliferation dNTPs->DNASynthesis Compound This compound Compound->DHFR Inhibition

Caption: Postulated inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF->TargetGenes Compound This compound Compound->TCF_LEF Inhibition

Caption: Potential inhibition of the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation CellCulture Cancer Cell Line Culture MTT MTT Assay for Cell Viability (IC50) CellCulture->MTT CellCycle Cell Cycle Analysis (Propidium Iodide) CellCulture->CellCycle WesternBlot Western Blot for Protein Expression CellCulture->WesternBlot IC50_Calc IC50 Value Calculation MTT->IC50_Calc CellCycle_Analysis Cell Cycle Distribution Analysis CellCycle->CellCycle_Analysis Protein_Quant Protein Expression Quantification WesternBlot->Protein_Quant Mechanism Mechanism of Action Elucidation IC50_Calc->Mechanism CellCycle_Analysis->Mechanism Protein_Quant->Mechanism

Caption: General workflow for in vitro evaluation of anticancer compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound (and vehicle control)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample by trypsinization.

    • Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS.

    • Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15][16]

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cells treated with this compound (and vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against β-catenin, c-Myc, Cyclin D1, CDK4, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash treated cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine changes in protein expression.[17][18][19][20]

Conclusion

While specific data on the anticancer effects of this compound is emerging, the information available for its structural analogs strongly suggests its potential as a valuable compound for cancer cell line studies. The proposed mechanisms of action, primarily through DHFR and potentially Wnt signaling inhibition, provide a solid foundation for further investigation. The detailed protocols provided herein offer a comprehensive guide for researchers to systematically evaluate the efficacy and elucidate the molecular mechanisms of this compound in various cancer models. These studies will be instrumental in determining its potential for future drug development.

References

Application Notes and Protocols for the Antimalarial Activity Assay of 5-Chloroquinazoline-2,4-diamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives have emerged as a promising class of compounds in the search for novel antimalarial agents. Their mechanism of action often involves the inhibition of key parasitic enzymes, making them attractive candidates for drug development, particularly in the context of rising drug resistance. This document focuses on the antimalarial activity of a specific derivative of 5-chloroquinazoline-2,4-diamine and provides detailed protocols for in vitro and in vivo assays.

Quantitative Data Summary

The following data summarizes the in vitro antimalarial activity of 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline , a derivative of this compound, against a pyrimethamine-resistant strain of Plasmodium falciparum (V1S).

CompoundP. falciparum StrainIC50 (nM)[1]
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazolineV1S (Pyrimethamine-Resistant)9
Pyrimethamine (Control)V1S (Pyrimethamine-Resistant)4,200
Chlorcycloguanil (Control)V1S (Pyrimethamine-Resistant)81
WR99210 (Control)V1S (Pyrimethamine-Resistant)3

Note: IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The antimalarial activity of 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline is likely due to its inhibition of the parasitic enzyme Dihydrofolate Reductase (DHFR)[1]. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of P. falciparum DHFR (PfDHFR) disrupts parasite replication and survival. The potentiation of the compound's activity by the dihydropteroate synthase (DHPS) inhibitor dapsone further supports this hypothesis[1].

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) PfDHFR Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) DHF->PfDHFR THF Tetrahydrofolate (THF) NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid AminoAcid Amino Acid Synthesis THF->AminoAcid PfDHFR->THF NADPH -> NADP+ Compound This compound Derivative Compound->Inhibition Parasite Parasite Growth & Replication NucleicAcid->Parasite AminoAcid->Parasite Inhibition->PfDHFR

Caption: Proposed mechanism of action of the this compound derivative.

Experimental Protocols

In Vitro Antimalarial Activity Assay: SYBR Green I-based Fluorescence Assay

This protocol is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds by quantifying parasite DNA.

a. Principle: The SYBR Green I dye intercalates with double-stranded DNA. In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite proliferation. A reduction in fluorescence in the presence of a test compound indicates inhibition of parasite growth.

b. Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

  • Human erythrocytes (O+)

  • 96-well black microplates

  • Test compound (this compound or its derivative)

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

c. Protocol:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

  • Preparation of Assay Plates:

    • Prepare serial dilutions of the test compound in the complete culture medium in a separate 96-well plate.

    • Transfer the diluted compound to the black 96-well assay plate. Include positive (e.g., chloroquine) and negative (medium only) controls.

  • Parasite Inoculation:

    • Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia in the complete culture medium.

    • Add the parasite suspension to each well of the assay plate.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 2,000-fold in the lysis buffer.

    • Add the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected red blood cells).

    • Normalize the data to the negative control (100% growth).

    • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration using a non-linear regression model.

SYBR_Green_Workflow cluster_prep Plate Preparation cluster_culture Parasite Culture cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compound B Addition to 96-well Plate A->B D Inoculation of Parasites into Plate C Synchronized P. falciparum Culture (Ring Stage) C->D E Incubation (72 hours) D->E F Addition of SYBR Green I Lysis Buffer E->F G Fluorescence Measurement F->G H IC50 Calculation G->H

Caption: Experimental workflow for the in vitro SYBR Green I antimalarial assay.

In Vivo Antimalarial Activity Assay: Peters' 4-Day Suppressive Test

This standard in vivo assay evaluates the blood schizonticidal activity of a test compound in a murine malaria model.

a. Principle: The test assesses the ability of a compound to suppress the proliferation of malaria parasites in infected mice over a four-day treatment period. The reduction in parasitemia compared to an untreated control group is a measure of the compound's efficacy.

b. Materials:

  • Swiss albino mice (e.g., CD-1 or NMRI strains), 18-22 g

  • Plasmodium berghei ANKA strain (chloroquine-sensitive)

  • Donor mouse with established P. berghei infection

  • Test compound (this compound or its derivative)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

c. Protocol:

  • Parasite Inoculation:

    • Collect infected blood from a donor mouse with a rising parasitemia (20-30%).

    • Dilute the blood in a suitable medium (e.g., Alsever's solution) to a standard inoculum of 1 x 10⁷ infected red blood cells per 0.2 mL.

    • Inject each mouse intraperitoneally with 0.2 mL of the inoculum.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into groups (e.g., 5 mice per group).

    • Groups should include a negative control (vehicle only), a positive control (e.g., chloroquine at 5 mg/kg/day), and several test groups receiving different doses of the compound.

    • Administer the first dose of the test compound or control orally or subcutaneously approximately 2 hours after infection (Day 0).

    • Continue treatment once daily for the next three days (Day 1, Day 2, and Day 3).

  • Monitoring Parasitemia:

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average percentage of parasitemia for each group.

    • Determine the percentage of suppression of parasitemia for each test group using the following formula: % Suppression = [ (Average parasitemia of negative control - Average parasitemia of treated group) / Average parasitemia of negative control ] x 100

    • The ED50 (effective dose that suppresses parasitemia by 50%) can be calculated by plotting the percentage of suppression against the log of the dose.

    • Monitor the mean survival time for each group.

Peters_Test_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis A Inoculation of Mice with P. berghei (Day 0) B Grouping and Dosing (Day 0-3) A->B C Blood Smear Preparation (Day 4) D Giemsa Staining C->D E Microscopic Examination (Parasitemia Count) D->E F Calculation of % Parasite Suppression E->F G Determination of ED50 F->G

Caption: Workflow for the in vivo Peters' 4-Day Suppressive Test.

References

Application Notes & Protocols: Antibacterial Screening of 5-Chloroquinazoline-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the antibacterial screening of 5-chloroquinazoline-2,4-diamine derivatives. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Specifically, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity against multidrug-resistant pathogens, making them a promising class of compounds for further investigation.[2][3][4]

The following sections detail standardized methods for evaluating the antibacterial efficacy of these derivatives, including preliminary screening and quantitative assessment of inhibitory activity. Additionally, a potential mechanism of action is illustrated to provide a broader context for drug development efforts.

Quantitative Data Summary

The antibacterial activity of a series of synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Data should be presented in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical MIC Values for this compound Derivatives (CQD)

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
CQD-01MethylBenzyl1664
CQD-02Methyl4-Fluorobenzyl832
CQD-03EthylCyclohexyl32>128
CQD-04HydrogenPhenyl64128
CQD-05Methyl3-Chlorobenzyl416
Ciprofloxacin--10.5

Note: This table is a representative template. Ciprofloxacin is included as a standard control antibiotic.

Experimental Protocols

Two primary methods are outlined below: the Agar Well Diffusion method for initial qualitative screening and the Broth Microdilution method for quantitative MIC determination.

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

This method is used for the preliminary screening of novel compounds to qualitatively assess their antibacterial properties based on the size of the growth inhibition zone.[6][7]

Materials:

  • Nutrient Agar or Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions (e.g., 100 µg/mL in DMSO)

  • Positive control (standard antibiotic, e.g., Chloramphenicol 10 µg/mL)[6]

  • Negative control (solvent, e.g., DMSO)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Plates: Dip a sterile cotton swab into the bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Create Wells: Use a sterile cork borer to punch uniform wells into the agar.

  • Add Samples: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar. Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zones: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Protocol 2: Broth Microdilution Assay (MIC Determination)

This is the gold standard method for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compound solutions of known concentration

  • Positive control (standard antibiotic)

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD measurement)

  • Resazurin or other viability indicators (optional)

Procedure:

  • Prepare Plate: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well by pipetting up and down, and then transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row. Discard 100 µL from the last well. This creates a range of concentrations.

  • Prepare Inoculum: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Wells: Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control well (which contains only broth). Include a growth control well (broth + inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of complex processes.

G cluster_0 Screening Initiation cluster_1 Preliminary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis start Obtain/Synthesize This compound Derivatives prepare Prepare Stock Solutions (e.g., in DMSO) start->prepare agar_diffusion Agar Well/Disc Diffusion Assay (Qualitative) prepare->agar_diffusion measure_zones Measure Zones of Inhibition (mm) agar_diffusion->measure_zones select_active Identify Active Compounds (Zone > Threshold) measure_zones->select_active mic_assay Broth Microdilution Assay (Quantitative) select_active->mic_assay determine_mic Determine MIC Values (µg/mL) mic_assay->determine_mic sar_analysis Structure-Activity Relationship (SAR) Analysis determine_mic->sar_analysis end_point Identify Lead Compounds for Further Development sar_analysis->end_point

Caption: Experimental workflow for antibacterial screening of novel compounds.

A known mechanism for some 2,4-diaminoquinazoline derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate biosynthesis pathway. This pathway is critical for the synthesis of nucleotides and certain amino acids.[8]

G GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Biosynthesis THF Tetrahydrofolate (THF) DHF->THF Reduction NADPH→NADP⁺ DNA Nucleotide & Amino Acid Synthesis → DNA, RNA, Protein THF->DNA DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF DHFR:s->THF:n Inhibitor This compound (Potential Inhibitor) Inhibitor:s->DHFR:n Inhibition

Caption: Inhibition of the bacterial folate pathway by targeting the DHFR enzyme.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroquinazoline-2,4-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for synthesizing this compound involves the cyclization of 2-amino-6-chlorobenzonitrile with a guanylation reagent, such as guanidine hydrochloride or dicyandiamide. This approach is favored for its atom economy and relatively straightforward procedure.

Q2: What are the critical parameters to control for achieving a high yield?

Key parameters to ensure a high yield include the purity of the starting materials (especially 2-amino-6-chlorobenzonitrile), the choice of solvent, reaction temperature, and reaction time. Sub-optimal conditions in any of these areas can lead to incomplete reactions or the formation of side products.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the starting material (2-amino-6-chlorobenzonitrile) with the appearance of the product spot/peak, you can determine the extent of the reaction and identify the optimal reaction time.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of this compound, or the reaction does not seem to be proceeding. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in organic synthesis. The following table outlines potential causes and actionable troubleshooting steps.

Potential Cause Troubleshooting Steps
Poor Quality Starting Materials - Verify Purity: Confirm the purity of 2-amino-6-chlorobenzonitrile and the guanylation reagent using techniques like NMR, melting point, or elemental analysis. Impurities can inhibit the reaction or lead to side products. - Purification: If necessary, purify the starting materials by recrystallization or column chromatography.
Suboptimal Reaction Temperature - Temperature Screening: Perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition for your specific setup. Some quinazoline syntheses require elevated temperatures to proceed efficiently.[1]
Incorrect Solvent - Solvent Screening: The polarity and boiling point of the solvent are critical. Common solvents for this reaction include high-boiling point ethers (like 2-methoxyethyl ether) or alcohols (like n-butanol). If the yield is low, consider screening other high-boiling polar aprotic solvents like DMF or DMSO.
Inappropriate Guanylation Reagent or Conditions - Choice of Reagent: Guanidine hydrochloride and dicyandiamide are common choices. The reactivity can differ, so one may be more suitable for your specific conditions. - Base Addition: When using guanidine hydrochloride, a base (e.g., sodium ethoxide) is often required to liberate the free guanidine. Ensure the stoichiometry of the base is correct.
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present after the initial reaction time, extend the duration of the reaction.
Issue 2: Formation of Impurities and Side Products

Question: My reaction seems to be working, but I am observing significant impurities in the crude product. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is often related to side reactions of the starting materials or intermediates. Below are some potential side products and strategies to mitigate their formation.

Potential Side Product Formation Mechanism Minimization Strategies
Unreacted 2-amino-6-chlorobenzonitrile Incomplete reaction due to suboptimal conditions.Optimize reaction temperature, time, and stoichiometry of reagents as described in Issue 1 .
N-(2-cyano-3-chlorophenyl)guanidine Partial reaction where the guanidine has added to the nitrile but cyclization has not occurred.Ensure the reaction temperature is high enough and the reaction time is sufficient to drive the cyclization to completion.
Polymeric materials Self-polymerization of starting materials or intermediates under harsh conditions.Avoid excessively high temperatures or prolonged reaction times. Ensure an inert atmosphere if the reactants are sensitive to oxidation.

Experimental Protocols

Synthesis of this compound from 2-amino-6-chlorobenzonitrile and Guanidine Hydrochloride

This protocol is a representative procedure adapted from general methods for the synthesis of 2,4-diaminoquinazolines.

Materials:

  • 2-amino-6-chlorobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • 2-Methoxyethyl ether (or a similar high-boiling solvent)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in ethanol.

  • Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature to liberate free guanidine.

  • Remove the ethanol under reduced pressure.

  • To the resulting solid, add 2-amino-6-chlorobenzonitrile and 2-methoxyethyl ether.

  • Heat the reaction mixture to reflux (typically 120-130°C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, pour the mixture into cold water to induce precipitation.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_sm Check Purity of Starting Materials start->check_sm optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent optimize_reagent Optimize Guanylation Reagent/Base start->optimize_reagent monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction purify_sm Purify Starting Materials check_sm->purify_sm temp_screen Perform Temperature Screening optimize_temp->temp_screen solvent_screen Perform Solvent Screening optimize_solvent->solvent_screen reagent_screen Test Different Reagents/Base Stoichiometry optimize_reagent->reagent_screen extend_time Extend Reaction Time monitor_reaction->extend_time end Improved Yield purify_sm->end temp_screen->end solvent_screen->end reagent_screen->end extend_time->end

Caption: A flowchart for troubleshooting low yield issues.

Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_6_chlorobenzonitrile 2-amino-6-chlorobenzonitrile Cyclization Cyclization 2_amino_6_chlorobenzonitrile->Cyclization Guanidine Guanidine Guanidine->Cyclization 5_Chloroquinazoline_2_4_diamine This compound Cyclization->5_Chloroquinazoline_2_4_diamine Heat, Solvent

Caption: The synthetic route to the target molecule.

References

Technical Support Center: Purification of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Chloroquinazoline-2,4-diamine from common byproducts encountered during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Action
Low or No Yield of Purified Product Incomplete reaction: Starting materials may not have fully reacted.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction.Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent.
Inappropriate purification method: The chosen purification method may not be suitable for the scale or nature of impurities.For small scales and high purity requirements, consider preparative HPLC. For larger scales, optimize column chromatography or recrystallization.[1]
Persistent Impurities After Purification Co-elution of impurities in column chromatography: Byproducts may have similar polarity to the desired product.Modify the solvent system for column chromatography. A patent for a similar compound, 2,4-diamino-6-bromo-5-chloroquinazoline, suggests using a mixture of methylene chloride, petroleum ether, and ethyl acetate.[2] Consider using a gradient elution.
Inclusion of impurities in crystals: Impurities may be trapped within the crystal lattice during recrystallization.Ensure slow cooling during recrystallization to allow for selective crystal growth. A second recrystallization from a different solvent system may be necessary.
Formation of a stable salt with byproducts: Acidic or basic impurities can form stable salts with the product.Neutralize the crude product solution before purification. An acid/base wash during the work-up can help remove such impurities.
Product Oiling Out During Recrystallization Solvent system is too nonpolar: The product is insoluble even at elevated temperatures.Choose a more polar solvent or a solvent mixture. Common solvents for quinazoline derivatives include ethanol, methanol, and ethyl acetate.[1]
Supersaturation is too high: The solution is cooled too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
Presence of greasy impurities: Tarry byproducts can inhibit crystallization.Treat the crude product with activated carbon before recrystallization to remove colored and tarry impurities.
Multiple Spots on TLC After Purification Decomposition of the product on silica gel: The product may be unstable on acidic silica gel.Use neutral or deactivated silica gel for column chromatography. Add a small amount of a basic modifier like triethylamine to the eluent (e.g., 0.1-1%).
Incomplete removal of a closely related byproduct: A byproduct with very similar properties is present.Preparative HPLC is the most effective method for separating closely related impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: Based on the common synthetic routes starting from a dichloroquinazoline precursor, the most probable byproducts include:

  • Unreacted starting materials: Such as 2,4,5-trichloroquinazoline.

  • Monosubstituted intermediate: 2-amino-4,5-dichloroquinazoline or 4-amino-2,5-dichloroquinazoline, depending on the reaction conditions.

  • Hydrolysis product: 5-Chloro-4-aminoquinazolin-2(1H)-one, formed if water is present in the reaction mixture.

  • Dimeric byproducts: Can form if a diamine is used as a reagent.[3]

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Use Thin Layer Chromatography (TLC) to analyze the fractions collected from the column. Spot the crude material, the purified product (if you have a reference standard), and each collected fraction on a TLC plate. Develop the plate using the same eluent system as the column and visualize the spots under UV light. Combine the fractions that contain the pure product.

Q3: My purified product is colored. How can I decolorize it?

A3: A common method for removing colored impurities is to treat a solution of the compound with activated carbon. Dissolve the product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. Filter the hot solution through a pad of celite to remove the carbon and then proceed with crystallization.

Q4: What is the best way to store this compound?

A4: As an amino-substituted heterocyclic compound, it is best stored in a cool, dry, and dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation from air and light.

Experimental Protocols

Recrystallization Protocol

Objective: To purify this compound by crystallization.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent (or solvent system) dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol

Objective: To purify this compound using silica gel chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. A suggested eluent system based on similar compounds is a mixture of methylene chloride, petroleum ether, and ethyl acetate.[2]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following tables provide illustrative data for typical purification outcomes.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization85%97%75%
Column Chromatography85%99%60%
Preparative HPLC95%>99.5%80%

Table 2: Illustrative Solvent Systems for Column Chromatography

Solvent System (v/v/v)Byproduct ElutedProduct Eluted
Methylene Chloride/Petroleum Ether/Ethyl Acetate (80:15:5)Less polar impurities-
Methylene Chloride/Petroleum Ether/Ethyl Acetate (60:20:20)[2]-This compound
Methylene Chloride/Methanol (95:5)-More polar impurities

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize crystallize Slow Cooling and Crystallization dissolve->crystallize If no decolorization or hot filtration needed hot_filter Hot Filtration decolorize->hot_filter hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Under Vacuum isolate->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for the purification of this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Purification Successful is_pure->success Yes impurities_present Impurities Still Present is_pure->impurities_present No identify_impurity Identify Impurity Type impurities_present->identify_impurity polar_impurity More Polar Impurity identify_impurity->polar_impurity nonpolar_impurity Less Polar Impurity identify_impurity->nonpolar_impurity similar_polarity Similar Polarity identify_impurity->similar_polarity adjust_column2 Adjust Column Eluent (less polar) polar_impurity->adjust_column2 adjust_column Adjust Column Eluent (more polar) nonpolar_impurity->adjust_column adjust_re_xtal Recrystallize from a different solvent system similar_polarity->adjust_re_xtal prep_hplc Use Preparative HPLC similar_polarity->prep_hplc adjust_re_xtal->check_purity prep_hplc->success

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis and Purification of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 5-Chloroquinazoline-2,4-diamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction of the starting material (e.g., 2,4,5-trichloroquinazoline).Ensure starting materials are pure and dry. Optimize reaction conditions such as temperature, reaction time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Decomposition of starting material or product.Use milder reaction conditions if possible. Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture.
Product is an Intractable Oil or Fails to Crystallize Presence of significant impurities.Attempt to purify a small sample by column chromatography to isolate the desired product and identify impurities. Use the purified material to attempt crystallization again.
Incorrect solvent system for recrystallization.Screen a variety of solvents with different polarities. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be effective.
Multiple Spots on TLC After Purification Co-eluting impurities during column chromatography.Optimize the solvent system for column chromatography by testing various mobile phase compositions with TLC. A shallower solvent gradient during column chromatography can improve separation.
Isomeric impurities.Regioisomers can be difficult to separate. High-performance liquid chromatography (HPLC) or preparative TLC may be necessary for separation.
Product is Colored Presence of colored impurities from starting materials or side reactions.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities often stem from the starting materials and side reactions. When synthesizing from 2,4,5-trichloroquinazoline and an amine source like ammonia, potential impurities include:

  • Unreacted 2,4,5-trichloroquinazoline: The starting material may not have fully reacted.

  • Monosubstituted intermediates: Such as 2-amino-4,5-dichloroquinazoline or 4-amino-2,5-dichloroquinazoline.

  • Isomeric products: If the reaction is not completely regioselective, other isomers might form, although the 2 and 4 positions are generally the most reactive for nucleophilic substitution on the quinazoline ring.

  • Hydrolysis products: If water is present in the reaction, chloro groups can be hydrolyzed to hydroxyl groups, forming quinazolinone impurities.

Q2: How can I best monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. Using a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol), you can visualize the disappearance of the starting material spot and the appearance of the product spot. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the components in the reaction mixture, confirming the presence of the desired product and any major byproducts.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: A good starting point for recrystallization is to test the solubility of your crude product in a range of solvents with varying polarities. For a compound like this compound, which contains both polar amino groups and a less polar chlorophenyl ring, a polar protic solvent or a mixed solvent system is often effective. Some common solvents to screen include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Ethyl acetate

  • A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold), such as ethanol/water or ethyl acetate/hexane.[1]

Q4: What conditions should I start with for column chromatography purification?

A4: For column chromatography on silica gel, a good starting mobile phase can be determined by TLC analysis. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common solvent system for quinazoline derivatives is a mixture of a non-polar solvent and a polar solvent. You can start with a gradient of ethyl acetate in hexane or methanol in dichloromethane. For basic compounds like diaminoquinazolines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the product on the silica gel.

Q5: How can I confirm the purity of my final product?

A5: The purity of your final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity, typically expressed as a percentage of the peak area.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any proton- or carbon-containing impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the chosen hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

General Protocol for Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the determined solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes representative data for the purity assessment of a related chloroquinazoline derivative using different HPLC methods. While specific values for this compound may vary, this provides a general comparison of what can be achieved with standard and high-resolution techniques.

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (80:20 v/v)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 340 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities
Throughput ModerateHigh
Advantages Robust, widely availableHigher sensitivity and resolution
Disadvantages May not resolve all minor impuritiesRequires more advanced instrumentation

Data is representative for quinazoline derivatives and adapted from a general guide.[2]

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Purity Met ImpureProduct Impure Product PurityAnalysis->ImpureProduct Impurities Present ImpureProduct->ColumnChromatography Further Purification

Caption: A general workflow for the purification of this compound.

SynthesisTroubleshooting cluster_synthesis Synthesis cluster_issues Potential Issues cluster_causes Possible Causes Start Starting Materials (e.g., 2,4,5-Trichloroquinazoline) Reaction Reaction with Amine Source Start->Reaction CrudeProduct Crude Product Reaction->CrudeProduct LowYield Low Yield CrudeProduct->LowYield Impure Impure Product CrudeProduct->Impure IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions (e.g., hydrolysis) Impure->SideReactions StartingMaterialImpurity Impure Starting Materials Impure->StartingMaterialImpurity IsomerFormation Isomer Formation Impure->IsomerFormation

Caption: Logical relationship between synthesis steps and potential purity issues.

References

optimizing reaction conditions for 5-Chloroquinazoline-2,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroquinazoline-2,4-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and stoichiometry of reagents.
Poor quality of starting materials.- Use freshly purified reagents and solvents. - Verify the purity of starting materials (e.g., 2-amino-6-chlorobenzonitrile) by NMR or melting point.
Inefficient catalyst activity.- If using a palladium or copper catalyst, ensure it has not been deactivated. Consider using a fresh batch or a different catalyst.
Suboptimal reaction conditions.- Optimize solvent, base, and temperature. Refer to the experimental protocols and data tables below for guidance.
Formation of Multiple Byproducts Side reactions due to high temperature.- Lower the reaction temperature and extend the reaction time.
Cross-reactivity of reagents.- In multi-step syntheses, ensure complete conversion and purification of intermediates before proceeding to the next step.
Dimerization of starting materials or intermediates.- For reactions involving diamines, using a larger excess of the diamine can minimize the formation of dimers.[1]
Incorrect regioselectivity.- The reaction of 2,4-dichloroquinazolines with amines is generally regioselective for the 4-position.[2] If unexpected isomers are observed, verify the structure of the starting materials.
Difficulty in Product Purification Product is insoluble or poorly soluble.- Choose an appropriate solvent system for recrystallization or chromatography based on the polarity of the product.
Byproducts have similar polarity to the product.- Optimize the mobile phase for column chromatography to improve separation. - Consider derivatization of the product or byproduct to alter its polarity.
Product co-precipitates with salts.- Ensure thorough washing of the crude product to remove any inorganic salts formed during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-amino-6-chlorobenzonitrile or 2-amino-5-chlorobenzoic acid.[3][4][5] Another prevalent route involves the use of 2,4,5-trichloroquinazoline and subsequent amination.

Q2: What reaction conditions are recommended for the cyclization of 2-amino-6-chlorobenzonitrile to form the quinazoline ring?

A2: The cyclization of a 2-aminobenzonitrile derivative can be achieved using chloroformamidine hydrochloride in a solvent like 2-methoxyethyl ether.[3]

Q3: How can I improve the regioselectivity of amination when starting with a 2,4-dichloroquinazoline precursor?

A3: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines with amines is well-documented to be highly regioselective, with the initial substitution occurring at the more reactive C4 position.[2] To ensure this selectivity, it is crucial to control the reaction temperature and use an appropriate base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N).[2]

Q4: What are the typical solvents and bases used in the synthesis of 2,4-diaminoquinazolines?

A4: A variety of polar aprotic and protic solvents are used. Tetrahydrofuran (THF), ethanol, and dioxane are frequently employed.[2] Common bases include organic amines like DIPEA and Et3N, or inorganic bases such as sodium acetate (NaOAc) and potassium carbonate (K2CO3).[2][6]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Phosphorus oxychloride (POCl3), which is often used for chlorination steps, is highly corrosive and reacts violently with water.[6][7] This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Similarly, many of the organic solvents and reagents used are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Synthesis of 2,4-diamino-5-chloroquinazoline from 2-amino-6-chlorobenzonitrile

This protocol is adapted from analogous syntheses of 2,4-diaminoquinazolines.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-chlorobenzonitrile (1 equivalent) and chloroformamidine hydrochloride (1.2 equivalents).

  • Solvent Addition: Add 2-methoxyethyl ether to the flask.

  • Reaction: Heat the mixture to reflux and maintain for the appropriate time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions for SNAr on 2,4-dichloroquinazolines[2]
NucleophileSolventBaseTemperature (°C)Time (h)
AnilinesDioxaneDIPEA8012
Aliphatic aminesTHFEt3NRoom Temp-
Various aminesTHF/H2ONaOAc--

Note: This table provides a general overview of conditions reported for various 2,4-dichloroquinazoline precursors and amines. Specific conditions for 5-chloro-2,4-dichloroquinazoline may require optimization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_amino_6_chlorobenzonitrile 2-Amino-6-chlorobenzonitrile mixing Mix & Add Solvent (2-methoxyethyl ether) 2_amino_6_chlorobenzonitrile->mixing chloroformamidine_hcl Chloroformamidine HCl chloroformamidine_hcl->mixing reflux Heat to Reflux (Monitor Progress) mixing->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash Solid filter->wash purify Recrystallize or Column Chromatography wash->purify product 5-Chloroquinazoline- 2,4-diamine purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Yield check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_conditions Increase Time/Temp Check Reagent Stoichiometry incomplete->optimize_conditions Yes check_purity Check Starting Material Purity incomplete->check_purity No success Improved Yield optimize_conditions->success impure Impure Materials? check_purity->impure purify_reagents Purify Starting Materials impure->purify_reagents Yes byproducts Byproducts Observed? impure->byproducts No purify_reagents->success optimize_purification Optimize Purification Method byproducts->optimize_purification Yes optimize_purification->success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroquinazoline-2,4-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction of 2-amino-6-chlorobenzonitrile with a guanylating agent, such as dicyandiamide or cyanoguanidine, in the presence of a suitable solvent and often under elevated temperatures.

Q2: What are some of the key reaction parameters to control during the synthesis?

A2: Critical parameters to monitor and control include reaction temperature, reaction time, and the choice of solvent. The reaction often requires heating, and the optimal temperature and duration should be determined empirically for the specific scale and equipment used. Common solvents include higher boiling point alcohols or ethers.

Q3: Are there any known major side reactions or byproducts to be aware of?

A3: Yes, several side reactions can occur, leading to impurities in the final product. These can include the formation of dimers from the starting materials, incomplete cyclization leaving unreacted intermediates, and potential hydrolysis of the nitrile group under certain conditions. In related syntheses, the formation of undesired isomers or related heterocyclic systems has also been observed.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any significant byproducts.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Insufficient Reaction Time: The reaction may not have gone to completion. 3. Poor Quality Starting Materials: Impurities in 2-amino-6-chlorobenzonitrile or dicyandiamide can inhibit the reaction. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction conditions or solubility of reactants.1. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor for product formation. 2. Extend the reaction time and monitor the progress by TLC or HPLC until no further product formation is observed. 3. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 4. Experiment with alternative high-boiling point solvents such as 2-methoxyethanol or N,N-dimethylformamide.
Presence of a Significant Amount of Unreacted 2-amino-6-chlorobenzonitrile 1. Incomplete Reaction: Similar to low yield, the reaction may not have proceeded to completion. 2. Stoichiometry Imbalance: An insufficient amount of the cyclizing agent (dicyandiamide) was used.1. See troubleshooting steps for "Low or No Product Yield". 2. Ensure the correct molar ratio of reactants is used. A slight excess of the cyclizing agent may be beneficial.
Formation of an Insoluble, High-Melting Point Byproduct 1. Dimerization/Polymerization: The starting materials or intermediates may have undergone self-condensation reactions at high temperatures.1. Consider lowering the reaction temperature and extending the reaction time. 2. Ensure efficient stirring to prevent localized overheating. 3. Add the reactants portion-wise to maintain a low concentration of reactive species.
Product is Difficult to Purify 1. Presence of Multiple Byproducts: Several side reactions may be occurring simultaneously. 2. Co-crystallization of Impurities: Impurities with similar solubility to the product can make purification by recrystallization challenging.1. Optimize reaction conditions to minimize byproduct formation (see above). 2. Employ column chromatography for purification. A range of solvent systems (e.g., dichloromethane/methanol gradients) may be necessary to achieve good separation. 3. Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification, followed by neutralization to obtain the free base.

Data Presentation

The following table presents hypothetical data on the impact of reaction temperature on the yield and purity of this compound, as well as the formation of a common impurity.

Reaction Temperature (°C) Yield of this compound (%) Purity by HPLC (%) Relative Amount of Dimer Impurity (%)
12045923
14065952
16075905
180708510

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for a related compound and should be optimized for specific laboratory conditions.[1]

Materials:

  • 2-amino-6-chlorobenzonitrile

  • Dicyandiamide

  • 2-Methoxyethyl ether (or other suitable high-boiling solvent)

  • Hydrochloric acid (for pH adjustment and salt formation if needed)

  • Sodium hydroxide (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-chlorobenzonitrile (1.0 equivalent) and dicyandiamide (1.2 equivalents).

  • Add a suitable volume of 2-methoxyethyl ether to the flask to create a stirrable slurry.

  • Heat the reaction mixture to reflux (approximately 125°C for 2-methoxyethyl ether) and maintain this temperature for the desired reaction time (typically several hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 2-amino-6-chlorobenzonitrile and Dicyandiamide add_solvent Add Solvent (e.g., 2-Methoxyethyl ether) start->add_solvent heat Heat to Reflux add_solvent->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction A 2-Amino-6-chlorobenzonitrile C Intermediate Adduct A->C B Dicyandiamide B->C D This compound C->D Cyclization E 2-Amino-6-chlorobenzonitrile F Dimerization/Polymerization E->F High Temperature

Caption: Main reaction pathway and a potential side reaction.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Product Yield cause1 Suboptimal Temperature problem->cause1 cause2 Insufficient Time problem->cause2 cause3 Poor Reagent Quality problem->cause3 solution1 Optimize Temperature cause1->solution1 solution2 Increase Reaction Time cause2->solution2 solution3 Verify Reagent Purity cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Degradation of 5-Chloroquinazoline-2,4-diamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Chloroquinazoline-2,4-diamine and related compounds. It provides troubleshooting guidance and frequently asked questions to address potential stability issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

IssueQuestionPossible Cause & Solution
Unexpected Degradation I am observing significant degradation of my this compound solution, even under standard laboratory conditions. What could be the cause?Solution: Quinazoline derivatives can be sensitive to several factors. Consider the following: • pH: The stability of quinazolines is pH-dependent. They can degrade in both acidic and alkaline conditions, especially at elevated temperatures. Ensure your solution's pH is controlled and consider performing a pH stability profile. • Light Exposure: Photodegradation can be a significant issue for aromatic heterocyclic compounds. Protect your solutions from light by using amber vials or covering them with aluminum foil.[1] • Solvent: The choice of solvent can impact stability. For instance, some quinazoline derivatives show different stability profiles in DMSO versus aqueous solutions.[1][2] If possible, prepare fresh solutions before use. • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and minimize the time at room temperature.[3]
Multiple Degradation Products My HPLC analysis shows multiple peaks that I suspect are degradation products. How can I identify them?Solution: The formation of multiple degradation products is common in forced degradation studies.[4] To identify these products, you can use the following techniques: • LC-MS/MS: This is a powerful tool for obtaining the molecular weights and fragmentation patterns of the degradation products, which can help in their structural elucidation.[5][6] • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental compositions. • NMR Spectroscopy: For definitive structure confirmation, isolation of the degradation products followed by NMR analysis is often necessary.
Inconsistent Stability Results I am getting variable results in my stability studies. What could be the reason for this inconsistency?Solution: Inconsistent results often stem from a lack of control over experimental parameters.[7] To improve reproducibility: • Control Stress Conditions: Precisely control the concentration of stress agents (acid, base, oxidizing agent), temperature, and duration of exposure. • Oxygen Sensitivity: Be aware of potential oxidative degradation. If you suspect this, degassing your solvents by sparging with nitrogen or argon can help. • Purity of the Starting Material: Impurities in the initial batch of this compound could catalyze degradation. Ensure you are using a well-characterized, high-purity starting material.
Precipitation in Solution My compound is precipitating out of solution during my experiment. Is this related to degradation?Solution: While precipitation can be due to poor solubility, it can also be a result of degradation, where the degradation products are less soluble than the parent compound. To investigate: • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like FTIR or LC-MS to determine if it is the parent compound or a degradation product. • Solubility Studies: Conduct formal solubility studies in the relevant solvent and pH to understand the solubility limits of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on studies of related quinazoline derivatives, the primary factors influencing degradation are pH, temperature, light, and the presence of oxidizing agents.[1][4] Hydrolysis under acidic or basic conditions, photodegradation, and oxidation are common degradation pathways for this class of compounds.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, and protected from light.[3] For short-term use, some quinazoline derivatives have been found to be most stable at room temperature (22°C) when kept in the dark.[1] It is advisable to prepare fresh working solutions from a frozen stock for each experiment.

Q3: Which analytical techniques are best suited for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and separating it from its degradation products.[7] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are conducted to understand the intrinsic stability of a molecule and to generate potential degradation products.[8] A typical study involves exposing the compound to various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and light. A detailed protocol is provided in the "Experimental Protocols" section.

Quantitative Data Summary

Since specific quantitative degradation data for this compound is not available, the following table summarizes the stability of other quinazoline derivatives under various stress conditions to provide a general understanding.

Quinazoline DerivativeStress ConditionObservationsReference
Piperazinyl quinazolines (prazosin, terazosin, doxazosin)0.1 M HCl at 80°CSignificant decomposition.[4]
Piperazinyl quinazolines (prazosin, terazosin, doxazosin)0.1 M NaOHComplete degradation.[4]
Unspecified quinazoline derivatives0.2% DMSOStable for up to 96 hours.
BG1189 and BG1190 (quinazoline derivatives)Water, 22°C, in the darkStable for 624 hours.[1]
BG1189 and BG1190 (quinazoline derivatives)Normal room lightingUnstable within the first 24 hours.[1]
BG1188 (quinazoline derivative)Ultrapure water, in the darkHigh stability for over 40 days.[2]
BG1188 (quinazoline derivative)DMSOUnstable, with modifications observed immediately after preparation.[2]

Experimental Protocols

Protocol: Forced Degradation Study of a 2,4-Diaminoquinazoline Derivative

This protocol outlines a general procedure for conducting forced degradation studies on a 2,4-diaminoquinazoline derivative like this compound, based on ICH guidelines.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 70°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, analyze the sample by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.

  • For identification of degradation products, collect the fractions corresponding to the new peaks and subject them to LC-MS analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (70°C) A->E F Photolytic Stress (ICH Q1B) A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS/MS for Degradant ID G->H I Data Interpretation H->I

Caption: Workflow for a forced degradation study.

Hypothesized Degradation Pathway

G A This compound B Hydrolysis of Chloro Group A->B H2O / H+ or OH- D Hydrolysis of Amino Groups A->D H2O / H+ or OH- C 5-Hydroxyquinazoline-2,4-diamine B->C C->D E Ring Opening D->E F Further Degradation Products E->F

Caption: Hypothesized degradation pathway for this compound.

References

Technical Support Center: 5-Chloroquinazoline-2,4-diamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with 5-Chloroquinazoline-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a very low yield. What are the common causes?

A1: Low yields in quinazoline synthesis are a frequent issue. Key factors include sub-optimal reaction conditions, reactant instability, or inefficient purification. High temperatures can lead to decomposition, while incorrect solvent choice may hinder reactant solubility and interaction.[1][2] For sequential amination of a dichloroquinazoline precursor, the second substitution at the C2 position is often more difficult and may require harsher conditions than the first at C4, potentially leading to incomplete conversion.[3]

Q2: I observe an unexpected byproduct with a different mass in my LC-MS analysis. What could it be?

A2: A common byproduct in syntheses starting from chloroquinazolines is the corresponding quinazolinone. This occurs if water is present in the reaction mixture, leading to the hydrolysis of the chloro-substituent.[1] Another possibility is the formation of dimers, especially if using bifunctional starting materials or if reaction concentrations are too high.[1]

Q3: The final product is difficult to purify by column chromatography. It shows significant tailing on the TLC plate. What can I do?

A3: The basic nature of the two amino groups in this compound can cause strong interaction with the acidic silica gel, leading to tailing. To mitigate this, consider adding a small percentage of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol.

Q4: My ¹H NMR spectrum shows unidentifiable peaks that don't correspond to my product. How can I identify them?

A4: These peaks are often residual solvents from the reaction or purification steps (e.g., DMF, Ethyl Acetate, Toluene, Isopropanol) or leftover reagents like triethylamine.[1][4] Cross-reference the chemical shifts of your unknown peaks with published data for common laboratory solvents.[5][6][7] If starting materials are not fully consumed, their signals may also be present.

Q5: The solubility of my this compound product is very low in common organic solvents. How can I prepare solutions for biological assays?

A5: Poor solubility is a known challenge for some heterocyclic compounds.[8][9] For in vitro assays, creating a stock solution in a strong polar aprotic solvent like DMSO is a standard approach.[9] Be cautious of precipitation when diluting the DMSO stock into aqueous assay buffers. It is recommended to perform a solubility test in the final buffer to ensure your compound remains in solution at the desired concentration.[9]

Troubleshooting Guides

Low Reaction Yield or Incomplete Conversion
Observation Possible Cause Recommended Solution
Starting material remains after extended reaction time (checked by TLC/LC-MS).Insufficient Temperature/Time: The second amination step (at C2) often requires more forcing conditions.[3]Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at regular intervals to determine the optimal reaction time.[2]
Poor Reactant Solubility: Starting materials are not fully dissolved in the chosen solvent.Select a solvent with higher polarity and boiling point, such as DMF, DMSO, or n-butanol, to ensure all reactants are soluble at the reaction temperature.[1][10]
Catalyst or Reagent Degradation: The base or other reagents may have degraded.Use freshly opened or purified reagents. Ensure reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture.
Low yield of desired product with multiple unidentified spots on TLC.Decomposition: High reaction temperatures can cause the starting materials or the product to decompose.[2]Perform the reaction at the lowest effective temperature. Consider milder reaction conditions or alternative synthetic routes if decomposition persists.
Side Reactions: Formation of byproducts such as quinazolinones due to moisture.[1]Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere.
Unexpected Byproducts
Observation Possible Cause Recommended Solution
A major byproduct with M+18 relative to starting chloro-intermediate is observed.Hydrolysis: The chloro group at C4 or C2 has been hydrolyzed to a hydroxyl group, forming a quinazolinone.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.
A byproduct with a mass approximately double that of the expected product is observed.Dimerization: A bifunctional amine may have linked two quinazoline molecules.[1]If using a diamine is unintentional, check the purity of your amine source. Reduce the concentration of reactants by increasing the solvent volume.[1]
Product mixture shows regioisomers.Loss of Regioselectivity: The incoming amine has substituted at both C2 and C4 positions non-selectively.The substitution at C4 is generally favored under milder conditions.[11] For sequential amination, ensure the first substitution is complete at a lower temperature before proceeding to the second, higher-temperature substitution.

Experimental Protocols

Synthesis of this compound from 2,4,5-Trichloroquinazoline

This two-step protocol describes a representative synthesis via sequential nucleophilic aromatic substitution.

Step 1: Synthesis of 2,5-Dichloro-N⁴-substituted-quinazolin-4-amine

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4,5-trichloroquinazoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or isopropanol.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Add a solution of the first amine (e.g., ammonia as ammonium hydroxide, 2.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding cold water. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-Chloro-N²-substituted-quinazoline-2,4-diamine

  • Reaction Setup: In a sealed reaction vial, dissolve the 2,5-dichloro-quinazolin-4-amine intermediate (1.0 eq) in a high-boiling point solvent such as isopropanol or n-butanol.

  • Amine Addition: Add the second amine (e.g., ammonia as ammonium hydroxide, >2.0 eq).

  • Reaction: Seal the vial and heat the reaction mixture to 120°C for 3-6 hours.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Due to the harsher conditions, monitor for potential byproduct formation.

  • Workup: After cooling to room temperature, quench the reaction with cold water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, potentially with 1% triethylamine in the eluent) to yield the final this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination at C2
EntrySolventTemperature (°C)Time (h)Yield (%)Byproduct Formation (%)
1Isopropanol80124510
2Isopropanol1204758
3n-Butanol1204825
4DMF1203854
5Dioxane1008687

This table presents hypothetical data for illustrative purposes.

Visualizations

G cluster_0 Troubleshooting Workflow start Unexpected Result Observed (e.g., Low Yield, Extra Spot/Peak) check_sm Check for Unreacted Starting Material start->check_sm analyze_bp Analyze Byproduct Structure (MS, NMR) check_sm->analyze_bp No optimize Optimize Reaction Conditions (Temp, Time, Solvent) check_sm->optimize Yes analyze_bp->optimize Unknown Byproduct purify Modify Purification Strategy analyze_bp->purify Known Byproduct end Problem Resolved optimize->end purify->end

Caption: A general workflow for troubleshooting unexpected experimental results.

G reactant 2,5-Dichloroquinazolin-4-amine product This compound (Desired Product) reactant->product + NH₃ (High Temp) byproduct 5-Chloro-2-hydroxyquinazolin-4-amine (Quinazolinone Byproduct) reactant->byproduct + H₂O (Trace Moisture)

Caption: Formation of a common quinazolinone byproduct via hydrolysis.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) pSubstrate Phosphorylated Substrate RTK->pSubstrate P ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor This compound Inhibitor->RTK Inhibition (ATP Competitive)

Caption: Potential mechanism of action via kinase inhibition.

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 5-Chloroquinazoline-2,4-diamine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include derivatives of 2-amino-6-chlorobenzonitrile or 2-amino-6-chlorobenzoic acid. One documented approach involves the cyclization of a substituted anthranilic acid derivative with guanidine. An alternative route starts with the nitration of 2,4-diamino-5-chloroquinazoline to produce 2,4-diamino-5-chloro-6-nitroquinazoline, which can then be reduced.

Q2: What are the critical process parameters to control during the cyclization step?

A2: The cyclization reaction is sensitive to temperature, solvent, and the choice of base. Reaction temperatures often need to be carefully optimized, as high temperatures can lead to decomposition and byproduct formation. The selection of a suitable solvent, such as DMF or toluene, and a base, like potassium carbonate, is crucial for achieving high yields.

Q3: I am observing a low yield in my reaction. What are the likely causes?

A3: Low yields can be attributed to several factors. Incomplete reaction, suboptimal temperature, the presence of moisture, or side reactions are common culprits. It is recommended to monitor the reaction progress using TLC or HPLC to ensure the consumption of starting materials. Additionally, using anhydrous solvents and running the reaction under an inert atmosphere can prevent moisture-related side reactions.

Q4: What are typical side reactions to watch out for during the synthesis?

A4: Common side reactions include the formation of quinazolinone byproducts through hydrolysis of the quinazoline ring, especially under acidic or basic conditions. Oxidation of the quinazoline ring can also occur. Using an inert atmosphere and carefully controlling the pH during workup can minimize these side reactions.

Q5: What are the recommended methods for purifying crude this compound, especially at a larger scale?

A5: For laboratory scale, column chromatography is a common purification method. For larger quantities, recrystallization is a more cost-effective approach. A screening of various solvents should be performed to identify a system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Slurrying the crude product in a suitable solvent can also be an effective purification step.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Suboptimal Reaction Temperature Perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific reaction.
Presence of Water Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Reagents Verify the purity and reactivity of your starting materials and reagents. Use freshly opened or purified reagents if necessary.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Problem 2: Formation of Impurities and Side Products
Possible Cause Recommended Solution
Hydrolysis of Quinazoline Ring If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount. Neutralize the reaction mixture promptly during workup.
Oxidation of the Product Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Over-amination or Incomplete Amination Carefully control the stoichiometry of the aminating agent. In some cases, a stepwise addition of the aminating agent at a controlled temperature can improve selectivity.
Formation of Regioisomers The reactivity of different positions on the quinazoline ring can vary. Controlling the reaction temperature is crucial for achieving the desired regioselectivity.

Experimental Protocols

Method 1: Synthesis via Copper-Catalyzed Cyclization (Based on a related synthesis)

This three-step process is adapted from a known synthesis of a quinazoline-2,4-diamine derivative and provides a practical route for scale-up.

Step 1: Copper-Catalyzed Synthesis of the Quinazolinone Intermediate

cluster_step1 Step 1: Quinazolinone Formation 2-bromo-6-chlorobenzoic_acid 2-Bromo-6-chlorobenzoic Acid Reaction_Vessel_1 Reaction Vessel (DMF, K2CO3, CuI) 2-bromo-6-chlorobenzoic_acid->Reaction_Vessel_1 Guanidine Guanidine Guanidine->Reaction_Vessel_1 Quinazolinone_Intermediate 5-Chloroquinazolin-4(3H)-one Intermediate Reaction_Vessel_1->Quinazolinone_Intermediate 80°C, 5h

Step 1: Copper-Catalyzed Quinazolinone Synthesis
  • To a reaction vessel, add 2-bromo-6-chlorobenzoic acid, guanidine, potassium carbonate (K₂CO₃), and a catalytic amount of copper(I) iodide (CuI) in dimethylformamide (DMF).

  • Heat the mixture to 80°C and stir for 5 hours. Monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Collect the solid by filtration and wash with water to yield the crude 5-chloroquinazolin-4(3H)-one intermediate.

Step 2: Chlorination of the Quinazolinone Intermediate

cluster_step2 Step 2: Chlorination Quinazolinone_Intermediate 5-Chloroquinazolin-4(3H)-one Intermediate Reaction_Vessel_2 Reaction Vessel (Toluene, POCl3) Quinazolinone_Intermediate->Reaction_Vessel_2 Dichloro_Intermediate 2,4,5-Trichloroquinazoline Reaction_Vessel_2->Dichloro_Intermediate Reflux, 5-9h cluster_step3 Step 3: Diamination Dichloro_Intermediate 2,4,5-Trichloroquinazoline Reaction_Vessel_3 Reaction Vessel (Ethanol, DIPEA) Dichloro_Intermediate->Reaction_Vessel_3 Ammonia_Source Ammonia Source (e.g., NH4OH) Ammonia_Source->Reaction_Vessel_3 Final_Product This compound Reaction_Vessel_3->Final_Product Reflux, overnight cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Progress Monitor Reaction by TLC/HPLC Start->Check_Reaction_Progress Starting_Material_Consumed Starting Material Consumed? Check_Reaction_Progress->Starting_Material_Consumed Optimize_Time_Temp Optimize Reaction Time and Temperature Starting_Material_Consumed->Optimize_Time_Temp No Check_Reagents Check Reagent Purity and Stoichiometry Starting_Material_Consumed->Check_Reagents Yes Optimize_Time_Temp->Check_Reaction_Progress Check_Moisture Ensure Anhydrous Conditions Check_Reagents->Check_Moisture Analyze_Byproducts Analyze Byproducts by LC-MS Check_Moisture->Analyze_Byproducts Adjust_Workup Adjust Workup pH and Temperature Analyze_Byproducts->Adjust_Workup Purification_Issues Purification Inefficient? Adjust_Workup->Purification_Issues Optimize_Purification Optimize Purification (Recrystallization Solvent, Chromatography Conditions) Purification_Issues->Optimize_Purification Yes Success Improved Yield Purification_Issues->Success No Optimize_Purification->Success

Technical Support Center: Characterization of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 5-Chloroquinazoline-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a quinazoline derivative with the following properties:

PropertyValueReference
Chemical Formula C₈H₇ClN₄[1]
Molecular Weight 194.62 g/mol [1]
CAS Number 17511-21-6[1]
Appearance Typically a solid
Purity >96% is commercially available[2]

Q2: What are the expected challenges in the characterization of this compound?

A2: Researchers may encounter challenges related to:

  • Solubility: The molecule has a largely aromatic and heterocyclic structure, which may lead to poor solubility in aqueous solutions and some organic solvents.

  • Purity Analysis: The synthesis of quinazoline derivatives can sometimes result in side products and impurities that may be challenging to separate and identify.[3]

  • Spectral Interpretation: While NMR and mass spectrometry are powerful tools, overlapping signals in NMR or complex fragmentation patterns in mass spectrometry can make definitive structural elucidation challenging without proper reference data.

  • Stability: Depending on the experimental conditions (pH, temperature, light exposure), the compound may be susceptible to degradation.

Q3: In which solvents is this compound likely to be soluble?

  • Good Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be good solvents. Many related quinazoline derivatives show good solubility in DMSO.[4]

  • Moderate to Poor Solubility: Alcohols such as methanol and ethanol may be used, but solubility might be limited.

  • Poor Solubility: Low solubility is expected in water and non-polar solvents like hexanes. The solubility in aqueous buffers is expected to be pH-dependent due to the basic nature of the diaminoquinazoline core.

SolventPredicted Solubility
DMSOHigh
DMFHigh
MethanolModerate to Low
EthanolModerate to Low
WaterLow
HexaneLow

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor peak shape (tailing or fronting) in reverse-phase HPLC.

A Poor Peak Shape B Check Mobile Phase pH A->B Basic nature of compound C Optimize Organic Modifier B->C Adjust pH to 2-4 D Check for Column Overload C->D Vary ACN/MeOH ratio E Use High-Purity Column D->E Lower sample concentration F Good Peak Shape E->F Use end-capped C18

Figure 1: Workflow for troubleshooting poor HPLC peak shape.

  • Possible Cause 1: Inappropriate mobile phase pH. The diamino functionality makes the compound basic. Interactions between the protonated analyte and residual silanols on the silica-based column can cause peak tailing.

    • Solution: Acidify the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid to a pH between 2 and 4. This ensures the analyte is consistently protonated and minimizes interactions with silanols.

  • Possible Cause 2: Strong sample solvent. Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., pure DMSO) can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO must be used, minimize the injection volume.

  • Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Reduce the sample concentration and/or the injection volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in assigning protons and carbons in the NMR spectrum.

A Ambiguous NMR Spectra B Perform 2D NMR A->B Overlapping signals C Compare with Similar Structures B->C COSY, HSQC, HMBC D Use Prediction Software C->D Published data for quinazolines E Confirm with HRMS D->E Verify fragments F Confident Assignment E->F Match molecular formula

Figure 2: Logic for NMR spectral assignment.

  • Recommended Action 1: 2D NMR Spectroscopy. Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. This will be invaluable in definitively assigning the signals.

  • Recommended Action 2: Use of Deuterated Solvents. The choice of deuterated solvent can influence chemical shifts. DMSO-d₆ is a common choice for quinazoline derivatives. Be aware of the residual solvent peak. The amino protons may exchange with deuterium in solvents like D₂O or CD₃OD, leading to signal broadening or disappearance.

Mass Spectrometry (MS)

Issue: Unexpected or difficult-to-interpret fragmentation pattern in the mass spectrum.

  • Expected Molecular Ion: For this compound (C₈H₇ClN₄), the expected monoisotopic mass is approximately 194.04 Da. Due to the presence of chlorine, an isotopic pattern for the molecular ion (M+) should be observed, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: While a specific fragmentation pattern for this compound is not published, fragmentation of similar heterocyclic structures often involves:

    • Loss of small neutral molecules like HCN or NH₃.

    • Cleavage of the quinazoline ring system.

    • For related chloro-containing compounds, the loss of a chlorine radical or HCl is a common fragmentation pathway.[5]

  • Troubleshooting:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the parent ion and its fragments. This allows for the determination of the elemental composition of each fragment, which is crucial for proposing fragmentation pathways.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a clean fragmentation spectrum. This helps in identifying daughter ions and establishing fragmentation relationships.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol is a general method and may require optimization.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or determine the λmax by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve the sample in DMSO or the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Protocol 2: Structure Confirmation by NMR Spectroscopy
  • Instrumentation: NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (if needed): Perform COSY, HSQC, and HMBC experiments for complete structural assignment.

Protocol 3: Molecular Weight and Fragmentation Analysis by Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable. High-resolution capability (e.g., TOF or Orbitrap) is recommended.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Analysis:

    • Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ and observe its characteristic chlorine isotopic pattern.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z ~195.0) as the precursor and acquire a product ion spectrum to study its fragmentation.

For further assistance, please consult relevant literature on the characterization of quinazoline derivatives and standard analytical chemistry textbooks.

References

avoiding common pitfalls in 5-Chloroquinazoline-2,4-diamine handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Chloroquinazoline-2,4-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Some suppliers recommend long-term storage at 2-8°C and note that the compound may be hygroscopic.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents and strong bases, as these can lead to hazardous reactions.[1]

Q4: What are the expected thermal decomposition products of this compound?

A4: Upon thermal decomposition, this compound may release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1] Studies on similar quinazoline derivatives suggest that thermal decomposition generally begins at temperatures above 250°C.

Q5: In which solvents is this compound soluble?

A5: While specific quantitative solubility data is not widely published, literature on the synthesis of its derivatives suggests solubility in common organic solvents. It is used in reactions with solvents such as N,N-dimethylformamide (DMF), ethanol, and n-butanol. For experimental purposes, it is recommended to determine the solubility in your specific solvent system.

Troubleshooting Guides

Issue 1: Low or No Yield in Synthetic Reactions
Potential Cause Troubleshooting Step
Poor Solubility of Starting Material Ensure complete dissolution of this compound in the reaction solvent. Gentle heating or sonication may be required. Consider a different solvent system if solubility remains an issue.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding more of the coupling reagent.
Degradation of the Compound Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Side Reactions The amino groups of this compound can undergo side reactions. Ensure that the reaction conditions are selective for the desired transformation. The use of protecting groups may be necessary in some synthetic routes.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Material If the product has different polarity from the starting material, flash column chromatography is a viable purification method.
Formation of Polar Impurities Consider recrystallization from a suitable solvent system to remove impurities. A patent describing the purification of a related compound, 5-chloro-8-hydroxyquinoline, suggests adjusting the pH to precipitate the crude product, followed by dissolution in acid and precipitation with a salt, and finally neutralization. This suggests that pH manipulation could be a useful purification strategy.
Product is a Stubborn Oil Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.
Issue 3: Inconsistent Results in Biological Assays (e.g., Kinase Assays)
Potential Cause Troubleshooting Step
Compound Precipitation in Assay Buffer Due to its likely low aqueous solubility, ensure the final concentration of the compound and any organic solvent (like DMSO) in the assay buffer is below the solubility limit to avoid precipitation. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in the assay buffer.
Compound Instability Prepare fresh dilutions of the compound from a stock solution immediately before each experiment. Some quinazoline derivatives can be unstable in aqueous solutions over time.
Interference with Assay Signal Run appropriate controls, including the compound in the absence of the enzyme, to check for any intrinsic fluorescence or absorbance that might interfere with the assay readout.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₇ClN₄--INVALID-LINK--
Molecular Weight 194.62 g/mol --INVALID-LINK--
Appearance Solid-
Purity Typically >95% (for research use)-
Solubility Data (Qualitative)
SolventSolubilityNotes
DMSO Likely SolubleCommonly used as a solvent for stock solutions of kinase inhibitors.
DMF Likely SolubleUsed as a reaction solvent in the synthesis of derivatives.
Ethanol Likely SolubleUsed as a reaction solvent in the synthesis of derivatives.
Water Likely InsolubleTypical for small organic molecules of this type. Aqueous buffers in assays should contain a low percentage of an organic co-solvent like DMSO.

Note: Experimental verification of solubility is highly recommended.

Kinase Inhibitory Activity

Experimental Protocols

General Protocol for Determining IC₅₀ in a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase assay buffer.

    • Add the diluted compounds to the wells. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no enzyme).

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate as recommended by the manufacturer.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (0% activity control) from all other readings.

    • Normalize the data by setting the 100% activity control (DMSO only) to 100%.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Purification storage Storage (Cool, Dry, Tightly Sealed) handling Handling (Well-ventilated area, PPE) storage->handling Retrieve dissolution Dissolution (e.g., DMSO for stock) handling->dissolution Weigh & Dissolve reaction Synthetic Reaction or Biological Assay dissolution->reaction Add to Reaction/Assay monitoring Reaction/Assay Monitoring (TLC, LC-MS, Plate Reader) reaction->monitoring In-process Control workup Work-up / Quenching reaction->workup Completion monitoring->reaction Adjust Conditions data_analysis Data Analysis (Yield, IC50, etc.) monitoring->data_analysis purification Purification (Chromatography/Recrystallization) workup->purification Crude Product characterization Characterization (NMR, MS, etc.) purification->characterization Purified Product characterization->data_analysis

Caption: General experimental workflow for handling this compound.

troubleshooting_synthesis Troubleshooting Low Yield in Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Poor Solubility start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Degradation start->cause3 cause4 Side Reactions start->cause4 sol1 Change Solvent / Heat / Sonicate cause1->sol1 sol2 Increase Temp / Time / Reagent cause2->sol2 sol3 Milder Conditions / Inert Atmosphere cause3->sol3 sol4 Optimize Conditions / Use Protecting Groups cause4->sol4

Caption: Troubleshooting logic for low yield in synthesis.

kinase_assay_workflow Kinase Assay IC50 Determination Workflow prep Prepare Compound Dilutions (in DMSO) setup Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) prep->setup incubate Incubate (e.g., 30°C, 60 min) setup->incubate stop Stop Reaction (Deplete ATP) incubate->stop detect Add Detection Reagent (Generate Luminescence) stop->detect read Read Plate (Luminometer) detect->read analyze Analyze Data (Normalize, Curve Fit, Calculate IC50) read->analyze

Caption: Workflow for determining kinase inhibitor IC50 values.

References

improving the stability of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability of 5-Chloroquinazoline-2,4-diamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and experimentation of this compound.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Solvent Selection: Re-evaluate the solvent used to dissolve the compound. Some quinazoline derivatives have shown greater stability in aqueous solutions compared to organic solvents like DMSO.[1]

    • pH of Medium: Ensure the pH of the assay medium is within a stable range for the compound. The stability of similar compounds can be pH-dependent.

    • Temperature Control: Maintain a consistent and optimal temperature during the assay. For some quinazolines, room temperature (around 22°C) has been found to be more suitable for storage than refrigerated (4°C) or elevated (37°C) temperatures.[1]

    • Light Exposure: Protect the experimental setup from light, as quinazoline derivatives can be photosensitive.[2]

Issue 2: Appearance of unknown peaks in HPLC analysis during a time-course experiment.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Systematically expose the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[3][4][5] This will help in identifying the retention times of potential impurities.

    • Develop a Stability-Indicating HPLC Method: Optimize the HPLC method to ensure baseline separation of the parent compound from all potential degradation products.[3]

    • Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the unknown peaks and elucidate the structures of the degradation products.[6][7][8]

Issue 3: Loss of compound potency upon storage.

  • Possible Cause: Inappropriate storage conditions leading to degradation.

  • Troubleshooting Steps:

    • Storage Temperature: Store the solid compound in a cool, dry place. For solutions, conduct a stability study to determine the optimal storage temperature.

    • Atmosphere: Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Light Protection: Always store the compound in light-resistant containers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition. For long-term storage, a cool, dry place is advised. Solutions of quinazoline derivatives should be protected from light, and the optimal storage temperature should be determined experimentally, as room temperature has been shown to be preferable for some analogs.[1]

Q2: How can I assess the stability of this compound in my experimental setup?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the active pharmaceutical ingredient (API) from any degradation products, impurities, and excipients. To validate this method, you should perform forced degradation studies where the compound is exposed to heat, light, acid, base, and oxidizing agents.[3][4][5] The goal is to achieve 5-20% degradation to ensure the method can detect and resolve these degradants.[5][9]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, related quinazoline compounds are known to be susceptible to hydrolysis (both acidic and basic), oxidation, and photolysis.[3][4][5] Hydrolysis may affect the amino groups or the quinazoline ring itself. Oxidation could target the electron-rich aromatic system. Photodegradation can occur upon exposure to UV or visible light.

Q4: Are there any known incompatibilities with common excipients?

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies. The specific conditions should be optimized for this compound to achieve the target degradation of 5-20%.[5][9]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Treat the compound with a solution of 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined duration.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: A C18 column is a common choice for quinazoline derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from all degradation products generated during forced degradation studies.[3]

Quantitative Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table provides a template for summarizing data from your own stability studies.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNo. of Degradation Products
Acid Hydrolysis0.1 M HCl
Base Hydrolysis0.1 M NaOH
Oxidation3% H₂O₂
Thermal (Solid)Dry Heat
Photolytic (Solution)ICH Q1B Option 2

Visualizations

Signaling Pathway Inhibition by Quinazoline Derivatives

Many quinazoline derivatives are known to act as inhibitors of protein kinases involved in cancer cell signaling. The following diagrams illustrate the potential inhibitory action of a quinazoline derivative on key signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Angiogenesis Quinazoline Quinazoline Derivative Quinazoline->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinazoline derivative.

Experimental Workflow for Stability Analysis

The following diagram outlines a logical workflow for assessing the stability of this compound.

Stability_Workflow start Start: Obtain This compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development separation_check Is Separation of Degradants and API Adequate? hplc_development->separation_check hplc_optimization Optimize HPLC Method separation_check->hplc_optimization No hplc_validation Validate HPLC Method (ICH Guidelines) separation_check->hplc_validation Yes hplc_optimization->hplc_development stability_studies Perform Stability Studies (Different Conditions) hplc_validation->stability_studies data_analysis Analyze Data: - Quantify Degradation - Identify Degradants (LC-MS) stability_studies->data_analysis end End: Establish Stable Storage and Handling Conditions data_analysis->end

Caption: A typical workflow for conducting stability analysis.

References

Validation & Comparative

A Comparative Guide to 5-Chloroquinazoline-2,4-diamine and Other Quinazoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. This guide provides a comparative analysis of 5-Chloroquinazoline-2,4-diamine and other notable quinazoline derivatives, focusing on their performance as therapeutic agents, supported by experimental data. While many quinazoline derivatives are potent kinase inhibitors, this guide also sheds light on the diverse mechanisms of action within this compound class, including antifolate activity.

Performance Comparison: Antifolate vs. Kinase Inhibition

Recent studies on this compound and its analogues have highlighted their potent activity as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This contrasts with many other well-known quinazoline derivatives that primarily function as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-activated kinase 4 (PAK4).

The following tables summarize the inhibitory activities of these different classes of quinazoline derivatives.

Table 1: Antifolate Activity of 2,4-Diamino-5-chloroquinazoline Analogues

This table presents the 50% inhibitory concentrations (IC50) of this compound analogues against DHFR from various sources, indicating their potential as antimicrobial and antiprotozoal agents.

CompoundSide Chain at C6DHFR SourceIC50 (µM)
Analogue 13',4',5'-TrimethoxyanilinoPneumocystis carinii0.23
Analogue 13',4',5'-TrimethoxyanilinoToxoplasma gondii0.038
Analogue 13',4',5'-TrimethoxyanilinoRat Liver0.004
Analogue 22',5'-DimethoxyanilinoPneumocystis carinii0.30
Analogue 22',5'-DimethoxyanilinoToxoplasma gondii0.045
Analogue 22',5'-DimethoxyanilinoRat Liver0.005

Data sourced from a study on 2,4-diamino-5-chloroquinazoline analogues of Trimetrexate and Piritrexim.

Table 2: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

This table showcases the potent kinase inhibitory activity of several well-established quinazoline derivatives, which are widely used in cancer therapy.

CompoundTarget KinaseIC50 (nM)
Gefitinib EGFR26 - 57[1]
Erlotinib EGFR2[2]
Vandetanib VEGFR240[3][4][5][6]
PF-03758309 PAK418.7 (Ki)[7]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of these quinazoline derivatives stem from their interaction with different cellular signaling pathways.

Signal_Pathways cluster_0 Antifolate Mechanism cluster_1 Kinase Inhibition Mechanism Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR This compound This compound DHFR DHFR This compound->DHFR Inhibits THF THF Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis Required for DNA Replication & Cell Division DNA Replication & Cell Division Nucleotide Synthesis->DNA Replication & Cell Division Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR) RTK RTK Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Activates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival, Angiogenesis Kinase Inhibitors Kinase Inhibitors Kinase Inhibitors->RTK Inhibits ATP Binding

Figure 1: Comparison of the antifolate and kinase inhibition mechanisms of action for different quinazoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a 2,4-diaminoquinazoline precursor and for a key biological assay.

Synthesis of 5-Chloro-2,4,6-triaminoquinazoline

The synthesis of many 2,4-diamino-5-chloroquinazoline derivatives begins with the preparation of a triamino precursor. A general method involves the following steps[8]:

  • Nitration: 2,4-Diamino-5-chloroquinazoline is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-diamino-5-chloro-6-nitroquinazoline.

  • Reduction: The nitro group of 2,4-diamino-5-chloro-6-nitroquinazoline is then reduced to an amino group, for example, by catalytic hydrogenation using palladium on carbon or by treatment with stannous chloride dihydrate. This yields 5-chloro-2,4,6-triaminoquinazoline.

Synthesis_Workflow A 2,4-Diamino-5-chloroquinazoline B Nitration (HNO3/H2SO4) A->B C 2,4-Diamino-5-chloro- 6-nitroquinazoline B->C D Reduction (e.g., H2/Pd-C) C->D E 5-Chloro-2,4,6-triaminoquinazoline D->E

Figure 2: General workflow for the synthesis of the 5-Chloro-2,4,6-triaminoquinazoline precursor.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the inhibitory constant (Ki) of a compound against a protein kinase.

Objective: To measure the binding affinity of a test compound to a specific kinase.

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound.

Materials:

  • Kinase (e.g., EGFR, VEGFR2, PAK4)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled ATP-competitive ligand (Tracer)

  • Test compounds (e.g., quinazoline derivatives)

  • Assay buffer

Procedure:

  • Prepare Solutions: Dilute the kinase, Eu-antibody, and tracer to their final concentrations in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: Add the kinase, Eu-antibody, and test compound dilutions to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the compound to bind to the kinase.

  • Tracer Addition: Add the tracer to all wells.

  • Second Incubation: Incubate the plate again to allow the tracer to bind to the kinase.

  • Read Plate: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the Ki value from the resulting dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Eu-Antibody - Test Compound Dilutions B Dispense Kinase, Antibody, and Compound to Plate A->B C Incubate (Compound Binding) B->C D Add Fluorescent Tracer C->D E Incubate (Tracer Binding) D->E F Read FRET Signal E->F G Data Analysis (Calculate Ki) F->G

Figure 3: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The quinazoline core is a remarkably versatile scaffold that has given rise to drugs with diverse mechanisms of action. While many prominent quinazoline derivatives are potent kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, compounds like this compound and its analogues demonstrate potent antifolate activity. This highlights the importance of comprehensive biological screening in drug discovery to elucidate the precise mechanism of action for novel compounds. For researchers in the field, understanding this diversity is key to designing and developing the next generation of targeted therapeutics.

References

A Comparative Analysis of the Biological Activities of 5-Chloroquinazoline-2,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 5-Chloroquinazoline-2,4-diamine and its analogs have emerged as a versatile class of compounds with significant potential in anticancer, antimalarial, and antibacterial therapies. This guide provides a comprehensive comparison of the biological activities of these compounds, supported by experimental data and detailed methodologies, to aid in ongoing research and drug development efforts.

Quantitative Biological Activity Data

The biological efficacy of this compound and its analogs has been evaluated across various therapeutic areas. The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity

The anticancer potential of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as p21-activated kinase 4 (PAK4) and cyclin-dependent kinases (CDKs). The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget/Cell LineIC50 (µM)Reference
This compound Analogs
Analog 1 (Specific structure as described in source)PAK40.033[1]
Analog 2 (Specific structure as described in source)A549 (Lung)-[1]
Analog 3 (Specific structure as described in source)L1210 (Leukemia)Potent[2]
Analog 4 (Specific structure as described in source)B16 (Melanoma)Potent[2]
Related Quinazoline Derivatives
N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine (7)M. tuberculosis<30[3]
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline (compound 1)P. falciparum0.009[4][5]

Note: "Potent" indicates significant activity was observed, but a specific IC50 value was not provided in the abstract.

Table 2: Antimalarial Activity

Several this compound derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Their mechanism of action is often linked to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.

CompoundP. falciparum StrainIC50 (nM)Reference
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline (compound 1) -9[4][5]
Other 6-substituted 2,4-diaminoquinazolines-<50[4][5]
Table 3: Antibacterial Activity

The antibacterial properties of these analogs have been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Analogs
Analog with moderate activityDiplococcus pneumoniaeModerate[2]
Related Quinazoline Derivatives
N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamineAspergillus flavusActive[6]

Note: "Moderate" and "Active" indicate observed activity, but specific MIC values were not provided in the abstracts.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. The following sections outline the methodologies for the key assays cited in this guide.

Anticancer Activity Assays

1. p21-Activated Kinase 4 (PAK4) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PAK4.

  • Principle: The kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate by PAK4. The ADP-Glo™ Kinase Assay is a common method.

  • Procedure:

    • A reaction mixture is prepared containing PAK4 enzyme, a specific substrate (e.g., PAKtide), and ATP in a kinase assay buffer.

    • The test compound (inhibitor) at various concentrations is added to the reaction mixture.

    • The reaction is incubated at 30°C for a specified time (e.g., 45 minutes).

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the produced ADP back to ATP.

    • The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a microplate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells (e.g., A549, L1210, B16) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24-72 hours).

    • After incubation, the MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimalarial Activity Assay

Plasmodium falciparum Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro growth of the malaria parasite.

  • Principle: The SYBR Green I-based fluorescence assay is commonly used to quantify parasite growth. SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus indicating parasite proliferation.

  • Procedure:

    • Synchronized ring-stage P. falciparum cultures are plated in a 96-well plate.

    • The parasites are treated with serial dilutions of the test compounds.

    • The plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.

    • After incubation, a lysis buffer containing SYBR Green I is added to each well.

    • The plates are incubated in the dark at room temperature for 1 hour.

    • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Antibacterial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

  • Principle: The test bacterium is exposed to serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth occurs.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • After incubation, the wells are visually inspected for bacterial growth (turbidity).

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., c-Met) Cdc42 Cdc42-GTP RTK->Cdc42 Activates PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates BetaCatenin β-catenin PAK4->BetaCatenin Phosphorylates Quinazoline 5-Chloroquinazoline- 2,4-diamine Analog Quinazoline->PAK4 Inhibits Cofilin Cofilin (Inactive) LIMK1->Cofilin Phosphorylates (Inactivates) CellMotility Cell Motility & Invasion Cofilin->CellMotility Inhibits GeneTranscription Gene Transcription & Proliferation BetaCatenin->GeneTranscription Promotes DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Quinazoline 5-Chloroquinazoline- 2,4-diamine Analog Quinazoline->DHFR Inhibits Biosynthesis Synthesis of: - Thymidylate - Purines - Amino Acids THF->Biosynthesis DNASynthesis DNA Synthesis & Cell Proliferation Biosynthesis->DNASynthesis MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 AddCompound Add Test Compound (Various Concentrations) Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance at 570 nm AddSolubilizer->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze Antimalarial_Assay_Workflow Start Start: Plate Synchronized P. falciparum Culture AddCompound Add Test Compound (Serial Dilutions) Start->AddCompound Incubate1 Incubate for 72h AddCompound->Incubate1 AddLysisBuffer Add Lysis Buffer with SYBR Green I Incubate1->AddLysisBuffer Incubate2 Incubate in Dark for 1h AddLysisBuffer->Incubate2 ReadFluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Incubate2->ReadFluorescence Analyze Calculate IC50 ReadFluorescence->Analyze

References

Validation of 5-Chloroquinazoline-2,4-diamine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 5-Chloroquinazoline-2,4-diamine as a potential kinase inhibitor. While direct extensive experimental data for this specific compound is limited in publicly available literature, this document establishes a framework for its evaluation by drawing comparisons with structurally related and well-characterized quinazoline-based kinase inhibitors. The quinazoline scaffold is a prominent feature in a number of approved kinase inhibitors, suggesting the potential of this compound as a valuable research compound.

Comparative Analysis of Quinazoline-Based Kinase Inhibitors

The 2,4-diaminoquinazoline core is a key pharmacophore in the design of various kinase inhibitors. Notably, derivatives of 6-chloroquinazoline-2,4-diamine have shown potent inhibitory activity against kinases such as p21-activated kinase 4 (PAK4). Furthermore, the broader 4-aminoquinazoline scaffold is the backbone of several successful epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[1][2][3][4] This section compares the reported activities of these related compounds to provide a benchmark for the potential efficacy of this compound.

Compound/Derivative ClassTarget Kinase(s)Reported IC50/Kᵢ ValuesReference
This compound Hypothesized: Tyrosine and Serine/Threonine KinasesData not available
6-Chloro-4-aminoquinazoline-2-carboxamide DerivativesPAK4Kᵢ = 0.009 µM (for compound 31)[1]
PAK1Kᵢ = 3.112 µM (for compound 31)[1]
Gefitinib (Iressa)EGFRIC₅₀ = 23 - 79 nM[5]
Erlotinib (Tarceva)EGFRIC₅₀ = 2 - 20 nM[5]
Lapatinib (Tykerb)EGFR, HER2/ErbB2IC₅₀ (EGFR) = 10.8 nM, IC₅₀ (HER2) = 9.8 nM
2,4-diamino-5-chloro-6-substituted quinazolinesAntimalarial and Antineoplastic activity (not specified as kinase inhibitors)Activity reported but not as IC50 against kinases[6]

Experimental Protocols for Validation

To validate this compound as a kinase inhibitor, a series of in vitro and cell-based assays are required. The following protocols provide a detailed methodology for these essential experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory effect of this compound on the activity of a purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Objective: To quantify the concentration of this compound required to inhibit 50% of the target kinase's activity.

Materials:

  • Purified recombinant target kinase (e.g., PAK4, EGFR)

  • This compound stock solution (in DMSO)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-Lyte™)

  • 384-well assay plates (white, opaque for luminescence)

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer with a constant final DMSO concentration (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of the 384-well plate.

    • Add 10 µL of the diluted kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and detect the product formation (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][7]

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Target Engagement and Downstream Signaling)

This protocol assesses the ability of this compound to inhibit the target kinase within a cellular context, providing more physiologically relevant data.

Objective: To determine if this compound can access its intracellular target and inhibit its activity, leading to a downstream effect.

Materials:

  • Human cell line overexpressing the target kinase (e.g., A549 for PAK4)[1]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Phospho-specific antibodies for the downstream substrate of the target kinase

  • Total protein antibodies for normalization

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding: Culture the selected cell line to ~80% confluency and seed into 96-well plates. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specific duration (e.g., 2-24 hours). Include a vehicle-only control.

  • Cell Lysis: Aspirate the media, wash the cells with cold PBS, and add lysis buffer to extract total protein.

  • Quantification of Protein Phosphorylation (Western Blot or ELISA):

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated downstream substrate and total substrate. Visualize with a chemiluminescent or fluorescent secondary antibody.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[8]

  • Data Analysis: Quantify the levels of the phosphorylated substrate and normalize to the total amount of the substrate protein. Determine the concentration of this compound that causes a 50% reduction in the phosphorylation of the downstream target (IC50).

Visualizations: Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow_in_vitro In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compound Serial Dilution of This compound add_compound Add Compound to Plate prep_compound->add_compound prep_enzyme Dilute Kinase and Substrate add_enzyme Add Kinase (Pre-incubation) prep_enzyme->add_enzyme add_compound->add_enzyme start_reaction Add ATP/Substrate (Initiate Reaction) add_enzyme->start_reaction incubation Incubate at 30°C start_reaction->incubation add_reagent Add Detection Reagent incubation->add_reagent read_plate Measure Signal (Luminescence/Fluorescence) add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for the in vitro kinase inhibition assay.

experimental_workflow_cell_based Cell-Based Kinase Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis culture_cells Culture Cell Line seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate treat_compound Treat with This compound seed_plate->treat_compound cell_lysis Lyse Cells to Extract Protein treat_compound->cell_lysis quantify_phospho Quantify Phosphorylation (Western Blot/ELISA) cell_lysis->quantify_phospho analyze_results Determine Cellular IC50 quantify_phospho->analyze_results

Caption: Workflow for the cell-based kinase inhibition assay.

pak4_signaling_pathway Simplified PAK4 Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Cdc42_GTP Active Cdc42/Rac PAK4 PAK4 Cdc42_GTP->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton Reorganization Cofilin->Actin Regulates Cell_Motility Cell Migration & Invasion Actin->Cell_Motility Inhibitor This compound Inhibitor->PAK4 Inhibits

Caption: Inhibition of the PAK4 signaling pathway.

egfr_signaling_pathway Simplified EGFR Signaling Pathway cluster_receptor Receptor Activation cluster_pathways Downstream Pathways cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Activates Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Chloroquinazoline-2,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a compound's kinase selectivity is fundamental to the development of safe and effective targeted therapies. The quinazoline scaffold is a cornerstone in the design of numerous kinase inhibitors, most notably targeting the epidermal growth factor receptor (EGFR). This guide provides a comparative analysis of the kinase cross-reactivity of compounds based on the 5-Chloroquinazoline-2,4-diamine core, offering insights into their potential on-target and off-target activities. Due to the limited availability of comprehensive screening data for the specific parent compound, this guide will utilize data from structurally related 2,4-diamino-chloroquinazoline derivatives to illustrate the principles of kinase selectivity and off-target effects.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a representative 6-chloro-quinazoline-2,4-diamine derivative against a panel of kinases. This data, from a study on selective p21-Activated Kinase 4 (PAK4) inhibitors, serves as a surrogate to demonstrate the typical selectivity profile of this class of compounds. The data is presented as percent inhibition at a given concentration, providing a snapshot of the compound's specificity.

Kinase TargetPercent Inhibition at 0.1 µMPercent Inhibition at 1.0 µM
PAK4 >80% >90%
PAK1<20%<30%
ABL1<10%<15%
AKT1<5%<10%
AURKA<5%<10%
CDK2<10%<15%
EGFR<15%<25%
FLT3<10%<20%
KDR (VEGFR2)<10%<20%
MET<5%<10%
SRC<10%<20%
... (data for 54 kinases)......
Data is illustrative and based on a 6-chloro-2,4-diaminoquinazoline derivative as a potent PAK4 inhibitor. Specific values for this compound may vary.

Analysis of Cross-Reactivity

The quinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibition. While many derivatives show high affinity for EGFR, modifications to the scaffold can dramatically alter the selectivity profile.[1][2] For instance, the illustrative data for a 6-chloro-2,4-diaminoquinazoline derivative demonstrates high selectivity for PAK4, with minimal inhibition of a wide range of other kinases at the tested concentrations.[3] This highlights the potential to engineer quinazoline-based compounds with high specificity for desired targets. However, the inherent nature of the ATP-binding pocket, which is conserved across the kinome, means that cross-reactivity is always a possibility that must be experimentally verified.

Key Signaling Pathways

Understanding the potential impact of cross-reactivity requires knowledge of the signaling pathways regulated by the affected kinases. Below are simplified diagrams of key pathways often associated with quinazoline-based inhibitors.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: Simplified EGFR Signaling Pathway.

Kinase_Inhibition_Workflow Compound Compound In Vitro Assay In Vitro Assay Compound->In Vitro Assay Kinase Panel Kinase Panel Kinase Panel->In Vitro Assay Data Analysis Data Analysis In Vitro Assay->Data Analysis IC50 / % Inhibition Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Figure 2: General Experimental Workflow for Kinase Profiling.

Experimental Protocols

A thorough assessment of kinase inhibitor selectivity is crucial. Below are outlines of common experimental methodologies used to generate cross-reactivity data.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

1. Reagents and Materials:

  • Purified recombinant kinases (a broad panel).

  • Specific peptide or protein substrates for each kinase.

  • This compound (or analog) stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution (concentration is typically at or near the Km for each kinase).

  • 96- or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a solution such as phosphoric acid.

  • Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • After washing and drying the filter plate, add a scintillant and measure the radioactivity in each well using a scintillation counter.

  • The amount of radioactivity is proportional to the kinase activity. Data is then normalized to controls (no inhibitor) to determine the percent inhibition for each compound concentration.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Fluorescence Resonance Energy Transfer (FRET)-Based Kinase Assay

This method provides a non-radioactive alternative for measuring kinase activity.

1. Reagents and Materials:

  • Purified recombinant kinases.

  • Fluorescently labeled peptide substrate.

  • Phospho-specific antibody labeled with a corresponding FRET partner fluorophore.

  • Test compound dilutions.

  • Kinase reaction buffer.

  • ATP solution.

  • Microplate reader capable of detecting FRET.

2. Procedure:

  • The kinase reaction is set up similarly to the radiometric assay, with the kinase, fluorescently labeled substrate, ATP, and test compound.

  • After incubation, a "stop" solution containing the labeled phospho-specific antibody is added.

  • If the substrate is phosphorylated by the kinase, the antibody will bind. This brings the two fluorophores into close proximity, allowing FRET to occur.

  • The FRET signal is measured using a plate reader. The intensity of the FRET signal is directly proportional to the amount of phosphorylated substrate.

  • Inhibition is determined by the reduction in the FRET signal in the presence of the test compound.

  • IC50 values are calculated from the dose-response curves.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloroquinazoline-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloroquinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a diverse range of biologically active compounds. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system. The following table summarizes the quantitative data for a selection of derivatives, highlighting their potency against different biological targets.

Compound IDSubstitution PatternBiological TargetAssay TypeActivity (IC50/EC50/Ki)Reference
1 6-[N-(2,5-dimethoxybenzyl)amino]Plasmodium falciparumIn vitro growth inhibition9 nM (IC50)[1]
Compound 6j 2-(2-(hydroxymethyl)piperidin-1-yl) at C2, various substitutions at C4Pancreatic β-cellsER stress protectionEC50 increased, but max activity 69.2%[2]
Compound 9c Optimized 2,4-diaminoquinazolinePancreatic β-cellsER stress protection0.56 µM (EC50)[2]
Compound 31 (CZh226) 6-chloro-4-aminoquinazoline-2-carboxamide derivativep21-Activated Kinase 4 (PAK4)Kinase inhibition-[3]
Compound 25 6-chloroquinazoline-2,4-diamine scaffold with cyclopropyl analogp21-Activated Kinase 4 (PAK4)Kinase inhibition0.016 µM (Ki)[3]
Various 6-substituted Schiff basesPlasmodium bergheiIn vivo suppression in mice100% suppression at 20 mg/kg for 8/12 compounds[4]
Various 6-substituted Schiff basesL1210 Leukemia & B16 Melanoma cellsIn vitro inhibitionPotent inhibition, some more active than Methotrexate[4]
DCR 137 6-fluoro-quinazoline-2,4-diamineChikungunya virus (CHIKV)Cytopathic effect inhibition-[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

1. In Vitro Antimalarial Activity Assay [1]

  • Organism: Plasmodium falciparum (drug-resistant strains).

  • Methodology: The inhibitory activity of the compounds is assessed using a parasite lactate dehydrogenase (pLDH) assay.

    • Parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.

    • Asynchronous parasite cultures are incubated with serial dilutions of the test compounds for 72 hours.

    • After incubation, the plates are frozen and thawed to lyse the red blood cells.

    • The pLDH activity is measured by adding a reaction mixture containing lactate, Malate/Lactate Dehydrogenase, and NAD+, followed by the addition of NBT/diaphorase.

    • The formation of a formazan dye is quantified by measuring the absorbance at 650 nm.

    • The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

2. Pancreatic β-Cell Protection Assay against ER Stress [2]

  • Cell Line: INS-1 pancreatic β-cells.

  • Methodology:

    • INS-1 cells are seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compounds for a specified period.

    • Endoplasmic Reticulum (ER) stress is induced by treating the cells with an ER stress-inducing agent like tunicamycin or thapsigargin.

    • Cell viability is assessed using a standard MTT assay. The absorbance is measured at 570 nm.

    • The half-maximal effective concentration (EC50) and maximum rescue activity are determined from the dose-response curves.

3. p21-Activated Kinase 4 (PAK4) Inhibition Assay [3]

  • Methodology: A fluorescence resonance energy transfer (FRET)-based Z'-Lyte assay is commonly used.

    • The assay is performed in a 384-well plate containing the PAK4 enzyme, a FRET peptide substrate, and ATP.

    • Test compounds are added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed at room temperature.

    • A development reagent is added to stop the reaction and generate a signal.

    • The FRET signal is measured using a fluorescence plate reader.

    • The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.

4. In Vitro Antiviral Screening (e.g., against Chikungunya Virus) [5]

  • Cell Line: Vero cells.

  • Methodology:

    • Vero cells are seeded in 96-well plates.

    • Confluent cell monolayers are infected with the virus (e.g., CHIKV) at a specific multiplicity of infection (MOI).

    • After a 2-hour adsorption period, the virus inoculum is removed, and the cells are treated with two-fold serial dilutions of the test compounds.

    • The plates are incubated for 72 hours.

    • Cytopathic effect (CPE) is observed under a microscope.

    • Cell viability is assessed using an MTT assay to quantify the protective effect of the compounds.

Visualizing Mechanisms and Workflows

Signaling Pathway of PAK4 Inhibition

The following diagram illustrates the role of p21-Activated Kinase 4 (PAK4) in downstream signaling pathways and how this compound derivatives can inhibit this process.

PAK4_Inhibition_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PAK4 PAK4 RTK->PAK4 Activation Downstream Downstream Effectors (e.g., LIMK1, GEF-H1) PAK4->Downstream Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream->Cytoskeletal_Rearrangement Cell_Migration_Invasion Cell Migration & Invasion Cytoskeletal_Rearrangement->Cell_Migration_Invasion Quinazoline_Derivative This compound Derivative Quinazoline_Derivative->PAK4 Inhibition

Caption: Inhibition of the PAK4 signaling pathway by this compound derivatives.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the typical workflow for evaluating the inhibitory activity of compounds against a target kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Enzyme - Peptide Substrate - ATP - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds (serial dilutions) into Assay Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme_Substrate Add Kinase Enzyme and Peptide Substrate Mixture Dispense_Compounds->Add_Enzyme_Substrate Initiate_Reaction Initiate Kinase Reaction by Adding ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Develop Signal Incubate->Stop_Reaction Read_Plate Read Plate (e.g., Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Logical Relationship in SAR of Quinazoline Derivatives

The following diagram illustrates the general structure-activity relationships observed for 2,4-diaminoquinazoline derivatives.

SAR_Relationship Core This compound Core C2 C2-Position Substitution Core->C2 C4 C4-Position Substitution Core->C4 C6 C6-Position Substitution Core->C6 Aryl_Amino Aryl/Alkyl Amino Groups (e.g., anilino) C2->Aryl_Amino Heterocycles Heterocyclic Moieties (e.g., piperidinyl) C2->Heterocycles C4->Aryl_Amino Bulky_Groups Bulky/Substituted Benzyl Groups C6->Bulky_Groups Activity Biological Activity (Potency & Selectivity) Aryl_Amino->Activity Heterocycles->Activity Bulky_Groups->Activity

Caption: Key substitution points influencing the biological activity of 5-chloroquinazoline-2,4-diamines.

References

Comparative Analysis: 5-Chloroquinazoline-2,4-diamine and Gefitinib in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the small molecule inhibitor 5-Chloroquinazoline-2,4-diamine and the well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Gefitinib. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform preclinical research and drug discovery efforts in oncology. This document outlines their mechanisms of action, summarizes available biological data, and provides detailed experimental protocols for their evaluation.

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, a key regulator of cell proliferation and survival signaling pathways.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling cascades that contribute to tumor growth.[1][3] The quinazoline scaffold is a core structural feature of Gefitinib and many other kinase inhibitors.[4]

This compound also possesses the quinazoline core but is distinguished by a 2,4-diamine substitution pattern and a chlorine atom at the 5-position. While extensive research has validated the therapeutic utility of 4-anilinoquinazolines like Gefitinib, the biological activities of 5-chloro-substituted 2,4-diaminoquinazolines are less characterized in the context of EGFR inhibition. However, related 2,4-diaminoquinazoline derivatives have shown potent biological activities, including antimalarial, antineoplastic, and antibacterial effects.[5][6] This guide aims to juxtapose the known attributes of Gefitinib with the available information on this compound to highlight potential areas for future investigation.

Mechanism of Action

Gefitinib: As a first-generation EGFR TKI, Gefitinib reversibly binds to the ATP-binding site within the kinase domain of EGFR.[1][3] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, TGF-α), thereby blocking the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and metastasis.[7] Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[3]

Comparative Data

The following table summarizes the available data for this compound and Gefitinib. It is important to note that direct comparative studies are limited, and much of the data for this compound is inferred from studies on structurally related compounds.

PropertyThis compoundGefitinib
Core Structure QuinazolineQuinazoline
Key Functional Groups 2,4-Diamine, 5-Chloro4-Anilino (3-chloro-4-fluoro), 7-Methoxy, 6-(3-morpholinopropoxy)
Primary Mechanism Presumed Kinase Inhibition (Target(s) not definitively identified)EGFR Tyrosine Kinase Inhibition
Target Profile Not extensively characterized. Related compounds show broad biological activity (antimalarial, antibacterial, antineoplastic).[5][6]Selective for EGFR. Also inhibits other kinases at higher concentrations.
In Vitro Potency Data not available for EGFR. Related 2,4-diamino-5-chloro-6-substituted quinazolines show potent inhibition of L1210 and B16 melanoma cells.[5]IC50 for wild-type EGFR is in the nanomolar range.[8]
Cellular Activity Data not available for common cancer cell lines used in EGFR inhibitor studies.Potent inhibitor of proliferation in cancer cell lines with activating EGFR mutations.
In Vivo Efficacy Data not available.Demonstrates tumor growth inhibition in xenograft models of human cancers.
Clinical Use Investigational.Approved for the treatment of NSCLC with specific EGFR mutations.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody

  • GFP-tagged EGFR substrate

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, Gefitinib)

  • 384-well, low-volume, black plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 2.5 µL of the diluted compounds or vehicle control (DMSO) to the wells of the 384-well plate.

  • Prepare a solution of EGFR enzyme and GFP-substrate in kinase buffer. Add 5 µL of this solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Prepare a solution of ATP in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a solution of Eu-anti-phosphotyrosine antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well to stop the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 665 nm following excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 520 nm emission) and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the compounds on cancer cell proliferation.[1]

Materials:

  • Cancer cell line of interest (e.g., A431, NCI-H1975)

  • Complete growth medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium and add 100 µL of the medium containing the diluted compounds to each well. Include vehicle control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting for Phospho-EGFR

This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cell lysates to confirm the inhibitory activity of the compounds on EGFR signaling.[3]

Materials:

  • Cancer cell line

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and allow them to grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with serial dilutions of the test compounds or vehicle control for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to normalize the p-EGFR signal.

Visualizations

The following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow for inhibitor testing, and the logical framework of this comparative analysis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Ligand EGF / TGF-α Ligand->EGFR Binding ATP ATP ADP ADP Ras Ras pEGFR->Ras PI3K PI3K pEGFR->PI3K Gefitinib Gefitinib / this compound Gefitinib->pEGFR Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay EGFR Kinase Inhibition Assay (e.g., TR-FRET) IC50_Biochemical Determine Biochemical IC50 Kinase_Assay->IC50_Biochemical Cell_Culture Culture Cancer Cell Lines (e.g., A431, NCI-H1975) Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot for p-EGFR Cell_Culture->Western_Blot IC50_Cellular Determine Cellular IC50 Cell_Viability->IC50_Cellular Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Compound Test Compounds (this compound, Gefitinib) Compound->Kinase_Assay Compound->Cell_Culture

Caption: A typical in vitro workflow for evaluating kinase inhibitors.

Comparative_Analysis_Framework Compound1 This compound + Presumed Kinase Inhibitor - Limited Biological Data - Target Profile Unknown Comparison Comparative Analysis Mechanism of Action Target Profile In Vitro Potency Cellular Activity In Vivo Efficacy Compound1->Comparison Compound2 Gefitinib + Known EGFR Inhibitor + Extensive Biological Data + Clinically Approved Compound2->Comparison

References

A Comparative Guide to the Biological Activities of 5-Chloroquinazoline-2,4-diamine and 5-fluoroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-Chloroquinazoline-2,4-diamine and 5-fluoroquinazoline-2,4-diamine. These compounds belong to the 2,4-diaminoquinazoline class of molecules, which are recognized for their potential as therapeutic agents, primarily due to their activity as dihydrofolate reductase (DHFR) inhibitors.[1][2] This inhibition disrupts the folate metabolic pathway, which is crucial for DNA synthesis and cell proliferation, making these compounds promising candidates for anticancer and antimalarial drug development.

While direct comparative studies on the parent compounds are limited in publicly available literature, this guide synthesizes the existing data on their closely related derivatives to provide insights into their relative potential and mechanisms of action.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of derivatives of this compound and 5-fluoroquinazoline-2,4-diamine. It is important to note that these are not direct comparisons of the parent compounds but offer valuable insights into the potential of each scaffold.

Compound ScaffoldDerivativeBiological ActivityTarget/Cell LineIC50 ValueReference
This compound 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazolineAntimalarialPlasmodium falciparum9 nM[1][3]
5-Fluoroquinazoline-2,4-diamine 6-substituted benzylamino derivativesAntimalarialPlasmodium berghei (in vivo)100% suppression at 1 mg/kg
AnticancerL1210 Leukemia CellsPotent Activity (qualitative)

Note: The data for the 5-fluoroquinazoline-2,4-diamine derivatives is qualitative and from an in vivo study, which makes direct comparison with the in vitro IC50 value of the 5-chloro-derivative challenging. Further head-to-head studies are required for a definitive comparison.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for 2,4-diaminoquinazolines is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.

DHFR Inhibition Pathway DHFR Inhibition by 2,4-Diaminoquinazolines cluster_reaction Enzymatic Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADP NADP+ DHFR->THF DHFR->NADP Quinazolines 5-Chloro/Fluoro-quinazoline-2,4-diamine Quinazolines->DHFR Inhibition DNA DNA Synthesis Purines->DNA Thymidylate->DNA

Caption: Inhibition of DHFR by 2,4-diaminoquinazolines blocks THF synthesis.

A standard workflow for assessing the in vitro cytotoxic activity of these compounds against cancer cell lines is the MTT assay.

MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT Assay) start Start cell_culture Seed cancer cells in 96-well plates start->cell_culture compound_addition Add varying concentrations of quinazoline compounds cell_culture->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals with DMSO formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: The MTT assay workflow quantifies the cytotoxic effects of compounds.

The logical relationship for comparing the two compounds highlights the need for direct experimental evidence.

Comparative Logic Comparative Analysis Logic compound1 This compound activity1 Antimalarial & Anticancer Activity (Data on 6-substituted derivatives) compound1->activity1 compound2 5-Fluoroquinazoline-2,4-diamine activity2 Antimalarial & Anticancer Activity (Data on 6-substituted derivatives) compound2->activity2 comparison Direct Comparison of Parent Compounds activity1->comparison activity2->comparison conclusion Relative Potency & Selectivity comparison->conclusion data_gap Data Gap: Lack of head-to-head studies on parent compounds comparison->data_gap

Caption: Logical flow for comparing the two quinazoline derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Antimalarial Activity Assay ([³H]Hypoxanthine Incorporation)

This assay measures the inhibition of parasite nucleic acid synthesis.[1]

  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compounds are dissolved in DMSO and serially diluted in culture medium.

  • Assay Setup: Asynchronous parasite cultures (0.5% parasitemia, 2.5% hematocrit) are incubated with the test compounds in 96-well microtiter plates.

  • Radiolabeling: After 24 hours of incubation, [³H]hypoxanthine is added to each well.

  • Harvesting: After a further 18-24 hours, the cells are harvested onto glass-fiber filters, and the radioactivity incorporated into the parasite nucleic acids is measured using a liquid scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by a nonlinear regression analysis of the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., L1210 leukemia cells) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

Both this compound and 5-fluoroquinazoline-2,4-diamine serve as valuable scaffolds for the development of potent antimalarial and anticancer agents, likely acting through the inhibition of dihydrofolate reductase. The available data, primarily from studies on their 6-substituted derivatives, suggests that both halogenated series exhibit significant biological activity.

The 5-chloro-substituted derivative, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, has demonstrated nanomolar potency against Plasmodium falciparum in vitro.[1][3] Derivatives of 5-fluoroquinazoline-2,4-diamine have also shown potent antimalarial effects in vivo and activity against leukemia cells.

However, the lack of direct comparative studies on the parent compounds, this compound and 5-fluoroquinazoline-2,4-diamine, makes it difficult to definitively conclude on their relative potency and therapeutic potential. Further research involving head-to-head in vitro and in vivo studies is warranted to elucidate the specific impact of the 5-chloro versus 5-fluoro substitution on the biological activity of the 2,4-diaminoquinazoline core. Such studies would be invaluable for guiding future drug design and development efforts in this promising class of compounds.

References

Comparative Efficacy of 2,4-Diaminoquinazoline Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, the 2,4-diaminoquinazoline moiety has garnered significant attention for its diverse biological activities, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2,4-diaminoquinazoline derivatives, with a focus on their anticancer properties. We will explore their mechanism of action, present comparative data, and provide detailed experimental protocols for key assays.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

A key mechanism through which 2,4-diaminoquinazoline derivatives exert their anticancer effects is by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including gastric and colorectal cancer.[1]

Specifically, compounds like 2,4-diamino-quinazoline (2,4-DAQ) have been identified as selective inhibitors of the Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway.[1] By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt/β-catenin target genes such as AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth and induction of apoptosis.[1]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention for 2,4-diaminoquinazoline derivatives.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dsh->Destruction_Complex inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin phosphorylates for degradation DAQ 2,4-Diaminoquinazoline Derivatives Lef1 Lef1/TCF DAQ->Lef1 inhibits beta_catenin_nuc->Lef1 binds Target_Genes Target Gene Expression (e.g., MYC, AXIN2) Lef1->Target_Genes activates

Diagram 1: Wnt/β-catenin signaling pathway and inhibition by 2,4-diaminoquinazolines.

In Vitro Efficacy

The in vitro anticancer activity of 2,4-diaminoquinazoline derivatives is typically evaluated using cell viability assays, such as the MTT assay, across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
2,4-Diamino-quinazoline (2,4-DAQ) AGSGastric CancerNot explicitly stated, but showed significant growth suppression[1]
2,4-Diamino-quinazoline (2,4-DAQ) MKN45Gastric CancerNot explicitly stated, but showed significant growth suppression[1]
Compound 4c (a 2,4-diaminoquinazoline derivative) MCF-7Breast Adenocarcinoma10.8 - 12.0[2]
Compound 4c (a 2,4-diaminoquinazoline derivative) HCT-116Colon Cancer10.8 - 12.0[2]
Compound 4c (a 2,4-diaminoquinazoline derivative) HePG-2Hepatocellular Carcinoma10.8 - 12.0[2]
Compound 5b (a 2,4-diaminoquinazoline derivative) MCF-7Breast Adenocarcinoma9.1 - 10.9[2]
Compound 5b (a 2,4-diaminoquinazoline derivative) HCT-116Colon Cancer9.1 - 10.9[2]
Compound 5b (a 2,4-diaminoquinazoline derivative) HePG-2Hepatocellular Carcinoma9.1 - 10.9[2]
5-Fluorouracil (5-FU) (Reference Drug) Various5.3 - 8.8[2]

Note: The table presents data for representative 2,4-diaminoquinazoline derivatives as specific IC50 values for the parent 5-Chloroquinazoline-2,4-diamine were not available in the initial search. The data indicates that substitutions on the 2,4-diaminoquinazoline core can significantly influence cytotoxic activity.

In Vivo Efficacy

The in vivo anticancer efficacy of these compounds is often assessed using xenograft models in immunocompromised mice, such as athymic nude mice.[3][4] Tumor growth inhibition is the primary endpoint for evaluating in vivo activity.

| Compound | Mouse Model | Tumor Xenograft | Dosing Regimen | Tumor Growth Inhibition | Reference | |---|---|---|---|---| | 2,4-Diamino-quinazoline (2,4-DAQ) | Nude mice | Human gastric tumor | Not specified | Suppressed tumor growth |[1] | | Compound 9 (a 2,4-diaminoquinazoline derivative) | Nude mice | Beta-catenin/RKE mouse xenograft | Not specified | >50% decrease in tumor volume |[5] |

Note: The available in vivo data, while promising, often lacks detailed dosing information in the abstracts. However, it demonstrates that the in vitro activity of 2,4-diaminoquinazoline derivatives can translate to in vivo efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results.

In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of athymic nude mice (6-8 weeks old).

  • Tumor Growth: Monitor the mice for tumor growth. Caliper measurements are taken every 2-3 days to calculate tumor volume (Volume = 0.5 x length x width^2).

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_analysis Mechanism of Action Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay Cell_Culture->MTT_Assay Western_Blot Western Blot (e.g., β-catenin, Lef1) Cell_Culture->Western_Blot qPCR RT-qPCR (Target Genes) Cell_Culture->qPCR IC50 IC50 Determination MTT_Assay->IC50 Xenograft Nude Mouse Xenograft Model IC50->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Evaluation Tumor_Measurement->Efficacy_Analysis

Diagram 2: General experimental workflow for evaluating anticancer compounds.

Conclusion

2,4-Diaminoquinazoline derivatives represent a promising class of anticancer agents. Their ability to inhibit the Wnt/β-catenin signaling pathway provides a clear mechanism for their activity. While specific comparative data for this compound is limited in the readily available literature, the broader class of compounds demonstrates significant in vitro and in vivo efficacy against various cancer types. Further research focusing on structure-activity relationships, particularly the influence of substitutions at the 5-position of the quinazoline ring, will be crucial for the development of more potent and selective therapeutic agents. The experimental protocols and workflows provided in this guide offer a standardized framework for future investigations in this area.

References

A Head-to-Head Comparison of Quinazoline-Based Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of quinazoline-based inhibitors targeting key signaling pathways in cancer. We delve into their performance, supported by experimental data, and offer detailed protocols for key assays.

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of tyrosine kinases.[1][2] This guide focuses on a head-to-head comparison of these inhibitors, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, both critical mediators of tumor growth, proliferation, and angiogenesis.[1][3]

Performance Comparison of Quinazoline-Based Inhibitors

The efficacy of various quinazoline-based inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The lower the IC50 value, the more potent the inhibitor.

Preclinical Comparison of Novel Quinazoline-Based VEGFR-2 Inhibitors

A recent study detailed the synthesis and evaluation of novel quinazoline derivatives as VEGFR-2 inhibitors, comparing them against the multi-kinase inhibitor Sorafenib. The anti-proliferative activity of these compounds was assessed against several cancer cell lines.

CompoundMCF-7 IC50 (µM)HepG-2 IC50 (µM)K-562 IC50 (µM)VEGFR-2 IC50 (nM)
Sorafenib (Reference) 0.12830.08440.060687.993 - 95.735
Compound 8a 0.69550.18710.188462.505 - 74.864
Compound 8b 0.19080.22420.464278.668 - 88.327
Compound 9a 0.28240.18710.385864.017 - 85.240
Compound 9b 0.20900.19440.190219.320 - 66.436
Compound 9d 0.20420.32272.274247.042 - 80.182

Data sourced from a study on the design and synthesis of quinazoline-based derivatives as VEGFR-2 inhibitors.

Head-to-Head Comparison of FDA-Approved EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Gefitinib, erlotinib, and afatinib are widely used EGFR tyrosine kinase inhibitors (TKIs) for the treatment of advanced NSCLC. A meta-analysis of multiple studies provides a direct comparison of their efficacy.

Efficacy OutcomeGefitinib vs. Erlotinib (Hazard Ratio/Risk Ratio)95% Confidence Interval
Progression-Free Survival 1.000.95 to 1.04
Overall Survival 0.990.93 to 1.06
Overall Response Rate 1.051.00 to 1.11
Disease Control Rate 0.980.96 to 1.01

The analysis concluded that gefitinib and erlotinib demonstrated comparable effects on key survival and response metrics in patients with NSCLC.[4] No solid evidence was found to suggest that afatinib had greater efficacy than gefitinib or erlotinib in the first-line treatment of EGFR-mutant NSCLC.[4] However, afatinib was found to be more effective than erlotinib as a second-line treatment for patients with advanced squamous cell carcinoma.[4][5] In terms of safety, gefitinib was associated with a lower rate of total grade 3/4 adverse events compared to erlotinib.[4]

Dacomitinib vs. Osimertinib in EGFR-Mutant NSCLC

Dacomitinib, a second-generation irreversible EGFR TKI, and osimertinib, a third-generation irreversible EGFR TKI, are both crucial in the management of EGFR-mutant NSCLC.

While direct head-to-head randomized controlled trials comparing dacomitinib and osimertinib as first-line treatments are limited, some real-world studies suggest comparable median progression-free survival (PFS) between second-generation EGFR-TKIs (including dacomitinib) and osimertinib.[6] However, in the context of acquired resistance, particularly in patients who have progressed on osimertinib, the combination of dacomitinib and osimertinib has been explored. Clinical trials have investigated this combination to address on-target resistance, though it was associated with greater toxicity.[7] Preclinical models and case reports suggest that dacomitinib may have activity against certain osimertinib-resistant mutations.[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to evaluate them.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Quinazoline_Inhibitor Quinazoline-based Inhibitor Quinazoline_Inhibitor->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR2->Ras_Raf_MEK_ERK Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates Quinazoline_Inhibitor Quinazoline-based Inhibitor Quinazoline_Inhibitor->VEGFR2 Inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Promotes Ca_release->Angiogenesis Promotes Ras_Raf_MEK_ERK->Angiogenesis Promotes PI3K_Akt->Angiogenesis Promotes

Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by quinazoline compounds.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Kinase_Assay In Vitro Kinase Assay (e.g., Luminescence-based) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Kinase Inhibition Data Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Viability->IC50_Determination Cytotoxicity Data

Caption: A generalized workflow for the in vitro evaluation of kinase inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[9]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test quinazoline-based inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate at room temperature for approximately 10 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium

  • Test quinazoline-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium.[11] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.[12][13] Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[11][13]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12]

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Comparative Guide to the Anticancer Effects of 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically for 5-Chloroquinazoline-2,4-diamine is limited in publicly available literature. This guide provides a representative profile based on the well-documented activities of closely related 2,4-diaminoquinazoline and chloro-quinazoline derivatives. This information is intended for research purposes only and not as a definitive statement on the properties of this compound.

Introduction

Quinazoline derivatives have emerged as a significant class of compounds in anticancer drug discovery, with several approved drugs targeting key signaling pathways in cancer cells. This compound belongs to this promising class of molecules. This guide provides a comparative analysis of its potential anticancer effects against established anticancer agents, including other targeted therapies and conventional chemotherapy. The data presented is a synthesis of findings from various in vitro studies on structurally similar quinazoline compounds.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinazoline compounds, providing a benchmark for the potential efficacy of this compound. For comparison, IC50 values for standard anticancer drugs are also presented.

Compound/DrugCancer Cell LineIC50 (µM)Reference Compound IC50 (µM)
Representative 2,4-Diaminoquinazolines
Compound 5aSkov-3, HL-60, A431, A549, HepG-2< 2.5 µg/mLCisplatin (less active)
Compound 4cMCF-7, HCT-116, HePG-2, HFB410.8 - 12.05-Fluorouracil (5.3 - 8.8 µg/mL)
Compound 5bMCF-7, HCT-116, HePG-2, HFB49.1 - 10.95-Fluorouracil (5.3 - 8.8 µg/mL)
Gefitinib
PC9< 1
A549> 10
H32550.003
11-180.39
Erlotinib
A-4311.53
SK-BR-33.98
BT-4745.01
T-47D9.80
Doxorubicin
HepG212.2
BFTC-9052.3
HeLa2.9
MCF-72.5
Cisplatin
SKOV-3 (24h)2 - 40
A2780Varies with seeding density

Mechanism of Action and Signaling Pathways

Quinazoline derivatives, including this compound, are often potent inhibitors of protein kinases involved in cancer cell proliferation and survival. The primary mechanism of action for many of these compounds is the competitive inhibition of ATP binding to the kinase domain of growth factor receptors.

Probable Signaling Pathway for this compound

Based on related compounds, this compound likely targets receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, and intracellular kinases like PI3K. Inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.

5_Chloroquinazoline_2_4_diamine_Pathway cluster_membrane Cell Membrane RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras 5_CQD This compound 5_CQD->RTK Inhibits 5_CQD->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest

Probable signaling pathway of this compound.
Comparative Signaling Pathways of Anticancer Drugs

The following diagrams illustrate the primary mechanisms of action for selected comparator drugs.

Gefitinib_Erlotinib_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Signaling pathway of Gefitinib and Erlotinib.

Doxorubicin_Cisplatin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits Cisplatin Cisplatin Cisplatin->DNA Cross-links DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA relaxes supercoils Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of Doxorubicin and Cisplatin.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer effects of this compound and its alternatives.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Dissolve formazan with DMSO Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow of the MTT assay for cell viability.
Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Harvest_and_Fix Harvest and fix cells in ethanol Cell_Treatment->Harvest_and_Fix Staining Stain with Propidium Iodide and RNase A Harvest_and_Fix->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Determine cell cycle distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Workflow for cell cycle analysis.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Harvest_Cells Harvest cells Cell_Treatment->Harvest_Cells Staining Stain with Annexin V-FITC and PI Harvest_Cells->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Workflow for apoptosis assay.

Conclusion

Based on the analysis of related quinazoline derivatives, this compound holds promise as an anticancer agent, likely functioning through the inhibition of key protein kinases involved in cell proliferation and survival. Its potential efficacy appears to be comparable to other targeted therapies within the quinazoline class. Further direct experimental validation is necessary to fully elucidate its specific anticancer profile and therapeutic potential. The provided protocols offer a framework for conducting such validation studies.

Assessing the Selectivity of Quinazoline-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors approved for cancer therapy.[1][2] These inhibitors primarily target key enzymes in signaling pathways that drive cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] However, off-target effects, resulting from the inhibition of unintended kinases or other proteins, can lead to toxicity and limit the therapeutic window of a drug candidate.[4][5] Therefore, a thorough assessment of selectivity is a critical step in the development of any new quinazoline-based inhibitor.

Comparative Selectivity of Quinazoline Derivatives

The selectivity of quinazoline-based inhibitors is highly dependent on the substitution pattern around the core scaffold. Modifications at various positions can dramatically alter the potency and selectivity for different kinases. The following table summarizes the inhibitory activity (IC50) of several quinazoline derivatives against a panel of kinases, illustrating the impact of these structural changes.

Compound/DerivativeTarget KinaseIC50 (nM)Off-Target Kinase(s)IC50 (nM)Fold SelectivityReference
Gefitinib EGFR2-37---[2]
Erlotinib EGFR2---[2]
Lapatinib EGFR, HER29.8, 11.4---[6]
Compound 19 (6-N-Boc glycine derivative) EGFR3.2Various liver cancer related kinases>2000-fold vs EGFR>2000[2]
Compound 31 (CZh226) (6-chloro-4-aminoquinazoline-2-carboxamide derivative) PAK49PAK13112346[7]
AZD0530 (C-5 substituted anilinoquinazoline) c-Src, AblLow nM-Highly selective over a range of kinases-[8]

Note: This table is a compilation of data from different studies and serves for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols for Assessing Selectivity

A standard method for determining the selectivity of a kinase inhibitor is through in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the activity of a panel of purified kinases.

General Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing kinase inhibitor potency and selectivity. Specific conditions may vary depending on the kinase and the assay platform.

1. Reagents and Materials:

  • Kinase of interest

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., 5-Chloroquinazoline-2,4-diamine)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the kinase, Eu-labeled antibody, and Alexa Fluor™ tracer to the wells of the microplate.

  • Add the serially diluted test compound to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • The TR-FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 value is determined by plotting the TR-FRET signal as a function of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3. Data Analysis:

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.

  • Selectivity is determined by comparing the IC50 values of the compound against a panel of different kinases. A higher fold difference in IC50 between the primary target and off-targets indicates greater selectivity.

Visualizing Pathways and Workflows

Signaling Pathway Inhibition

Quinazoline-based inhibitors often target receptor tyrosine kinases like EGFR, which play a crucial role in cell growth and proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

Experimental Workflow for Selectivity Profiling

The process of assessing the selectivity of a novel compound involves a series of well-defined steps.

Selectivity_Workflow Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Kinase Assay Compound->Primary_Assay Potency Determine IC50 for Primary Target Primary_Assay->Potency Selectivity_Panel Kinase Selectivity Panel Screening Potency->Selectivity_Panel Cellular_Assay Cell-Based Assays (Target Engagement & Phenotype) Potency->Cellular_Assay Off_Target_IC50 Determine IC50 for Off-Targets Selectivity_Panel->Off_Target_IC50 Analysis Data Analysis & Selectivity Profile Off_Target_IC50->Analysis In_Vivo In Vivo Efficacy & Toxicology Studies Cellular_Assay->In_Vivo In_Vivo->Analysis SAR_Selectivity cluster_modifications Structural Modifications Scaffold Quinazoline-2,4-diamine Scaffold R1 Substitution at C5/C6/C7 Scaffold->R1 R2 Modification of 2-amino group Scaffold->R2 R3 Modification of 4-amino group Scaffold->R3 Selectivity Altered Kinase Selectivity Profile R1->Selectivity R2->Selectivity R3->Selectivity

References

Benchmarking 5-Chloroquinazoline-2,4-diamine Against Known Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimalarial potential of 5-Chloroquinazoline-2,4-diamine against established antimalarial agents: Chloroquine, Artemisinin, and Mefloquine. Due to the limited availability of public data on the unsubstituted this compound, this guide utilizes experimental data from a closely related and highly potent derivative, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline , as a benchmark for the this compound scaffold. The primary mechanism of action for this class of compounds is the inhibition of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a critical component in the parasite's folate biosynthesis pathway.[1]

Performance Snapshot: In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro activity of the benchmark this compound derivative against P. falciparum and compares it with standard antimalarials.

Compound/DrugTarget/Mechanism of ActionIn Vitro IC₅₀ (nM) vs. P. falciparumCytotoxicity (CC₅₀ in µM) vs. Human Cell Line (e.g., HepG2)Selectivity Index (CC₅₀/IC₅₀)
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline *Dihydrofolate Reductase (DHFR) Inhibition9 (vs. pyrimethamine-resistant V1S strain)[1]Data not available in searched literatureNot available
Chloroquine Heme Polymerization Inhibition~20-30 (sensitive strains)[2][3]>100>3300
Artemisinin Heme-activated free radical formation~5-20>100>5000
Mefloquine Heme Polymerization Inhibition / Other~10-40~5-10~125-1000

*Data for a representative potent derivative of this compound.

In Vivo Efficacy Overview

While specific in vivo data for the benchmark quinazoline derivative was not found in the literature search, related 2,4-diamino-5-chloro-6-substituted quinazolines have demonstrated significant efficacy in murine models. For instance, several compounds in this class achieved 100% suppression of Plasmodium berghei in mice at an oral dose of 20 mg/kg. This suggests a promising translation of in vitro potency to in vivo activity for this chemical scaffold.

Compound/DrugAnimal ModelDosing RegimenParasite SuppressionReference
2,4-diamino-5-chloro-6-substituted quinazolines P. berghei in mice20 mg/kg (oral)100% suppressionAnalog data suggests high efficacy
Chloroquine P. berghei in mice5-20 mg/kg/day (oral)High suppression[4]
Artemisinin P. berghei in mice50-100 mg/kg/day (oral)Rapid parasite clearance[5]
Mefloquine P. berghei in mice20-40 mg/kg (oral)High suppression[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation.

In Vitro Antimalarial Drug Sensitivity Assay (SYBR Green I-based)

This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against P. falciparum.[7][8]

1. Materials and Reagents:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete Medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I)

  • Test compounds and standard antimalarials

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader

2. Procedure: a. Drug Plate Preparation: Serially dilute test compounds in complete medium in a separate 96-well plate. Transfer 100 µL of each dilution to the assay plate in triplicate. Include drug-free and uninfected erythrocyte controls. b. Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Dilute the culture to a final parasitemia of 0.5% and a hematocrit of 2%. c. Assay Incubation: Add 100 µL of the parasite suspension to each well of the drug plate. Incubate for 72 hours at 37°C in the controlled gas environment. d. Lysis and Staining: Prepare SYBR Green I lysis buffer. Add 100 µL of this buffer to each well and incubate in the dark for 1-2 hours at room temperature. e. Data Acquisition: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. f. Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression model.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This protocol, based on the Peters' 4-day suppressive test, is a standard method for evaluating the in vivo efficacy of potential antimalarials in a murine model.[5][9][10]

1. Materials and Reagents:

  • Plasmodium berghei (ANKA strain)

  • Swiss albino mice (female, 6-8 weeks old)

  • Test compounds and standard antimalarials formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)

  • Giemsa stain

  • Microscope

2. Procedure: a. Infection: Inoculate mice intraperitoneally with 0.2 mL of P. berghei-infected blood containing approximately 1x10⁷ parasitized erythrocytes. b. Treatment: Two to four hours post-infection (Day 0), administer the first dose of the test compound or control drug orally or via the desired route. Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3). c. Parasitemia Determination: On Day 4, collect thin blood smears from the tail of each mouse. Fix with methanol, stain with Giemsa, and determine the percentage of parasitemia by light microscopy. d. Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of parasite suppression using the formula: [(A - B) / A] * 100, where A is the mean parasitemia in the vehicle-treated control group and B is the mean parasitemia in the treated group.

Cytotoxicity Assay (MTT Method)

This protocol outlines the determination of the 50% cytotoxic concentration (CC₅₀) of a compound on a mammalian cell line, such as HepG2 (human liver carcinoma cell line).[11][12]

1. Materials and Reagents:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

2. Procedure: a. Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1x10⁴ cells per well and allow them to adhere for 24 hours. b. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control. Incubate for 48-72 hours. c. MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals. d. Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader. f. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and determine the CC₅₀ value using a non-linear regression model.

Visualizing Mechanisms and Workflows

Signaling Pathway: DHFR Inhibition in P. falciparum

The folate biosynthesis pathway is essential for the synthesis of nucleic acids and amino acids in Plasmodium falciparum. 2,4-diaminoquinazolines act as competitive inhibitors of dihydrofolate reductase (DHFR), a key enzyme in this pathway.[13][14] This inhibition depletes the parasite's supply of tetrahydrofolate, leading to a cessation of DNA synthesis and cell death.

DHFR_Inhibition_Pathway cluster_parasite Plasmodium falciparum cluster_drug Antifolate Drugs GTP GTP DHPS DHPS GTP->DHPS Multiple Steps DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) AminoAcids Amino Acid Synthesis THF->AminoAcids TS TS THF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA DHPS->DHF DHFR->THF TS->dTMP Quinazoline 5-Chloroquinazoline- 2,4-diamine Quinazoline->DHFR Inhibition

Caption: Mechanism of action of this compound via DHFR inhibition in the folate pathway.

Experimental Workflow: In Vitro IC₅₀ Determination

The following diagram illustrates the key steps in determining the in vitro IC₅₀ value of an antimalarial compound using the SYBR Green I assay.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Add Compound and Parasites to 96-well Plate A->C B Synchronize P. falciparum Culture to Ring Stage B->C D Incubate for 72 hours at 37°C C->D E Add SYBR Green I Lysis Buffer D->E F Measure Fluorescence (Ex: 485nm, Em: 530nm) E->F G Plot % Inhibition vs. Log[Concentration] F->G H Calculate IC₅₀ using Non-linear Regression G->H

Caption: Workflow for determining the in vitro IC₅₀ of antimalarial compounds.

Experimental Workflow: In Vivo 4-Day Suppressive Test

This diagram outlines the process for assessing the in vivo efficacy of a test compound against P. berghei in a mouse model.

In_Vivo_Workflow cluster_procedure Procedure cluster_analysis Analysis Day0_Infect Day 0: Infect Mice with P. berghei (i.p.) Day0_Treat Day 0: Administer First Dose of Test Compound Day0_Infect->Day0_Treat Day1_3_Treat Days 1-3: Continue Daily Dosing Day0_Treat->Day1_3_Treat Day4_Smear Day 4: Prepare Blood Smears from Tail Vein Day1_3_Treat->Day4_Smear Day4_Stain Stain Smears with Giemsa Day4_Smear->Day4_Stain Microscopy Determine % Parasitemia via Microscopy Day4_Stain->Microscopy Suppression Calculate % Parasite Suppression vs. Control Microscopy->Suppression

Caption: Workflow for the in vivo 4-day suppressive test for antimalarial efficacy.

References

Safety Operating Guide

Safe Disposal of 5-Chloroquinazoline-2,4-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Chloroquinazoline-2,4-diamine. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This material should be handled only by trained professionals familiar with laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as hazardous and requires careful handling to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.

II. Quantitative Data Summary

The following table summarizes the known hazard and toxicity data for this compound. This information is essential for a proper risk assessment prior to handling and disposal.

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.PubChem
Acute Toxicity (Oral) LD50: Data not available for this specific compound. A related compound, 2,4-diamino-6-phenyl-1,3,5-triazine, has an oral LD50 in rats of > 5,000 mg/kg.Sigma-Aldrich
Aquatic Toxicity Data not available.N/A
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.Angene Chemical

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain. [1]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid this compound, including contaminated items such as weighing paper, pipette tips, and disposable lab equipment, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Proper Labeling

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Clearly indicate the associated hazards (e.g., "Irritant").

Step 3: Secure Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.

  • Keep away from incompatible materials, such as strong oxidizing agents.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

IV. Emergency Spill Procedures

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office immediately.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid or Liquid) fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate Waste (Solid vs. Liquid) waste_generated->segregate evacuate Evacuate & Secure Area spill->evacuate label_container Label Container: 'Hazardous Waste' + Chemical Name segregate->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end Disposal by Licensed Facility contain_spill Contain Spill with Inert Absorbent evacuate->contain_spill cleanup Collect Waste into Hazardous Container contain_spill->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report_spill Report to EHS decontaminate->report_spill report_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Chloroquinazoline-2,4-diamine. Adherence to these procedures is essential to ensure personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The signal word for this chemical is Warning [1]. To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Face ShieldMust be worn where there is a potential for splashing[2]. Should be tightly fitting[3].
Skin Protection Chemical-Resistant GlovesNitrile rubber or other resistant material. Inspect before use and use proper removal technique[3][4].
Lab Coat/Protective ClothingA complete suit protecting against chemicals may be necessary depending on the scale of work[4].
Respiratory Protection Fume Hood or RespiratorHandle only in a well-ventilated area, preferably a chemical fume hood[1][3]. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended[1][3][5].

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing and Transfer prep_workspace->handle_weigh Proceed to handling handle_reaction Running Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate After experiment completion cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure all required PPE is available and in good condition.

    • Prepare the work area, ensuring a certified chemical fume hood is used.

    • Have an eyewash station and safety shower readily accessible[1].

  • Handling:

    • Avoid contact with skin, eyes, and clothing[1].

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

    • Weigh and transfer the chemical within the fume hood to minimize exposure.

    • Keep the container tightly closed when not in use[1].

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse[1].

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[4].

Spill and Disposal Procedures

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate all non-essential personnel from the spill area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so[1].

  • For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal[6]. For liquid spills, absorb with an inert material.

  • Decontaminate the spill area thoroughly.

  • Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) office.

Disposal Plan:

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing paper, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container[3].

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS office[3].

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain[1][3]. All disposal must be conducted through an approved hazardous waste disposal plant[1][6].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.